NH2-PEG2-C2-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVHGTLMLORWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
872340-65-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-(1,1-dimethylethoxy)-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872340-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-95-8 | |
| Record name | 1,1-Dimethylethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG2-C2-Boc: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-C2-Boc, systematically named tert-butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate, is a heterobifunctional linker of significant interest in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Its architecture, featuring a terminal primary amine and a Boc-protected amine separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for the synthesis of complex bioconjugates. The PEG portion of the linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, a crucial aspect in drug design.[1][2]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visual representations of its role in relevant biological pathways and experimental workflows.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for designing synthetic routes and understanding the molecule's behavior in various experimental conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₄N₂O₄ | [2] |
| Molecular Weight | 248.32 g/mol | [3] |
| CAS Number | 756525-95-8 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Storage Conditions | Pure form: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [4] |
Core Applications in Drug Development
This compound serves as a critical building block in two cutting-edge therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] this compound is an ideal candidate for this linker component. Its bifunctional nature allows for the sequential attachment of the POI ligand and the E3 ligase ligand.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: PROTAC Mechanism of Action.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker connecting them. The antibody selectively binds to antigens on the surface of cancer cells, delivering the potent payload directly to the tumor site, thereby minimizing systemic toxicity.[5] this compound can be used as a non-cleavable linker in ADCs. In this configuration, the linker and payload remain attached to the antibody after internalization, and degradation of the antibody in the lysosome releases the active drug.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of bioconjugates. It is crucial to note that optimal reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM, washing with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: Amide Bond Formation with a Carboxylic Acid
The free primary amine of this compound can be readily coupled to a carboxylic acid-containing molecule (e.g., a POI ligand, an E3 ligase ligand, or a cytotoxic payload) using standard peptide coupling reagents. The following is an example of a procedure adapted from a published study utilizing this linker.[6][7]
Materials:
-
This compound (or its deprotected form)
-
Carboxylic acid-containing substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing substrate, this compound (1.0-1.2 equivalents), and a base such as TEA (1.3 equivalents) in anhydrous DCM.
-
Add EDC (1.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.
-
Once the reaction is complete, the mixture can be concentrated and purified by silica gel chromatography to isolate the desired amide product.
The overall synthetic strategy for a PROTAC using this compound is depicted in the workflow diagram below.
Caption: General PROTAC Synthesis Workflow.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its defined structure, which includes a hydrophilic PEG spacer and orthogonally protected amino groups, facilitates the controlled and sequential synthesis of complex molecules like PROTACs and ADCs. The protocols and diagrams provided in this guide offer a foundational understanding for the application of this linker in creating next-generation targeted therapeutics. As with any chemical synthesis, careful optimization and characterization are paramount to achieving the desired final product with high purity and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NH2-PEG2-C2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the role of linker molecules is paramount. These bifunctional entities are critical in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the NH2-PEG2-C2-Boc linker, a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of novel bioconjugates. This document will delve into its chemical structure, physicochemical properties, and its applications in ADC and PROTAC synthesis, supplemented with experimental details and visualizations to aid researchers in their drug development endeavors.
Chemical Structure and Properties
The this compound linker, systematically named tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker featuring a free primary amine (NH2) at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The core of the linker consists of a two-unit polyethylene glycol (PEG2) chain, which imparts favorable physicochemical properties.
The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the molecule it is attached to.[1][2] This is a crucial attribute in drug design, as it can improve the pharmacokinetic profile of the resulting conjugate.[3][4][5] The terminal primary amine allows for covalent attachment to various functional groups on a target molecule, while the Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent modifications under specific chemical conditions.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | [6][7] |
| Synonyms | Boc-NH-PEG2-C2-NH2, PROTAC Linker 13 | [8] |
| CAS Number | 153086-78-3 | [8] |
| Molecular Formula | C11H24N2O4 | [6] |
| Molecular Weight | 248.32 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Purity | ≥97.0% (by NMR) | [9] |
| Solubility | Soluble in DMSO, PEG300, Saline mixtures | [10] |
Applications in Drug Development
The unique structural features of the this compound linker make it a valuable tool in the construction of both ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The hydrophilic PEG chain of the this compound linker can help to mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall developability of the ADC.[3][4][5] The terminal amine of the linker can be functionalized to react with specific sites on the antibody, such as lysine (B10760008) residues or engineered cysteines, to create a stable conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. The flexibility and hydrophilicity of the this compound linker can be advantageous in optimizing the geometry of this complex for efficient protein degradation.[2][8][11]
Experimental Protocols
While specific experimental conditions will vary depending on the target molecule and desired conjugate, the following sections provide generalized protocols for the synthesis and conjugation of the this compound linker.
Synthesis of this compound
-
Ethoxylation: Starting with a suitable protected amino alcohol, sequential ethoxylation reactions would be carried out to introduce the two ethylene (B1197577) glycol units.
-
Introduction of the second amine: The terminal hydroxyl group would then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an amine source, often in a protected form.
-
Boc Protection and Deprotection: One of the amino groups would be protected with a Boc group, while the other would be deprotected to yield the final this compound linker.
Purification at each step would typically be performed using column chromatography. Characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. A certificate of analysis for a commercially available version of this linker confirms the structure via ¹H NMR and indicates a purity of ≥97.0%.[9]
General Protocol for Antibody Conjugation
The following is a generalized protocol for the conjugation of the this compound linker to an antibody. This protocol assumes the linker has been appropriately functionalized with a reactive group (e.g., an NHS ester or maleimide) to target specific amino acid residues on the antibody.
Materials:
-
Antibody solution (typically 1-2 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Functionalized this compound linker
-
Reaction buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reactions)
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester reactions)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the appropriate reaction buffer.
-
Linker Preparation: Dissolve the functionalized linker in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted linker.
-
Purification: Remove excess linker and other small molecules from the conjugated antibody using size exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
The this compound linker is a valuable and versatile tool for researchers in the field of drug development. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, provides a robust platform for the construction of complex bioconjugates such as ADCs and PROTACs. The enhanced solubility and biocompatibility imparted by the PEG moiety can lead to improved pharmacokinetic properties and overall therapeutic efficacy. This guide has provided a comprehensive overview of its properties, applications, and general experimental considerations to assist scientists in leveraging this important molecule for the advancement of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. labinsights.nl [labinsights.nl]
- 6. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 9. file.leyan.com [file.leyan.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
The Versatile Linker: A Technical Guide to NH2-PEG2-C2-Boc (CAS No. 756525-95-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG2-C2-Boc, with the CAS number 756525-95-8, is a heterobifunctional linker playing a pivotal role in the landscape of targeted therapeutics. Its unique structure, featuring a free amine, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected carboxylic acid, makes it a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use in the development of targeted therapies.
Introduction
The principle of targeted therapy lies in the selective delivery of therapeutic agents to diseased cells while sparing healthy tissues. This compound has emerged as a critical component in two leading targeted therapy modalities: PROTACs and ADCs. In PROTACs, it serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. In ADCs, it can be utilized to conjugate a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The PEG component of the linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 756525-95-8 |
| Molecular Formula | C11H23NO4 |
| Molecular Weight | 233.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Applications in Targeted Therapy
PROTACs: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is a commonly used linker in the synthesis of PROTACs. The free amine can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected acid, after deprotection, can be coupled to a ligand for the target protein of interest.
A notable example is the synthesis of ARD-69, a potent PROTAC that induces the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3]
Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy
ADCs are a class of biopharmaceuticals that combine the targeting specificity of antibodies with the potent cell-killing activity of cytotoxic drugs. The this compound linker can be used to attach the cytotoxic payload to the antibody. The amine group can be functionalized to react with specific residues on the antibody, such as cysteines or lysines, while the carboxylic acid can be coupled to the drug.
Experimental Protocols
Synthesis of a PROTAC: The Case of ARD-69
The following is a detailed protocol for the synthesis of the Androgen Receptor degrader, ARD-69, which utilizes a derivative of this compound. This protocol is adapted from the supplementary information of the publication by Han et al. in the Journal of Medicinal Chemistry.
Step 1: Synthesis of the Linker Intermediate
-
Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (2 equivalents).
-
Acylation: Cool the solution to 0 °C and add a solution of the activated VHL ligand (von Hippel-Lindau E3 ligase ligand) bearing a carboxylic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the VHL-linker intermediate.
Step 2: Boc Deprotection
-
Deprotection: Dissolve the VHL-linker intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours and monitor by LC-MS until the Boc group is completely removed.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Step 3: Coupling to the Androgen Receptor Ligand
-
Reaction Setup: Dissolve the deprotected VHL-linker intermediate (1 equivalent) and the Androgen Receptor ligand bearing a carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Coupling: Add a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS.
-
Purification: Upon completion, purify the final product (ARD-69) by preparative high-performance liquid chromatography (HPLC).
General Protocol for Antibody-Drug Conjugation
This protocol outlines a general method for conjugating a drug to an antibody, such as Trastuzumab (Herceptin®), using a linker derived from this compound. This often involves modifying the linker to contain a maleimide (B117702) group for reaction with reduced antibody disulfides.
Step 1: Antibody Preparation
-
Buffer Exchange: Exchange the antibody into a suitable buffer for conjugation, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Reduction of Disulfides: To a solution of the antibody, add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar ratio to control the number of reduced disulfide bonds. Incubate at 37 °C for 1-2 hours.
-
Purification: Remove the excess reducing agent by size-exclusion chromatography.
Step 2: Linker-Payload Preparation
-
Activation: The carboxylic acid of the payload is activated using a coupling agent.
-
Coupling: The activated payload is reacted with the amine of this compound.
-
Boc Deprotection: The Boc group is removed as described in the PROTAC synthesis protocol.
-
Maleimide Functionalization: The deprotected amine of the linker is reacted with a maleimide-containing reagent (e.g., a maleimide-NHS ester) to introduce the thiol-reactive group.
Step 3: Conjugation
-
Reaction: Add the maleimide-functionalized linker-payload to the reduced antibody solution. The reaction is typically performed at room temperature for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC by size-exclusion chromatography to remove unconjugated linker-payload and other impurities.
Signaling Pathways and Mechanisms of Action
PROTAC-Mediated Androgen Receptor Degradation
The PROTAC ARD-69 induces the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated degradation of the Androgen Receptor by ARD-69.
Mechanism of Action of a HER2-Targeted ADC
An ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2) delivers a cytotoxic payload to HER2-overexpressing cancer cells.
Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.
Conclusion
This compound is a valuable and versatile linker that has significantly contributed to the advancement of targeted therapies. Its application in the synthesis of PROTACs and ADCs enables the development of highly specific and potent therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working at the forefront of precision medicine.
References
An In-depth Technical Guide to NH2-PEG2-C2-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker molecule, NH2-PEG2-C2-Boc. This molecule is a cornerstone in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. PROTACs are designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and visualizes the underlying biological and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a widely used PEG-based PROTAC linker.
| Property | Value |
| Molecular Weight | 233.30 g/mol [1][2] |
| Molecular Formula | C₁₁H₂₃NO₄[1] |
| CAS Number | 756525-95-8[1] |
| Physical Form | Liquid[3] |
| Purity | ≥95%[1] |
| Storage Temperature | 4°C[1][3] |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg[3] |
| IUPAC Name | tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate[3] |
The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a versatile linker, offering a balance of hydrophilicity and flexibility. The terminal amine group allows for conjugation to a POI or E3 ligase ligand, while the Boc-protected amine on the other end can be deprotected for subsequent reactions. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of a PROTAC utilizing a linker such as this compound.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a two-step synthesis of a PROTAC where the this compound linker is sequentially coupled to the POI ligand and the E3 ligase ligand.
Step 1: Coupling of POI Ligand to the Linker
-
Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid functional group (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified POI-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
-
Coupling of E3 Ligase Ligand: In a separate flask, activate the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Final PROTAC Synthesis: Add a solution of the deprotected POI-linker intermediate in DMF to the activated E3 ligase ligand solution. Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC). Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Biological Evaluation of PROTAC Activity
Step 1: Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 0.5 to 80 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[4]
Step 2: Western Blotting for Protein Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with the PROTAC at various concentrations for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Incubate the membrane with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of PROTACs and a general experimental workflow for their synthesis and evaluation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NH2-PEG2-C2-Boc: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) require precise control over molecular architecture. Bifunctional linkers are critical components in these constructs, bridging the gap between a target-engaging moiety and an effector molecule. NH2-PEG2-C2-Boc is a versatile, heterobifunctional linker that has gained significant traction in the development of such advanced therapies. Its unique structure, incorporating a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine, offers a valuable tool for researchers in bioconjugation and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and visualizations of its role in therapeutic pathways.
Core Properties of this compound
This compound, with the systematic name tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a well-defined chemical entity with properties that make it highly suitable for bioconjugation applications. The presence of a two-unit polyethylene glycol (PEG2) chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate. The molecule features two distinct amine functionalities: a primary amine available for immediate conjugation and a tert-butyloxycarbonyl (Boc) protected primary amine, which allows for orthogonal chemical strategies. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a second primary amine for subsequent conjugation steps.
Physicochemical and Handling Information
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C₁₁H₂₃NO₄ | [1][2] |
| Molecular Weight | 233.30 g/mol | [1][2] |
| CAS Number | 756525-95-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [2] |
| Density | 1.014 ± 0.06 g/cm³ | [1] |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months. | [1] |
Applications in PROTAC and ADC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs and ADCs.[1][4] In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. In ADCs, the linker attaches a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells. The non-cleavable nature of the ether-based backbone of this compound ensures the stability of the final conjugate in circulation.[1]
Experimental Protocols
Representative Protocol: Synthesis of a Hypothetical PROTAC
This protocol describes a two-step process for synthesizing a PROTAC molecule where a carboxylic acid-containing ligand for a protein of interest (POI-COOH) is first coupled to the primary amine of this compound, followed by deprotection and coupling of an E3 ligase ligand.
Materials:
-
POI-COOH (Protein of Interest Ligand with a carboxylic acid)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
E3 Ligase Ligand with a suitable reactive group (e.g., a hydroxyl group for ether formation or a carboxylic acid for amidation)
-
Preparative reverse-phase HPLC system
-
Mass spectrometer
Step 1: Coupling of POI Ligand to this compound
-
Dissolve POI-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated POI-COOH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-Linker-Boc intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified POI-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA, yielding the POI-Linker-NH₂ as a TFA salt.
Step 3: Coupling of E3 Ligase Ligand
-
The coupling of the E3 ligase ligand will depend on its available functional group. If the E3 ligase ligand has a carboxylic acid, a similar HATU-mediated coupling as in Step 1 can be performed. If it has a different reactive handle, an appropriate conjugation strategy should be employed.
-
After the final coupling step, the crude PROTAC is purified by preparative reverse-phase HPLC to yield the final product.
-
The identity and purity of the final PROTAC should be confirmed by LC-MS and ¹H NMR.
Signaling Pathways and Visualization
The ultimate function of a PROTAC is to induce the degradation of a target protein, thereby impacting its downstream signaling pathways. For instance, if this compound were used to synthesize a PROTAC targeting a kinase involved in a cancer signaling pathway, the desired outcome would be the downregulation of that pathway.
Conclusion
This compound is a valuable and versatile bifunctional linker for the synthesis of complex therapeutic molecules like PROTACs and ADCs. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal amine functionalities, provides medicinal chemists with a powerful tool for the rational design of targeted therapies. The ability to modulate the physicochemical properties of large molecules and enable controlled, stepwise synthesis makes this compound a key component in the expanding toolbox for modern drug discovery. The provided general protocols and workflow visualizations serve as a guide for researchers and drug development professionals in harnessing the potential of this important chemical entity.
References
In-Depth Technical Guide: NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and functional context of the bifunctional linker, NH2-PEG2-C2-Boc. This molecule is a cornerstone in the development of advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Physicochemical Properties and Solubility Profile
This compound, with a molecular weight of approximately 233.3 g/mol , exists as a liquid at room temperature. Its structure, incorporating a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine, imparts a degree of amphiphilicity, influencing its solubility in various media. The PEG component is known to enhance aqueous solubility.[1][2][3][4]
Quantitative Solubility Data
Specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in peer-reviewed literature. However, data from commercial suppliers provides a key reference point.
| Solvent | Temperature | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 100 mg/mL (428.63 mM) | Not Specified |
Table 1: Quantitative solubility of this compound in DMSO. It is important to note that using hygroscopic DMSO can significantly impact solubility.[5][6]
Qualitative and Predicted Solubility
Based on the general characteristics of similar PEGylated molecules and Boc-protected amines, a qualitative solubility profile can be inferred. The hydrophilic nature of the PEG chain suggests good solubility in polar solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][7] |
| Polar Protic Solvents (e.g., Water, Ethanol) | Soluble to Moderately Soluble | Expected to be soluble in water; likely less soluble in alcohols like ethanol.[7] |
| Polar Aprotic Solvents (e.g., DMF, Acetonitrile) | Soluble | Similar PEGylated compounds show good solubility in these solvents.[7] |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Soluble | The organic character of the C2 spacer and Boc group contributes to solubility.[7] |
| Non-polar Aprotic Solvents (e.g., Toluene, Hexane) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for good solubility.[7] |
| Ethers (e.g., Diethyl Ether) | Insoluble | Similar PEGylated compounds are reported to be insoluble in ether.[7] |
Table 2: Predicted solubility of this compound in common laboratory solvents based on the properties of analogous compounds.
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility
For researchers requiring precise solubility data for their specific experimental conditions, the following generalized protocol, based on the well-established shake-flask method, is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.
Materials
-
This compound
-
Selected solvent(s) of interest
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes for standard preparation
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid (or undissolved liquid) should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound should not change over time once equilibrium is established.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.
-
Centrifuge the vials at a high speed to further separate the undissolved portion.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in units such as mg/mL or mol/L.
-
Functional Context and Application Workflows
This compound serves as a flexible linker in the construction of PROTACs and ADCs. Its purpose is to connect a targeting moiety (an antibody for ADCs, a small molecule ligand for PROTACs) to a payload (a cytotoxic drug for ADCs, an E3 ligase ligand for PROTACs).
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[8][9] The this compound linker connects a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[10][11][12]
Antibody-Drug Conjugate (ADC) Mechanism of Action
In the context of ADCs, the this compound linker connects a monoclonal antibody, which provides specificity for a tumor-associated antigen, to a potent cytotoxic payload.[13][14] Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the linker may be cleaved (or the antibody degraded), releasing the cytotoxic payload and inducing cell death.[15][16]
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 15. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]
- 16. What are ADC Linkers? | BroadPharm [broadpharm.com]
A Technical Guide to NH2-PEG2-C2-Boc: A Linker's Role in PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC's efficacy is critically dependent on its three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides an in-depth examination of NH2-PEG2-C2-Boc, a widely utilized bifunctional linker, detailing its mechanism of action within the PROTAC framework, its impact on pharmacokinetic properties, and the experimental methodologies used for its evaluation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery.[1] A PROTAC molecule consists of two distinct ligands connected by a chemical linker.[2][3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, which is the crucial first step in a cascade of events leading to the POI's destruction.[][5] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[6] This catalytic mode of action distinguishes PROTACs from traditional inhibitors, which require sustained occupancy of a target's active site.
The Role of the Linker in PROTAC Design
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall performance.[2] Its composition, length, and flexibility profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[7] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.[3][8]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their unique advantages.[9] PEG linkers are hydrophilic, which can enhance the aqueous solubility of often large and lipophilic PROTAC molecules.[2][7] This improved solubility aids in formulation and can improve compatibility with physiological environments.[8] The flexibility of PEG chains can also be beneficial, allowing the PROTAC to adopt multiple conformations to achieve a productive ternary complex.[2]
This compound: A Versatile PEG-Based Linker
This compound is a bifunctional, PEG-based linker commonly used in the synthesis of PROTACs.[10][11] Its structure features:
-
An amine (NH2) group for conjugation to one of the ligands (typically the E3 ligase ligand).
-
A two-unit polyethylene glycol (PEG2) chain that provides hydrophilicity and flexibility.
-
An ethyl C2 spacer .
-
A Boc (tert-butyloxycarbonyl)-protected carboxyl group , which, after deprotection, provides a carboxylic acid handle for conjugation to the second ligand (typically the POI ligand).
This structure allows for the sequential and controlled assembly of the final PROTAC molecule. The PEG component, though short, contributes to the molecule's overall physicochemical profile, balancing the often-hydrophobic nature of the protein-binding ligands.[8]
Mechanism of Action: The Linker's Role in Protein Degradation
The this compound linker does not have a mechanism of action in isolation. Instead, it is a critical facilitator of the PROTAC-mediated degradation pathway. Once incorporated into a PROTAC, it enables the molecule to act as a bridge, initiating a catalytic cycle of protein degradation.
The process unfolds in several key steps:
-
Binary Complex Formation: The PROTAC, circulating within the cell, can independently bind to either the Protein of Interest (POI) or the E3 Ligase to form a binary complex.[1]
-
Ternary Complex Formation: The PROTAC then recruits the other protein partner, bringing the POI and E3 ligase into close proximity to form a key ternary complex (POI-PROTAC-E3 Ligase).[5] The linker's length and flexibility are paramount here, as it must orient the two proteins correctly for the subsequent reaction.[7]
-
Ubiquitination: Within the stabilized ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides.[1]
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling it to act catalytically.[6]
Quantitative Data Presentation
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). The linker plays a crucial role in determining these values. The table below presents synthesized data from a case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating how PEG linker length can impact degradation efficiency.[12]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 2.5 |
| PEG5 | 15 | >98 | 2.2 |
| PEG6 | 30 | 92 | 1.5 |
| Data synthesized from a comparative study on JQ1-VHL PROTACs.[12] A lower DC₅₀ indicates higher potency. Dₘₐₓ represents the maximum percentage of target protein degradation. |
This data highlights the "linkerology" aspect of PROTAC design, where a specific linker length (PEG5 in this case) achieves the optimal balance of ternary complex formation and physicochemical properties, resulting in superior potency and efficacy.
Experimental Protocols
Validating the function of a PROTAC containing an this compound linker involves a series of biochemical and cell-based assays.
Protocol: Western Blot for Protein Degradation Analysis
This is the most common method to directly measure the reduction in target protein levels.[13][14]
Objective: To quantify the dose-dependent degradation of a target protein after treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, MDA-MB-231) at an appropriate density.[13] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash cells with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.
-
Wash the membrane 3x with TBST.
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[13]
-
Wash the membrane 3x with TBST.
-
Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC₅₀ and Dₘₐₓ values by plotting normalized protein levels against PROTAC concentration.[12]
Protocol: Ternary Complex Formation Assay (Conceptual)
Assessing the formation of the POI-PROTAC-E3 ligase complex is crucial for mechanistic understanding.[15] Techniques like Surface Plasmon Resonance (SPR), FRET, and NanoBRET are commonly used.[][5][6]
Objective: To measure the ability of the PROTAC to induce and stabilize the ternary complex.
Methodology (SPR-based):
-
Chip Preparation: Immobilize a high-purity, His-tagged E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a Ni-NTA sensor chip.[6]
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, flow increasing concentrations of the PROTAC over the immobilized E3 ligase and measure the binding and dissociation rates.
-
To measure PROTAC-POI binding, a competitive assay format is often used.
-
-
Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the target protein (POI) over the E3 ligase-functionalized chip.[6]
-
Data Analysis: An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. Kinetic data can be analyzed to determine the affinity and stability of the complex. The cooperativity of the complex can also be calculated, indicating whether the binding of one protein partner enhances the binding of the other.[6]
Visualizing Experimental and Logical Workflows
Conclusion
The linker component is a cornerstone of PROTAC design, directly influencing therapeutic efficacy.[2] this compound represents a versatile and effective building block for PROTAC synthesis, offering a balance of hydrophilicity and flexibility that is crucial for optimizing the formation of the ternary complex.[8][10] A deep understanding of its role in the mechanism of action, combined with rigorous quantitative analysis and robust experimental validation, is essential for the rational design of the next generation of targeted protein degraders. By systematically evaluating linker properties, researchers can fine-tune PROTACs to achieve superior potency, selectivity, and drug-like characteristics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. selvita.com [selvita.com]
- 15. Ternary Complex Formation [promega.com]
The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. Connecting these two crucial elements is a linker, a component whose significance extends far beyond that of a simple spacer. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered considerable attention due to their unique physicochemical properties that profoundly influence a PROTAC's efficacy, selectivity, and drug-like characteristics.
This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design and development. We will delve into the impact of PEG linker length and composition on PROTAC function, present quantitative data from various studies, and provide detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs.
The Core Function of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility to the PROTAC molecule. These properties are instrumental in addressing several key challenges in PROTAC development:
-
Enhancing Solubility and Physicochemical Properties: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility and challenges in formulation and administration. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC, making it more amenable to biological studies and therapeutic development.[1][2]
-
Modulating Cell Permeability: The ability of a PROTAC to efficiently cross the cell membrane and reach its intracellular target is paramount for its activity. While the increased hydrophilicity from PEG linkers might seem counterintuitive for passive diffusion, their flexibility allows the PROTAC to adopt folded conformations.[3] This "chameleon-like" behavior can shield the polar surface area of the molecule, facilitating its passage through the lipid bilayer of the cell membrane. However, an optimal balance must be struck, as excessively long PEG chains can increase the molecular weight and polarity to a point where permeability is hindered.
-
Optimizing Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length and flexibility of the PEG linker are critical in dictating the spatial orientation and proximity of these two proteins.[4][5] An optimal linker length is essential for facilitating favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex and the efficiency of subsequent ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | PROTAC with PEG Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PROTAC 1 (PEG2) | >1000 | <20 | [3] |
| PROTAC 2 (PEG3) | ~500 | ~60 | [3] | ||
| PROTAC 3 (PEG4) | ~100 | >90 | [3] | ||
| PROTAC 4 (PEG5) | ~750 | ~50 | [3] | ||
| PROTAC 5 (PEG6) | >1000 | <30 | [3] | ||
| BTK | Cereblon | PROTAC with 4 PEG units | Potent | High | [3] |
| Cereblon | PROTAC with shorter linkers | Less Potent | Lower | [3] | |
| BRD4 | VHL | PROTAC with PEG3 linker | 55 | 85 | [1] |
| VHL | PROTAC with PEG4 linker | 20 | 95 | [1] | |
| VHL | PROTAC with PEG5 linker | 15 | >98 | [1] | |
| VHL | PROTAC with PEG6 linker | 30 | 92 | [1] | |
| PI3K/mTOR | VHL | GP262 (C8 alkyl linker) | 42.23 - 227.4 | 71.3 - 88.6 | [6] |
| KRAS G12D | VHL/CRBN | Varies with linker | Varies | Varies | [7] |
| TBK1 | VHL | PROTAC with 21-atom linker | 3 | 96 | [8] |
| VHL | PROTAC with 29-atom linker | 292 | 76 | [8] | |
| CDK9 | VHL | Amide-containing chain | 100-140 | High | [8] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PEGylated PROTACs.
Synthesis of a PEGylated PROTAC
This protocol outlines a general two-step synthesis of a PROTAC using a bifunctional PEG linker.
Materials:
-
Protein of Interest (POI) ligand with a reactive functional group (e.g., amine, alkyne).
-
E3 ligase ligand with a reactive functional group (e.g., carboxylic acid, azide).
-
Bifunctional PEG linker (e.g., Amine-PEG-Azide, Carboxylic acid-PEG-Alkyne).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Base (e.g., DIPEA).
-
Solvents (e.g., DMF, DMSO).
-
Purification system (e.g., preparative HPLC).
-
Analytical instruments for characterization (e.g., LC-MS, NMR).
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in an anhydrous solvent such as DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring the progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (e.g., containing an azide, 1 equivalent) and the POI ligand (e.g., functionalized with an alkyne, 1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.
-
Stir the reaction at room temperature for 1-2 hours or until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its structure and purity.
-
Western Blotting for Protein Degradation Analysis
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[9][10]
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across an artificial lipid membrane.[11][12]
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
Plate reader for UV-Vis spectroscopy or LC-MS for analysis.
Procedure:
-
Prepare Artificial Membrane:
-
Coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL of 2% lecithin in dodecane).
-
-
Prepare Solutions:
-
Fill the acceptor plate wells with PBS.
-
Prepare the PROTAC donor solution by diluting the stock solution in PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
-
Assay Assembly and Incubation:
-
Place the donor plate on top of the acceptor plate.
-
Add the PROTAC donor solution to the donor plate wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to study the kinetics and affinity of binary and ternary complex formation in real-time.[4][5][13]
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5, SA).
-
Immobilization reagents.
-
Purified target protein (POI).
-
Purified E3 ligase.
-
PROTAC solution.
-
Running buffer.
Procedure:
-
Immobilization:
-
Immobilize either the target protein or the E3 ligase onto the sensor chip surface. For example, biotinylated E3 ligase can be captured on a streptavidin (SA) chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm there is no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the non-immobilized protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex: α = (KD of PROTAC-E3 ligase binary interaction) / (KD of PROTAC in the ternary complex). An α value greater than 1 indicates positive cooperativity.
-
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the rational design of effective PROTACs. Their unique properties allow for the fine-tuning of solubility, cell permeability, and, most importantly, the geometry of the ternary complex, which is a critical determinant of degradation efficiency. The "trial-and-error" approach to linker design is gradually being replaced by more structure-guided strategies, leveraging computational modeling and a deeper understanding of the protein-protein interactions within the ternary complex. As the field of targeted protein degradation continues to evolve, the development of novel linker chemistries, including more sophisticated and functionalized PEG derivatives, will undoubtedly play a crucial role in unlocking the full therapeutic potential of PROTACs. This guide provides a foundational understanding and practical protocols to empower researchers in their efforts to design and develop the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aragen.com [aragen.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for professionals in academia and the pharmaceutical industry.[1]
Core Function and Mechanism
The primary function of the Boc group is the reversible blockage of amine functionalities, preventing them from participating in unwanted side reactions.[2] This protection is crucial in processes like peptide synthesis, where sequential coupling of amino acids demands a free carboxyl group on one residue and a protected amino group on the next.[2][3]
The Boc group is a carbamate-based protecting group. Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[1] It is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis).[4]
Mechanism of Boc Protection
The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride.[2][5][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[5][7] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[5][7] While the reaction can proceed without a base, bases like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to accelerate the reaction.[4][8][9]
Mechanism of Boc Deprotection
The removal of the Boc group is its defining characteristic: it is labile under acidic conditions.[2] The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11][12][13] The mechanism is initiated by the protonation of the carbamate (B1207046) oxygen by the acid.[2][10] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][10] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protected Compounds [pt.bzchemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc | BroadPharm [broadpharm.com]
- 13. genscript.com [genscript.com]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of PROTAC linker technology, summarizing key data, detailing experimental protocols, and visualizing core concepts to empower the rational design of next-generation protein degraders.
Core Principles of PROTAC Linker Technology
The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3][] The linker's characteristics—including its length, chemical composition, rigidity, and attachment points—profoundly influence the stability and conformation of this ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[3][5][8]
The Critical Role of Linker Composition
The chemical makeup of the linker dictates many of the PROTAC's drug-like properties. The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, each offering distinct advantages.[2][]
-
Alkyl Chains: These are a common starting point in PROTAC design due to their synthetic accessibility and chemical stability.[9] Composed of saturated or unsaturated hydrocarbon chains, they provide a high degree of conformational flexibility.[3][] While their lipophilic nature can enhance cell permeability, it may also lead to poor aqueous solubility.[9][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs.[9][11][12] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity.[11] This can be a double-edged sword, as excessive hydrophilicity can sometimes impede passive diffusion across cell membranes.[11] However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[11] Statistics show that approximately 55% of reported PROTACs utilize PEG-based linkers.[2][12]
-
Rigid and Semi-Rigid Linkers: To reduce the entropic penalty associated with the binding of highly flexible linkers, more rigid motifs are increasingly being incorporated.[3] These include alkynes, triazoles (often formed via "click chemistry"), piperazine/piperidine rings, and aromatic systems.[2][3][9] Such linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[3]
The Impact of Linker Length and Attachment Points
The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][13] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[5] Conversely, an overly long and flexible linker can lead to an unstable complex and inefficient ubiquitination.[5][14] The optimal linker length ensures the proper spatial orientation of the POI and E3 ligase for efficient ubiquitin transfer.[15]
The points of attachment of the linker to the POI and E3 ligase ligands, known as "exit vectors," are also critical.[3][16] The linker should be connected at a solvent-exposed region of each ligand to avoid disrupting the key binding interactions with their respective proteins.[3][16]
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The optimization of linker length and composition is often a process of empirical testing. The following tables summarize quantitative data from various studies, illustrating the profound effect of the linker on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1000 nM | <20 | [13][17] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | ~10 nM | >80 | [13][17] |
| Estrogen Receptor α (ERα) | VHL | PEG | 20 | >100 nM | ~40 | [13] |
| p38α | VHL | PEG-based | 15-17 | Potent | High | [5] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG/Alkyl | Varied | n/a | Varied | [2] |
| Androgen Receptor (AR) | VHL | Alkyl | Varied | n/a | Varied | [2] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | Optimal | High | [18] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The development of effective PROTACs relies on a suite of biochemical and cellular assays to characterize their synthesis, binding, and degradation activity.
PROTAC Synthesis: A Click Chemistry Example
The modular nature of PROTACs lends itself to efficient synthesis, often employing robust reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[2][]
Protocol:
-
Functionalization of Ligands:
-
Synthesize or procure the POI ligand with a terminal alkyne group.
-
Synthesize or procure the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand) with an azide (B81097) group.[2]
-
-
First Coupling Reaction (Amide Bond Formation Example):
-
Dissolve the E3 ligase ligand and an azide-containing linker precursor in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature, monitoring completion by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate using preparative HPLC.[11]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/H2O).[11]
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.[11]
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.[11]
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Dialyze the purified POI and E3 ligase proteins into the same buffer to minimize buffer mismatch effects.
-
Dissolve the PROTAC in the same dialysis buffer.
-
-
Experiment:
-
Load the POI solution into the ITC sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the POI solution while measuring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
-
Ternary Complex Confirmation:
-
Repeat the experiment by titrating the PROTAC into a solution containing both the POI and the E3 ligase.
-
A change in the binding isotherm compared to the binary interactions indicates the formation of a ternary complex.
-
Cellular Degradation Assays
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.
Protocol: Western Blot Analysis
-
Cell Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include appropriate controls, such as a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the POI in each lane.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
Calculate the percentage of remaining POI relative to the vehicle-treated control to determine the extent of degradation.
-
Visualizing PROTAC Technology
Diagrams generated using Graphviz (DOT language) illustrate the fundamental concepts in PROTAC action and development.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is an indispensable and multifaceted component of a PROTAC molecule, playing a pivotal role in every step of its mechanism of action.[3][9] The "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[11] Advances in structural biology, computational modeling, and a deeper understanding of the principles outlined in this guide will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This will undoubtedly accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties, unlocking new therapeutic avenues for a wide range of diseases.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Guide: Storage and Handling of NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and best practices for the proper storage and handling of NH2-PEG2-C2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.
Compound Information
| Property | Value |
| Chemical Name | tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate |
| CAS Number | 756525-95-8 |
| Molecular Formula | C₁₁H₂₃NO₄ |
| Molecular Weight | 233.31 g/mol |
| Physical Form | Liquid[1] |
| Purity | Typically ≥95% |
Storage Conditions
Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The recommended storage conditions vary depending on whether the compound is in its pure form or in a solvent.
Pure Compound
For undissolved this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[1][2][3] |
| -5°C | Dry and away from sunlight[4] |
In Solvent
Once dissolved in a solvent, the stability of this compound is reduced. It is advisable to prepare solutions fresh for immediate use. If short-term storage is necessary, follow the guidelines below. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[2][5] |
| -20°C | Up to 1 month[2][5] |
Shipping and Handling
Shipping
This compound is typically shipped at room temperature for domestic transit.[2][3][5] Upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn.
Handling Workflow
The following diagram illustrates a general workflow for handling this compound, from receiving to experimental use.
Safety Information
This compound is classified as harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| Precautionary Statement | Description |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P330 | Rinse mouth.[1] |
Experimental Protocols: Solution Preparation
The following are general protocols for preparing stock and working solutions of this compound. The choice of solvent and concentration will depend on the specific experimental requirements.
Stock Solution Preparation
It is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
Working Solution for In Vivo Experiments
For in vivo studies, working solutions should be prepared fresh on the day of use.[5] A common vehicle for administration involves a multi-component solvent system to ensure solubility and biocompatibility.
Example Protocol:
-
Prepare a stock solution in DMSO.
-
To prepare the final working solution, add co-solvents such as PEG300 and Tween-80 to the DMSO stock solution and mix thoroughly.
-
Add saline or phosphate-buffered saline (PBS) to reach the final desired volume and concentration.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][5]
Disclaimer: The information provided in this guide is for research purposes only and is not intended for human or therapeutic use. Researchers should always refer to the specific product documentation and Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. All handling and disposal of this chemical must be in accordance with institutional and governmental regulations.
References
In-Depth Technical Guide: Safety and Handling of NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for NH2-PEG2-C2-Boc (tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical Identification and Properties
| Identifier | Value | Source |
| Chemical Name | tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate | PubChem |
| Common Synonyms | This compound, Amino-PEG2-t-butyl ester | PubChem |
| CAS Number | 756525-95-8 | PubChem |
| Molecular Formula | C11H23NO4 | PubChem |
| Molecular Weight | 233.30 g/mol | PubChem |
| Appearance | Liquid | - |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | - |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements:
-
Precautionary Statements:
Safe Handling and Storage Workflow
Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability. The following workflow outlines the key steps from receipt to disposal.
Personal Protective Equipment (PPE)
To minimize exposure, appropriate PPE must be worn when handling this compound.
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Skin Protection:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[2]
-
-
Respiratory Protection: While not specified as required under normal handling conditions with adequate ventilation, a respirator may be necessary for large spills or in poorly ventilated areas.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3][4] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, get medical attention. | [3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [1] |
Toxicological Information
Potential Metabolic and Degradation Pathway
While specific metabolic data for this compound is not available, a plausible degradation pathway can be inferred based on its chemical structure, which includes ether and ester linkages, as well as a Boc-protected amine.
This hypothetical pathway suggests that the molecule would first undergo hydrolysis of the ester bond, followed by the removal of the Boc protecting group under acidic conditions. The resulting polyethylene (B3416737) glycol (PEG) diamine could then be further metabolized through oxidation of the PEG chain.
Experimental Protocols
While specific safety assessment protocols for this compound are not published, standard methodologies for evaluating skin and eye irritation of chemicals are well-established. These typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines.
Example of a General In Vitro Skin Irritation Test Protocol (OECD TG 439):
-
Test System: A reconstituted human epidermis (RhE) model is used.
-
Procedure:
-
The test chemical is applied topically to the RhE tissue.
-
The tissue is incubated for a specified period.
-
After incubation, the chemical is removed by washing.
-
The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).
-
-
Endpoint: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to a negative control.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. It should be treated as hazardous chemical waste.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.
References
Methodological & Application
Application Note: Synthesis of NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker commonly utilized in the fields of bioconjugation and pharmaceutical development.[1][2][3] Its structure incorporates a free primary amine, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a carbamate-protected primary amine (Boc group). This configuration allows for the selective and sequential conjugation of different molecules. The PEG spacer enhances solubility and biocompatibility, while the acid-labile Boc protecting group enables controlled deprotection to reveal a second primary amine for further modification.[4][5] This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][6][7]
This document provides a detailed protocol for the synthesis of this compound through the selective mono-Boc protection of the corresponding diamine precursor.
Chemical Information
| Compound Name | This compound |
| Synonyms | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, Boc-NH-PEG2-C2-NH2 |
| CAS Number | 153086-78-3[8] |
| Molecular Formula | C11H24N2O4[8] |
| Molecular Weight | 248.32 g/mol [6] |
| Appearance | Colorless to yellow oil/liquid[9] |
Experimental Protocol: Mono-Boc Protection of 2,2'-(Ethylenedioxy)bis(ethylamine)
This protocol details the selective mono-Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine) using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with in-situ generation of one equivalent of HCl from chlorotrimethylsilane (B32843) (Me3SiCl) to protonate one amine group, thus favoring mono-protection.[10]
Materials
| Reagent | Formula | MW ( g/mol ) | Supplier |
| 2,2'-(Ethylenedioxy)bis(ethylamine) | C6H16N2O2 | 148.20 | Sigma-Aldrich, etc. |
| Di-tert-butyl dicarbonate ((Boc)2O) | C10H18O5 | 218.25 | Sigma-Aldrich, etc. |
| Chlorotrimethylsilane (Me3SiCl) | C3H9ClSi | 108.64 | Sigma-Aldrich, etc. |
| Anhydrous Methanol (B129727) (MeOH) | CH4O | 32.04 | Sigma-Aldrich, etc. |
| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | Sigma-Aldrich, etc. |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 | Sigma-Aldrich, etc. |
| Anhydrous Sodium Sulfate (B86663) (Na2SO4) | Na2SO4 | 142.04 | Sigma-Aldrich, etc. |
| Diethyl ether | (C2H5)2O | 74.12 | Sigma-Aldrich, etc. |
| Water (deionized) | H2O | 18.02 | --- |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure
-
Reaction Setup:
-
To a round-bottom flask containing anhydrous methanol (e.g., 100 mL for a 10 g scale reaction) and equipped with a magnetic stir bar, add 2,2'-(ethylenedioxy)bis(ethylamine) (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
In-situ Amine Protonation:
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. A white precipitate of the amine hydrochloride salt may form.[10]
-
-
Boc Protection:
-
To the mixture, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq) in methanol.
-
Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[10]
-
Adjust the pH of the aqueous layer to >12 by the addition of a 2M NaOH solution.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
If necessary, the product can be further purified by silica gel column chromatography using a gradient of dichloromethane and methanol.
-
Expected Yield and Purity
| Parameter | Value | Reference |
| Typical Yield | 65-95% | [10] |
| Purity | >95% (after chromatography) | Commercially available purity |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Deprotection Protocol
The Boc group can be readily removed under acidic conditions to yield the free diamine.
Materials
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH) solution
Procedure
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.[10]
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in water and basify with a NaOH solution to obtain the free diamine, 2,2'-(ethylenedioxy)bis(ethylamine).
Logical Relationship of Functional Groups
Caption: Functional groups of this compound and their roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 7. Boc-NH-PEG2-C2-NH2 - Immunomart [immunomart.com]
- 8. a2bchem.com [a2bchem.com]
- 9. N-Boc-2-(2-amino-ethoxy)-ethylamine | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of Boc-NH-PEG2-COOH to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation, drug delivery, and proteomics, polyethylene (B3416737) glycol (PEG) linkers are instrumental for improving the pharmacokinetic and pharmacodynamic properties of biomolecules.[1] These linkers can enhance solubility, stability, and circulation half-life while reducing the immunogenicity of therapeutic proteins and peptides.[2] The heterobifunctional linker, Boc-NH-PEG2-CH2COOH, is a versatile tool that features a Boc-protected amine at one end and a carboxylic acid at the other, separated by a two-unit PEG spacer.[3][4]
This structure allows for a controlled, two-stage conjugation strategy. First, the carboxylic acid is activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form a stable amide bond.[5][6] Subsequently, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to expose a new primary amine.[7][8] This newly available amine can then be used for further modifications, such as attaching a drug, a targeting ligand, or a reporter molecule. This methodology is central to the construction of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[9]
Principle of Conjugation
The conjugation of Boc-NH-PEG2-COOH to a primary amine-containing molecule (e.g., a protein) is typically achieved through a two-part process:
-
Activation of the Carboxylic Acid: The terminal carboxyl group of the PEG linker is activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester that is highly reactive toward primary amines.[10]
-
Amine Coupling: The activated PEG-NHS ester is then introduced to the target molecule. The primary amine on the target molecule performs a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing the NHS leaving group.[]
Following successful conjugation, the Boc group can be removed to allow for subsequent chemical modifications.
Application Notes
-
Buffer Selection: For the amine coupling step, use buffers that are free of primary amines, such as phosphate-buffered saline (PBS), MES, or HEPES. Buffers like Tris (tris(hydroxymethyl)aminomethane) will compete with the target molecule for reaction with the NHS ester.[6]
-
pH Control: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2 to 8.5.[6][] A pH below 7.0 will result in protonation of the amines, reducing their nucleophilicity and slowing the reaction rate. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.
-
Molar Ratio: The optimal molar ratio of the activated PEG linker to the target molecule must be determined empirically. A 5 to 20-fold molar excess of the PEG linker over the target amine is a common starting point for optimization.[6]
-
Quenching: After the desired reaction time, any remaining unreacted PEG-NHS ester can be quenched by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine. This prevents unintended secondary reactions.
-
Purification: It is crucial to remove unreacted PEG linker and byproducts. Common purification methods for protein conjugates include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). For small molecule conjugates, reverse-phase HPLC is often employed.
-
Characterization: The success of the conjugation can be confirmed using several analytical techniques. SDS-PAGE will show an increase in the molecular weight of a protein conjugate. Mass spectrometry (MALDI-TOF or LC-MS) provides a precise mass of the conjugate, allowing for the determination of the number of PEG linkers attached.[12][13][14]
Experimental Protocols
Part 1: Activation of Boc-NH-PEG2-COOH with EDC/NHS
This protocol describes the in-situ activation of the PEG linker to form its NHS ester.
Materials:
-
Boc-NH-PEG2-COOH
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Prepare a stock solution of Boc-NH-PEG2-COOH in anhydrous DMF or DMSO (e.g., 100 mM).
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF/DMSO.
-
To activate the linker, combine the reagents in the order listed in the table below.
-
Incubate the activation mixture for 15-30 minutes at room temperature. The resulting activated Boc-NH-PEG2-CO-NHS is now ready for immediate use in the conjugation step.
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5 eq.), NHS/Sulfo-NHS (1.5 eq.) | Molar equivalents relative to Boc-NH-PEG2-COOH.[6] |
| Reaction Solvent | Anhydrous DMF or DMSO | For organic-soluble targets. |
| Aqueous Buffer | 0.1 M MES, pH 6.0 | For water-soluble targets (use Sulfo-NHS). |
| Reaction Time | 15-30 minutes | NHS esters can hydrolyze; use immediately. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.5 | Ensures efficient activation. |
Part 2: Conjugation to a Primary Amine (Protein Example)
This protocol outlines the coupling of the activated linker to a protein.
Materials:
-
Activated Boc-NH-PEG2-CO-NHS solution (from Part 1)
-
Protein solution (e.g., 2 mg/mL in PBS)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Ensure the protein solution is in the correct Conjugation Buffer and is free of any amine-containing contaminants.
-
Add the desired molar excess (e.g., 10-fold) of the freshly activated PEG linker solution to the protein solution while gently stirring. The volume of organic solvent from the linker stock should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS esters.
-
Purify the conjugate to remove excess linker and quenching reagent using an appropriate method, such as size-exclusion chromatography or dialysis.
| Parameter | Recommended Value | Notes |
| Conjugation pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[6] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines.[6] |
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires optimization.[6] |
| Reaction Time | 1-2 hours at RT, or 2-4 hours at 4°C | Longer times may be needed for less reactive amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
Part 3: Deprotection of the Boc Group
This final step removes the Boc protecting group to expose the terminal primary amine.
Materials:
-
Purified, lyophilized Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Dissolve the dry, purified conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution.[15] For sensitive substrates, a solution of 20-50% TFA in DCM can be used.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
The resulting deprotected conjugate (as a TFA salt) can be used directly or neutralized by redissolving the residue in a suitable solvent and washing carefully with a mild base like saturated NaHCO₃ solution.[6]
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 4. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Amide Bond Formation with NH2-PEG2-C2-Boc for Advanced Bioconjugation
Introduction
NH2-PEG2-C2-Boc is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a terminal primary amine (NH2) for covalent attachment to a carboxyl group and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. The discrete PEG spacer (PEG2) enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[4][5][6][7] The Boc protecting group allows for orthogonal chemistry, where it can be removed under specific acidic conditions to reveal a primary amine for subsequent conjugation steps.
These application notes provide a detailed protocol for the covalent coupling of this compound to a molecule of interest (e.g., a small molecule drug, payload, or protein) containing a carboxylic acid group, utilizing the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9]
Principle of Reaction
The conjugation process is a two-step reaction that forms a stable amide bond between the primary amine of the PEG linker and a carboxylic acid on the target molecule.[8][10]
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group on the target molecule to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9]
-
Formation of NHS Ester and Amide Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[8][9] This semi-stable ester then readily reacts with the primary amine of the this compound linker to form a stable amide bond, releasing NHS as a byproduct. This second step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[8]
Visualizing the Chemistry: Reaction Scheme
The following diagram illustrates the EDC/NHS mediated coupling reaction.
Caption: EDC/NHS reaction scheme for amide bond formation.
Experimental Protocol
This protocol details the conjugation of a generic carboxylic acid-containing small molecule to this compound in an organic solvent. For reactions with proteins or other biomolecules in aqueous buffers, the use of Sulfo-NHS is recommended to enhance water solubility.[9][11]
Materials and Reagents
-
Carboxylic acid-containing molecule of interest (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vials, magnetic stirrer, and stir bars
-
Argon or Nitrogen gas for inert atmosphere
-
Analytical balance
-
Reverse-phase HPLC system for purification
-
LC-MS system for analysis
Procedure
-
Reagent Preparation:
-
Carefully weigh the Molecule-COOH (1.0 equivalent) and this compound (1.2 equivalents) and place them in a clean, dry reaction vial equipped with a magnetic stir bar.
-
Dissolve the solids in anhydrous DMF or DCM under an inert atmosphere (e.g., Argon).
-
-
Activation of Carboxylic Acid:
-
In a separate vial, weigh NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents).
-
Add the NHS and EDC-HCl solids to the solution containing the Molecule-COOH and PEG linker.
-
-
Coupling Reaction:
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress should be monitored to determine the optimal time.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the desired product.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining active esters by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative reverse-phase HPLC to obtain the pure conjugate.
-
-
Characterization:
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the conjugation reaction. Actual results may vary depending on the specific molecule of interest.
Table 1: Recommended Molar Ratios for Conjugation
| Reagent | Molar Equivalents (eq.) | Purpose |
|---|---|---|
| Molecule-COOH | 1.0 | Limiting Reagent |
| This compound | 1.1 - 1.5 | Drives reaction to completion |
| EDC-HCl | 1.2 - 1.5 | Activates carboxylic acid |
| NHS | 1.2 - 1.5 | Stabilizes activated intermediate |
| DIPEA / TEA | 2.0 - 3.0 | Scavenges HCl byproduct |
Table 2: Representative Quantitative Data
| Parameter | Typical Value | Analysis Method |
|---|---|---|
| Reaction Time | 4 - 16 hours | TLC / LC-MS |
| Conversion Rate | > 90% | LC-MS |
| Isolated Yield | 65 - 85% | Gravimetric (post-purification) |
| Final Purity | > 95% | HPLC |
| Identity Confirmation | Expected Mass ± 1 Da | ESI-MS |
Workflow and Application Visualization
Experimental Workflow Diagram
The diagram below outlines the complete workflow from reagent preparation to the final, characterized product.
Caption: General experimental workflow for PEG linker conjugation.
Hypothetical Application: PROTAC Signaling Pathway
The resulting conjugate can be used to synthesize a PROTAC. The Boc group is first deprotected, and the newly freed amine is coupled to a ligand for an E3 ubiquitin ligase. The final PROTAC then simultaneously binds a target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC mechanism of action leading to protein degradation.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Application of PEG Linker | AxisPharm [axispharm.com]
- 7. cphi-online.com [cphi-online.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Boc Deprotection of NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from NH2-PEG2-C2-Boc, a bifunctional linker containing a protected amine and a terminal primary amine, which is a valuable building block in bioconjugation and drug development.
The deprotection is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA), which efficiently cleaves the Boc group to reveal the free amine.[1] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility of the molecule in both aqueous and organic solvents, a desirable property in many biological applications.[2][3]
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[4]
Experimental Protocols
This section outlines two common protocols for the Boc deprotection of this compound. Protocol 1 utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a standard and highly effective method. Protocol 2 employs 4M HCl in 1,4-dioxane (B91453), which can be a useful alternative.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and should have a lower Rf value on TLC compared to the starting material.[5]
-
Work-up (Option A - Evaporation):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps without further purification.
-
-
Work-up (Option B - Aqueous Wash for Free Amine):
-
If the free amine is required, dilute the reaction mixture with DCM.
-
Carefully transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl/dioxane solution if solubility allows.
-
Reaction: Add the 4M HCl in 1,4-dioxane solution to the substrate. Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The product will be the hydrochloride salt. To precipitate the salt, diethyl ether can be added to the concentrated residue, followed by filtration or centrifugation to collect the solid product.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Boc deprotection of amine-PEG linkers. The data is representative and may require optimization for the specific substrate and scale of the reaction.
Table 1: Comparison of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | >95 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 60 | >95 |
Data adapted from representative protocols for Boc deprotection of PEG linkers.[6]
Table 2: Troubleshooting Common Issues in Boc Deprotection of PEG Linkers
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance from the PEG chain. | Increase the concentration of TFA (e.g., from 20% to 50%). Extend the reaction time. Consider using a stronger acid system like 4M HCl in dioxane.[5] |
| Side Product Formation | Alkylation of nucleophilic groups by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture, especially if the molecule contains sensitive residues like tryptophan or methionine.[6] |
| Difficult Product Isolation | High water solubility of the deprotected PEGylated amine. | If the product is highly water-soluble, avoid aqueous work-up. Instead, remove the acid and solvent under high vacuum. Precipitation of the salt from a non-polar solvent like diethyl ether can also be attempted. |
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of this compound using TFA in DCM.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG2-C2-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NH2-PEG2-C2-Boc in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
The this compound linker is a bifunctional molecule featuring a two-unit polyethylene (B3416737) glycol (PEG) chain. One terminus has a primary amine (NH2) available for conjugation, while the other end has a Boc-protected amine. This structure offers several advantages in PROTAC synthesis:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn affect cell permeability and oral absorption.[2]
-
Optimal Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] Short PEG linkers, such as the PEG2 unit in this compound, have been shown to be effective in certain systems, highlighting the importance of optimizing linker length for each specific target.[3][4]
-
Controlled and Sequential Synthesis: The Boc protecting group allows for a controlled, stepwise synthesis. The free amine can be coupled to one of the PROTAC ligands, followed by deprotection of the Boc group to reveal a second amine for conjugation to the other ligand.[5]
Data Presentation: Efficacy of PROTACs with Short PEG Linkers
The length of the PEG linker is a critical parameter in optimizing the degradation efficiency of a PROTAC. The following table summarizes representative data for a PROTAC targeting the oncogenic kinase BCR-ABL, demonstrating the impact of a short PEG linker on its biological activity.
| PROTAC Conjugate | Linker Length | Target Protein | Cell Line | IC50 (nM) | Degradation |
| Arg-PEG1-Dasa | 1 PEG unit | BCR-ABL | K562 | ~0.36 | Most effective |
| Arg-PEGn-Dasa | >1 PEG unit | BCR-ABL | K562 | >0.36 | Less effective |
Data adapted from a study on single amino acid-based PROTACs for the degradation of BCR-ABL.[3][4] The results indicate that a single PEG unit linker was the most effective in reducing BCR-ABL levels and inhibiting cell proliferation.[3]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for the synthesis of a PROTAC, involving an initial amide coupling of the this compound linker to a carboxylic acid-functionalized E3 ligase ligand, followed by Boc deprotection and subsequent amide coupling to a POI ligand.
Step 1: Amide Coupling of this compound to an E3 Ligase Ligand
-
Reagents and Materials:
-
This compound
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected E3 ligase-linker conjugate.
-
Step 2: Boc Deprotection and Coupling to POI Ligand
-
Reagents and Materials:
-
Boc-protected E3 ligase-linker conjugate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Boc-protected E3 ligase-linker conjugate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.[6]
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA. The resulting amine-E3 ligase-linker TFA salt is typically used in the next step without further purification.
-
In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes.
-
Add the deprotected amine-E3 ligase-linker TFA salt (1.1 equivalents) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up and purify the final PROTAC molecule using similar procedures as described in Step 1.
-
Protocol 2: Characterization of the Synthesized PROTAC
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Inject a small sample of the purified PROTAC onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Monitor the elution profile with a UV detector and determine the mass of the product with an in-line mass spectrometer to confirm the identity of the desired PROTAC.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity of the final compound.
-
Protocol 3: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate the relevant cell line (e.g., K562 for BCR-ABL) in appropriate culture dishes and allow them to grow to a suitable confluency.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using this compound.
Caption: PROTAC-mediated degradation of BCR-ABL kinase.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis with NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of an antibody-drug conjugate (ADC) utilizing the heterobifunctional linker, NH2-PEG2-C2-Boc. This non-cleavable linker provides a stable connection between the antibody and the cytotoxic payload, leveraging a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and potentially improve pharmacokinetic properties. The following guide outlines a two-stage conjugation strategy: first, the coupling of a carboxyl-containing payload to the primary amine of the linker, followed by the deprotection of the Boc group and subsequent conjugation to the antibody.
I. Overview of the ADC Synthesis Workflow
The synthesis is divided into four main stages:
-
Payload-Linker Conjugation: Activation of the cytotoxic payload's carboxylic acid group and its subsequent reaction with the free amine of the this compound linker.
-
Purification of the Payload-Linker Conjugate: Removal of unreacted payload and linker.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine on the payload-linker construct.
-
Antibody-Payload-Linker Conjugation: Activation of the antibody's lysine (B10760008) residues and conjugation with the deprotected payload-linker, followed by final purification of the ADC.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for each major stage of the process. Note that these values are representative and may require optimization for specific antibodies and payloads.
Table 1: Recommended Reaction Conditions for Payload-Linker Conjugation
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), sulfo-NHS (1.5 eq.) | Molar equivalents relative to the carboxylated payload. |
| Reaction Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Reaction Temperature | Room Temperature | For both activation and conjugation steps. |
| Reaction Time | Activation: 15-30 minutes; Conjugation: 2-4 hours | Monitor reaction progress by LC-MS. |
| Molar Excess of Linker | 1.2 equivalents | Relative to the payload. |
Table 2: Boc Deprotection and Antibody Conjugation Parameters
| Parameter | Value | Notes |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A strong acid is required to cleave the Boc group.[1][2] |
| Deprotection Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction rate. |
| Deprotection Time | 1-2 hours | Monitor by LC-MS until completion. |
| Conjugation pH | 8.0 - 9.0 | Optimal for the reaction between an NHS ester-activated antibody and a primary amine.[3] |
| Compatible Buffers | Phosphate, Borate | Buffers must be free of primary amines (e.g., Tris).[3] |
| Molar Excess of Payload-Linker | 5 to 20-fold | Molar excess over the antibody; requires empirical optimization. |
Table 3: Typical ADC Characterization Results
| Parameter | Method | Typical Value |
| Drug-to-Antibody Ratio (DAR) | UV/Vis Spectroscopy, HIC, LC-MS | 2 - 4 |
| Purity | Size Exclusion Chromatography (SEC) | > 95% |
| Aggregate Content | Size Exclusion Chromatography (SEC) | < 5% |
| Free Payload Content | Reversed-Phase HPLC (RP-HPLC) | < 1% |
III. Experimental Protocols
Stage 1: Payload-Linker Conjugation
This stage involves the activation of a payload containing a carboxylic acid using EDC and sulfo-NHS to form a reactive sulfo-NHS ester, which then couples with the primary amine of the this compound linker.
Materials:
-
Carboxylated Payload
-
This compound Linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Glycine, pH 8.5
-
Reverse-Phase HPLC system for purification
Protocol:
-
Payload Activation: a. Dissolve the carboxylated payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. b. In a separate tube, dissolve EDC (1.5 molar equivalents) and sulfo-NHS (1.5 molar equivalents) in Reaction Buffer. c. Add the EDC/sulfo-NHS solution to the dissolved payload. d. Vortex the mixture gently and let it react for 15-30 minutes at room temperature to form the sulfo-NHS ester.[4][5]
-
Conjugation to Linker: a. Dissolve the this compound linker (1.2 molar equivalents) in anhydrous DMF or DMSO. b. Add the dissolved linker to the activated payload solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. d. Monitor the formation of the payload-linker conjugate by LC-MS. e. (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.
Stage 2: Purification of Payload-Linker Conjugate
Purification is crucial to remove unreacted payload, linker, and coupling reagents.[6]
Protocol:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA).
-
Purify the payload-linker conjugate using a reverse-phase HPLC system with a suitable C18 column.
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the product.
-
Collect fractions containing the desired product, identified by LC-MS analysis.
-
Lyophilize the pooled fractions to obtain the purified payload-linker conjugate as a dry powder.
Stage 3: Boc Deprotection
The Boc protecting group is removed under acidic conditions to reveal the primary amine for antibody conjugation.[1][2][7]
Materials:
-
Purified Payload-Linker-Boc Conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)
Protocol:
-
Dissolve the dry payload-linker-Boc conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the completion of the deprotection by LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected payload-linker.
Stage 4: Antibody-Payload-Linker Conjugation and Purification
The final step involves the conjugation of the deprotected payload-linker to the antibody, targeting the primary amines of lysine residues. This is a non-specific conjugation method.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected Payload-Linker
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-9.0
-
Anhydrous DMSO or DMF
-
Size Exclusion Chromatography (SEC) system for purification
Protocol:
-
Antibody Preparation: a. Exchange the antibody into the Conjugation Buffer using diafiltration or a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the deprotected payload-linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM). b. Add the desired molar excess (e.g., 5 to 20-fold) of the payload-linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification of the ADC: a. Remove unreacted payload-linker and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).[8] b. The purified ADC should be exchanged into a suitable formulation buffer (e.g., PBS, pH 7.4). c. Concentrate the final ADC product to the desired concentration.
IV. ADC Characterization
After synthesis and purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by:
-
UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength, the concentrations of each component can be calculated to determine the DAR.[3][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR from the peak areas.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can resolve different drug-loaded species, providing a precise DAR value.[3][5]
-
-
Purity and Aggregation:
-
Free Drug Content:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of unconjugated payload-linker remaining in the final ADC product.[9]
-
V. Visualized Workflows and Pathways
Caption: Overall workflow for ADC synthesis.
Caption: Chemical reaction pathway for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of NH2-PEG2-C2-Boc with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-C2-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure comprises a terminal primary amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This configuration makes it an invaluable tool for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] The primary amine allows for covalent attachment to molecules activated with N-hydroxysuccinimide (NHS) esters, while the Boc-protected amine provides a latent reactive site for subsequent, orthogonal conjugation steps following deprotection. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Reaction Overview
The reaction of this compound with an NHS ester is a two-stage process:
-
Amide Bond Formation: The terminal primary amine of this compound nucleophilically attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6][7] This reaction is typically performed in a slightly basic aqueous buffer or a polar aprotic solvent.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose a new primary amine.[8][9][10] This newly available amine can then be used for further conjugation reactions.
Application Notes
Key Applications
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The this compound is first reacted with an activated drug molecule (containing an NHS ester), and after purification, the Boc group is removed. The resulting amine on the PEG linker is then available to be conjugated to the antibody.
-
PROTACs: In PROTAC synthesis, this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][3][4] The sequential nature of the reaction enabled by the Boc protecting group is advantageous in these multi-step syntheses.
-
Surface Modification: The linker can be used to functionalize surfaces. For instance, a surface with NHS ester groups can be reacted with this compound, and after deprotection, the newly exposed amines can be used to immobilize other molecules.
Advantages of this compound
-
Controlled Sequential Conjugation: The Boc protecting group allows for a staged conjugation strategy, preventing unwanted side reactions.[8][9]
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG spacer can improve the solubility of hydrophobic molecules and can prolong the circulation half-life of biotherapeutics.[11][12]
-
Stable Linkage: The amide bond formed from the reaction with an NHS ester is highly stable.[6][7]
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended.[7][13][14] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[7][13] |
| Solvents (if needed) | DMSO, DMF | Use high-purity, anhydrous solvent to dissolve the NHS ester before adding to the aqueous reaction buffer.[6][13] The final concentration of the organic solvent should ideally not exceed 10%.[15] |
| Molar Excess of NHS Ester | 5 to 20-fold | This is the molar excess over this compound and requires empirical optimization.[15][16] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis of the NHS ester.[7][14] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C.[7][13][14] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to cleave the Boc group.[8][9][10] 4M HCl in dioxane is an alternative.[17] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is commonly used.[9] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection but may affect other acid-labile groups.[17] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature.[9][10] |
| Reaction Time | 30 minutes to 2 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS). Longer times may be needed for complete deprotection.[17] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
Materials:
-
This compound
-
NHS ester-activated molecule
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer at pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF.
-
Dissolve the this compound in the Conjugation Buffer.
-
Add the desired molar excess of the dissolved NHS ester-activated molecule to the this compound solution. The final volume of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes. This will hydrolyze any unreacted NHS esters.
-
Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.
Protocol 2: Boc Deprotection of the Conjugate
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Under a fume hood, add TFA to the solution to the desired final concentration (e.g., 20-50%).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-NH-PEG2-C2-NH2 - Immunomart [immunomart.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. neb.com [neb.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of NH2-PEG2-C2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal amine and Boc-protected amine allow for sequential and controlled conjugation to molecules of interest. The purity of this linker is critical for the successful synthesis of well-defined bioconjugates and subsequent downstream applications. This document provides detailed protocols for the purification of this compound, focusing on flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Common Impurities
The synthesis of this compound typically involves the mono-Boc protection of the corresponding diamine, 2-(2-(2-aminoethoxy)ethoxy)ethanamine. Due to the statistical nature of this reaction, several impurities can arise. Understanding these impurities is crucial for developing an effective purification strategy.
Potential Impurities in this compound Synthesis:
-
Unreacted Diamine Starting Material: The diamine is significantly more polar than the desired product and can be challenging to remove completely.
-
Di-Boc Protected Byproduct: Over-reaction can lead to the formation of the di-Boc protected species, which is less polar than the desired mono-Boc product.
-
Residual Reagents and Byproducts: Impurities from the Boc-protection reaction, such as unreacted Boc-anhydride and its byproducts.
Purification Strategies
The primary methods for purifying this compound are flash column chromatography and preparative RP-HPLC. The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.
A general workflow for the purification process is outlined below:
Caption: General purification workflow for this compound conjugates.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for the purification of a crude this compound mixture using flash column chromatography and preparative RP-HPLC.
| Purification Method | Purity of Final Product | Typical Yield | Throughput | Cost |
| Flash Column Chromatography | >95% | 60-80% | High (grams) | Low |
| Preparative RP-HPLC | >98% | 40-60% | Low (milligrams to grams) | High |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is suitable for larger scale purifications where a purity of >95% is sufficient.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) (for solvent modification, optional)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
Staining solution (e.g., ninhydrin (B49086) or potassium permanganate)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system such as 5-10% Methanol in Dichloromethane.
-
Visualize the spots using a UV lamp and/or by staining with ninhydrin (stains primary amines) or potassium permanganate. The desired product should be more retained (lower Rf) than the di-Boc byproduct and less retained (higher Rf) than the starting diamine.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low polarity DCM/MeOH mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the packed silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent (e.g., 1-2% MeOH in DCM).
-
Gradually increase the polarity of the mobile phase (e.g., to 10% MeOH in DCM) to elute the compounds. A slow gradient is often necessary to achieve good separation.[1]
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Workflow for flash column chromatography purification.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This method provides higher resolution and is suitable for achieving high purity (>98%), especially for smaller scale purifications.
Materials:
-
Crude or partially purified this compound
-
Preparative RP-HPLC system with a fraction collector
-
C18 reverse-phase preparative column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate (B1210297)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 10 mM Ammonium Acetate
-
Analytical HPLC system for purity analysis
-
Lyophilizer (freeze-dryer)
Procedure:
-
Analytical Method Development:
-
On an analytical C18 column, develop a gradient that provides good separation of the desired product from its impurities. A typical gradient is 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient method, scaling the flow rate appropriately for the column diameter.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Combine the pure fractions.
-
If a volatile buffer like TFA or ammonium acetate was used, the solvent can be removed by lyophilization to obtain the purified product as a salt.
-
Caption: Workflow for preparative RP-HPLC purification.
Troubleshooting
Problem: The product streaks on the TLC plate during flash chromatography. Possible Cause: The highly polar nature of the PEG chain can cause streaking on silica gel. Solution: Add a small amount of a basic modifier like ammonium hydroxide or triethylamine (B128534) to the mobile phase to improve the peak shape.
Problem: Low recovery of the product after purification. Possible Cause: The product may be partially soluble in the aqueous phase during workup, or it may adhere strongly to the silica gel. Solution: For flash chromatography, ensure the column is thoroughly flushed with a more polar solvent mixture after the main product has eluted. For RP-HPLC, ensure the pH of the mobile phase is appropriate to maintain the desired protonation state of the amine.
Problem: Co-elution of impurities. Possible Cause: Insufficient resolution between the desired product and impurities. Solution: For flash chromatography, use a shallower gradient and a higher ratio of silica gel to the crude product. For RP-HPLC, optimize the gradient and consider a different column stationary phase (e.g., C8) or mobile phase modifier.
By following these guidelines and protocols, researchers can effectively purify this compound conjugates to the desired level of purity for their specific applications in drug development and bioconjugation.
References
Characterization of NH2-PEG2-C2-Boc: A Comprehensive Guide to Analytical Techniques
Abstract
This document provides detailed application notes and protocols for the analytical characterization of NH2-PEG2-C2-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The purity, identity, and structural integrity of this linker are paramount for the successful synthesis of complex bioconjugates. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to ensure accurate and reproducible characterization.
Introduction
This compound, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a valuable building block in bioconjugation chemistry.[1] It features a terminal primary amine, a hydrophilic di-ethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The precise characterization of this linker is a critical quality control step to ensure the desired reactivity, purity, and ultimately, the efficacy and safety of the final therapeutic agent. This application note outlines the standard analytical methods for the comprehensive characterization of this compound.
Analytical Techniques and Data
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the expected results from NMR, HPLC, MS, and FTIR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~28.4 |
| -C(CH₃)₃ (Boc) | Not Applicable | ~79.0 |
| -NH₂ | ~1.5 - 2.5 (br s, 2H) | Not Applicable |
| -CH₂-NH₂ | ~2.85 (t, 2H) | ~41.7 |
| -O-CH₂-CH₂-NH₂ | ~3.52 (t, 2H) | ~73.3 |
| -O-CH₂-CH₂-O- | ~3.65 (s, 4H) | ~70.2 |
| -CH₂-NH-Boc | ~3.30 (q, 2H) | ~40.3 |
| -O-CH₂-CH₂-NH-Boc | ~3.55 (t, 2H) | ~70.4 |
| -C=O (Boc) | Not Applicable | ~156.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound.
Table 2: Typical RP-HPLC Parameters and Expected Results
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Purity | ≥95% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Table 3: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₂₄N₂O₄ |
| Molecular Weight | 248.32 g/mol [1] |
| Monoisotopic Mass | 248.1736 Da[1] |
| Expected Ion (ESI+) | [M+H]⁺ = 249.1812 m/z |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in this compound.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (broad) |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C=O (Boc Urethane) | Stretching | 1680 - 1720 |
| N-H (Boc Urethane) | Bending | 1510 - 1540 |
| C-O-C (PEG Ether) | Stretching | 1050 - 1150 (strong) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all peaks and assign them to the corresponding protons in the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Assign the chemical shifts to the respective carbon atoms.
-
HPLC Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of 0.1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram at 214 nm.
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the [M+H]⁺ ion and confirm that the measured mass corresponds to the calculated mass.
FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small drop of the liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between properties and analytical techniques.
Conclusion
The comprehensive characterization of this compound is crucial for its application in the synthesis of bioconjugates. By employing a combination of NMR, HPLC, MS, and FTIR, researchers can confidently verify the structure, purity, and identity of this critical linker. The protocols and data presented in this application note serve as a valuable resource for ensuring the quality and consistency of this compound in research and drug development settings.
References
Application Notes and Protocols for Incorporating NH2-PEG2-C2-Boc into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties to peptides, known as PEGylation, is a well-established strategy to enhance their therapeutic properties. PEGylation can improve a peptide's solubility, extend its in vivo half-life, and reduce its immunogenicity. The NH2-PEG2-C2-Boc linker is a short, heterobifunctional PEG derivative that provides a flexible spacer and a protected amine functionality. This allows for the controlled and specific incorporation of a PEG unit into a peptide, with the Boc-protected amine available for subsequent modifications after deprotection.
These application notes provide detailed protocols for the incorporation of this compound into a peptide via solution-phase conjugation to a C-terminal or side-chain carboxyl group, followed by Boc deprotection and purification of the final PEGylated peptide. Additionally, this document outlines the application of such modified peptides in the context of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.
Data Presentation: Quantitative Summary
Successful incorporation of the this compound linker and subsequent deprotection are critical for obtaining the desired final product. The following tables summarize the key quantitative parameters for each major step of the process.
Table 1: Recommended Reaction Conditions for Solution-Phase Peptide Conjugation
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), NHS (1.5 eq.) | Molar equivalents relative to the peptide's carboxyl groups. |
| Conjugation pH | 7.2 - 8.0 | Balances amine reactivity and NHS ester stability. |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris). |
| Molar Excess of this compound | 1.5 - 3.0 fold | Molar excess over the peptide; may require optimization. |
| Reaction Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 4 hours | Monitor reaction progress by LC-MS. |
| Expected Yield | 60 - 85% | Dependent on peptide sequence and reaction optimization. |
Table 2: Boc Deprotection Conditions
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc removal. |
| TFA Concentration | 20 - 50% (v/v) | |
| Reaction Temperature | 0 °C to Room Temperature | Initial reaction at 0°C helps to control exothermicity. |
| Reaction Time | 30 minutes - 2 hours | Monitor deprotection by LC-MS. |
| Expected Yield | > 95% | Typically a high-yielding reaction. |
Table 3: Representative RP-HPLC Purification Parameters for PEGylated Peptides
| Parameter | Value |
| Column | C18, 300 Å pore size, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Expected Purity | > 95% |
Experimental Protocols
Solution-Phase Conjugation of this compound to a Peptide
This protocol describes the conjugation of the primary amine of this compound to a carboxyl group (C-terminus or side chain of Asp/Glu) of a purified peptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Purified peptide with at least one free carboxyl group
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
LC-MS for reaction monitoring
-
Reverse-Phase HPLC (RP-HPLC) for purification
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Peptide Carboxyl Groups:
-
In a separate tube, dissolve EDC (1.5 molar equivalents relative to the peptide) and NHS (1.5 molar equivalents) in Activation Buffer.
-
Add the EDC/NHS solution to the peptide solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.5 to 3.0 molar equivalents relative to the peptide) in a minimal amount of DMF or DMSO.
-
Add the dissolved this compound to the activated peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Reaction Monitoring: Monitor the progress of the conjugation reaction by LC-MS. Look for the appearance of a new peak corresponding to the mass of the peptide plus the mass of the PEG linker.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the resulting Boc-protected PEGylated peptide by RP-HPLC using the parameters outlined in Table 3. Collect fractions containing the desired product and lyophilize.
Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEGylated peptide to yield a free primary amine.
Materials:
-
Lyophilized Boc-protected PEGylated peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in DCM.
-
Deprotection Reaction:
-
Cool the solution in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
-
Reaction Monitoring: Monitor the completion of the deprotection reaction by LC-MS. Look for the disappearance of the Boc-protected peptide peak and the appearance of a new peak with a mass corresponding to the deprotected peptide.
-
Precipitation and Washing:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEGylated peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the final deprotected PEGylated peptide under vacuum.
Purification of the Final PEGylated Peptide
This protocol outlines the final purification of the deprotected PEGylated peptide to ensure high purity for subsequent applications.
Materials:
-
Crude deprotected PEGylated peptide
-
RP-HPLC system
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the dried, deprotected PEGylated peptide in a minimal amount of Mobile Phase A.
-
HPLC Purification:
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified PEGylated peptide.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Incorporating this compound into a Peptide.
PROTAC-Mediated Protein Degradation Pathway
The this compound linker, once incorporated and deprotected, can be used to synthesize PROTACs. The free amine on the PEG linker can be conjugated to a ligand for an E3 ubiquitin ligase. The peptide portion of the molecule can be designed to bind to a target protein of interest. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-Mediated Degradation of a Target Protein.
Application Notes and Protocols for NH2-PEG2-C2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-aminoethoxy)ethyl)(2-oxoethyl)carbamate, is a heterobifunctional linker molecule increasingly utilized in solid-phase peptide synthesis (SPPS). Its structure comprises a free primary amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This configuration makes it a versatile tool for introducing PEGylated spacers within peptide sequences, modifying peptide properties, and serving as a foundational element in the synthesis of more complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
The incorporation of a PEG linker can enhance the solubility, bioavailability, and pharmacokinetic profile of peptides.[2][3] The bifunctional nature of this compound allows for directional and controlled synthesis. The free amine can be coupled to a solid support or a growing peptide chain, while the Boc-protected amine allows for subsequent elongation of the peptide or conjugation of another molecule after deprotection.
These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for its incorporation and subsequent manipulations.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate |
| CAS Number | 756525-95-8 |
| Molecular Formula | C11H23NO4 |
| Molecular Weight | 233.31 g/mol |
| Appearance | Liquid |
| Storage Temperature | 4°C |
Applications in Solid-Phase Peptide Synthesis
The primary applications of this compound in the context of SPPS include:
-
Introduction of a Hydrophilic Spacer: The PEG moiety increases the hydrophilicity of the resulting peptide, which can improve solubility and reduce aggregation.[2]
-
Peptide Modification: It can be used to introduce a flexible linker at the N-terminus, C-terminus, or within the peptide sequence, allowing for subsequent conjugation of other molecules such as fluorophores, biotin, or small molecule drugs.
-
Synthesis of PROTACs and ADCs: This linker is a common building block in the solid-phase synthesis of PROTACs, where it connects a target protein binder to an E3 ligase ligand.[4][5][6]
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence during solid-phase peptide synthesis using standard Boc chemistry.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the coupling of the free amine of this compound to the N-terminus of a peptide chain that is being synthesized on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the reaction vessel.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin (B49086) test) to monitor the completion of the coupling reaction. A negative ninhydrin test (beads remain colorless or slightly yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and by-products.
Protocol 2: Boc Deprotection of the PEG-Linker
This protocol describes the removal of the Boc protecting group from the newly incorporated linker to expose a primary amine for further peptide chain elongation or conjugation.
Materials:
-
Resin with Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Washing: Wash the resin from the previous step with DCM (3 times).
-
Boc Deprotection:
-
Prepare a solution of 25-50% TFA in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the TFA/DCM solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the TFA/DCM solution and shake for an additional 20-30 minutes.[7]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) to remove residual TFA.
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (3 times for 5 minutes each) to neutralize the trifluoroacetate (B77799) salt of the newly formed amine.[8]
-
Wash the resin again with DMF (3 times) and DCM (3 times) to remove excess DIPEA and prepare for the next coupling step.
-
The exposed amine is now ready for the coupling of the next amino acid in the sequence or for the attachment of another molecule.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the protocols described above. These values are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.
| Parameter | Value | Notes |
| Linker Equivalents | 2 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 2 - 5 eq. | Relative to the resin loading capacity. |
| DIPEA Equivalents (Coupling) | 4 - 10 eq. | Relative to the resin loading capacity. |
| Coupling Time | 2 - 4 hours | Monitor with ninhydrin test for completion. |
| TFA Concentration for Deprotection | 25 - 50% in DCM | Higher concentrations can lead to faster deprotection but may risk side reactions.[7] |
| Boc Deprotection Time | 25 - 35 minutes | Total time for two deprotection steps. |
| Neutralization Solution | 10% DIPEA in DMF | Ensures complete neutralization of the TFA salt.[8] |
Visualizations
Workflow for Incorporating this compound in SPPS
Caption: Workflow for the incorporation of this compound into a solid-phase peptide synthesis cycle.
Logical Relationship of Components in a PROTAC
Caption: Conceptual structure of a PROTAC molecule highlighting the role of the PEG linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Design of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that significantly influences the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5][6]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties.[5][7][] The incorporation of a PEG chain can enhance the aqueous solubility of the PROTAC molecule, a crucial factor for drug development.[7][] Furthermore, the flexibility and length of the PEG linker are key parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[5]
These application notes provide a detailed experimental workflow for the design, synthesis, and evaluation of PROTACs featuring PEG linkers, complete with step-by-step protocols for key assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
PROTAC-mediated protein degradation pathway.
Experimental Workflow Overview
The development of a PROTAC with a PEG linker involves a systematic workflow encompassing design, chemical synthesis, and comprehensive in vitro and in vivo evaluation.
A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Protocol 1: PROTAC Synthesis with a PEG Linker
This protocol describes a representative two-step synthesis of a PROTAC using a bifunctional PEG linker with a carboxylic acid and a terminal functional group (e.g., amine or azide) for sequential conjugation to an amine-containing E3 ligase ligand and a POI ligand.
Step 1: Coupling of E3 Ligase Ligand to PEG Linker
-
Reaction Setup: In a round-bottom flask, dissolve the E3 ligase ligand (e.g., pomalidomide-amine, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add coupling reagents such as HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker intermediate.
Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate (Click Chemistry Example)
-
Reaction Setup: Dissolve the purified E3 ligase-linker intermediate (containing an azide, 1.0 eq) and the POI ligand (functionalized with an alkyne, 1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Catalyst Addition: Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.
-
Reaction: Stir the reaction at room temperature until completion.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC product by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]
Protocol 2: Biochemical and Biophysical Assays
2.1 Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics [15][16][17][18][19]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Binding: To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.
-
Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.
2.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation [2][20][21][22]
-
Reagent Preparation: Prepare solutions of a tagged target protein (e.g., GST-tagged), a tagged E3 ligase (e.g., His-tagged), a terbium-conjugated anti-tag antibody (donor), and a fluorescently labeled anti-tag antibody (acceptor).
-
Assay Setup: In a microplate, add the tagged proteins, antibodies, and a serial dilution of the PROTAC compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
Protocol 3: Cell-Based Assays
3.1 Western Blotting for Protein Degradation [23][24][25]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and controls) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[26][27][28][29]
3.2 Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay [30][31][32][33]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
3.3 Cell Viability Assay (e.g., CellTiter-Glo®) [34]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value.
Protocol 4: In Vivo Evaluation[3][4][37][38]
-
Animal Model: Select an appropriate animal model (e.g., a mouse xenograft model for cancer).
-
Dosing and Administration: Determine the optimal dose and route of administration for the PROTAC.
-
Pharmacokinetics (PK): Collect blood samples at various time points after administration to determine the concentration of the PROTAC in the plasma over time.
-
Pharmacodynamics (PD): Collect tumor and/or tissue samples to measure the levels of the target protein by Western blotting or immunohistochemistry to assess degradation in vivo.
-
Efficacy: Monitor tumor growth and animal well-being over the course of the study to evaluate the therapeutic efficacy of the PROTAC.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Degradation Profile of a Representative PROTAC
| PROTAC Concentration (nM) | % Target Protein Degradation (Dmax) |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 95% |
| DC50 (nM) | 15 |
Table 2: Ternary Complex Formation and Cell Viability
| Assay | Parameter | Value |
| TR-FRET | TC50 (nM) | 50 |
| Cell Viability | IC50 (µM) | 0.5 |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value |
| Plasma Half-life (t1/2) | 4 hours |
| Maximum Plasma Concentration (Cmax) | 2 µM |
| Tumor Growth Inhibition (%) | 60% |
| Target Protein Degradation in Tumor (%) | 75% |
Conclusion
The experimental workflow outlined in these application notes provides a comprehensive framework for the design, synthesis, and evaluation of PROTACs incorporating PEG linkers. The detailed protocols for key biochemical, cellular, and in vivo assays are intended to guide researchers in the successful development of novel protein degraders. The systematic optimization of the PEG linker length and composition is a critical aspect of PROTAC design, ultimately influencing the therapeutic potential of these innovative molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. aragen.com [aragen.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. academic.oup.com [academic.oup.com]
- 26. benchchem.com [benchchem.com]
- 27. Research Collection | ETH Library [research-collection.ethz.ch]
- 28. arxiv.org [arxiv.org]
- 29. lifesensors.com [lifesensors.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 34. benchchem.com [benchchem.com]
Preparing Stock Solutions of NH2-PEG2-C2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of NH2-PEG2-C2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.
Introduction
This compound is a hydrophilic, PEG-based linker featuring a terminal primary amine (-NH2) and a Boc-protected amine.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, making it an ideal component in the development of novel therapeutics.[1] This linker is instrumental in covalently connecting a target protein ligand and an E3 ubiquitin ligase ligand in PROTACs, or a cytotoxic drug to an antibody in ADCs.[3][4][5][6] Proper handling and preparation of stock solutions are the foundational steps for successful and reproducible experimental outcomes.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C11H23NO4 |
| Molecular Weight | 233.30 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3] |
| CAS Number | 756525-95-8[3] |
| Purity | ≥95% |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years[3] |
Stock Solution Preparation
Recommended Solvents and Solubility
This compound exhibits excellent solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use anhydrous (dry) DMSO to prepare stock solutions, as the presence of moisture can affect the stability of the compound.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (428.63 mM)[3][7] |
Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher. It is crucial to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact product solubility and stability.[3][7]
Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a polypropylene (B1209903) tube
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: As this compound is a liquid, it is best to work with volumes if the density is known or to weigh it out directly for highest accuracy. However, for ease of use, many suppliers provide it in pre-weighed amounts.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing this compound to achieve the desired concentration. For example, to prepare a 100 mM stock solution from 10 mg of the compound:
-
Volume of DMSO = (Mass of Compound / Molecular Weight) / Desired Concentration
-
Volume of DMSO = (0.010 g / 233.30 g/mol ) / 0.100 mol/L = 0.0004286 L = 428.6 µL
-
-
Dissolution: Cap the vial tightly and vortex thoroughly until the liquid is completely dissolved and the solution is clear. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C in tightly sealed vials.
Stock Solution Molarity Calculator
To aid in the preparation of stock solutions with different molarities, refer to the following table which provides the required volume of solvent for standard masses of this compound.
| Desired Concentration (mM) | Mass of Compound | Required Volume of DMSO |
| 1 | 1 mg | 4.286 mL |
| 5 | 1 mg | 0.857 mL |
| 10 | 1 mg | 0.429 mL |
| 1 | 5 mg | 21.43 mL |
| 5 | 5 mg | 4.286 mL |
| 10 | 5 mg | 2.143 mL |
| 1 | 10 mg | 42.86 mL |
| 5 | 10 mg | 8.573 mL |
| 10 | 10 mg | 4.286 mL |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound stock solutions.
| Storage Condition | Shelf Life |
| -20°C | 1 month[3][7] |
| -80°C | 6 months[3][7] |
Key Storage Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is essential.
-
Protect from Moisture: Use anhydrous solvents and store in tightly sealed containers.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.
Experimental Workflow & Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing the stock solution and the logical role of this compound in PROTAC-mediated protein degradation.
Caption: Workflow for preparing this compound stock solution.
Caption: Logical diagram of PROTAC-mediated protein degradation.
References
- 1. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NH2-PEG2-C2-Boc in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the versatile bifunctional linker, NH2-PEG2-C2-Boc. This polyethylene (B3416737) glycol (PEG)-based linker is a cornerstone in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal primary amine and a Boc-protected amine connected by a hydrophilic PEG spacer, allows for sequential and controlled conjugation of different molecular entities.
Overview of this compound
This compound, with the CAS Number 756525-95-8, is a heterobifunctional linker designed for flexibility and increased solubility in bioconjugation applications.[1][] The primary amine serves as a reactive handle for conjugation to carboxylic acids, activated esters, or other electrophilic groups. The tert-butyloxycarbonyl (Boc) protecting group on the other terminus provides a stable, yet easily removable, mask for a second primary amine, enabling orthogonal conjugation strategies. A structurally similar and commonly used alternative is Boc-NH-PEG2-amine (CAS Number: 153086-78-3).[3][4]
Key Features:
-
Hydrophilic PEG Spacer: The two-unit polyethylene glycol chain enhances the aqueous solubility of the resulting conjugate, which can improve bioavailability and reduce aggregation.[5][6]
-
Bifunctional: Allows for the sequential attachment of two different molecules, a crucial feature in the modular synthesis of PROTACs and ADCs.[3][7]
-
Orthogonal Chemistry: The free amine and the Boc-protected amine allow for distinct reaction schemes, providing precise control over the synthetic route.
Key Reactions and Signaling Pathways
The primary applications of this compound revolve around its role as a linker in constructing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the two primary reaction types involving this compound: amide bond formation via the free amine and deprotection of the Boc group.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol details the coupling of the free primary amine of this compound with a carboxylic acid-containing molecule (e.g., a PROTAC warhead or an ADC payload) using common coupling reagents.
Caption: Workflow for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Amide Coupling Reactions:
| Parameter | Condition | Notes |
| Equivalents | ||
| Carboxylic Acid | 1.0 | Limiting reagent |
| This compound | 1.0 - 1.2 | A slight excess may improve yield |
| HATU | 1.1 - 1.2 | Coupling agent |
| DIPEA | 2.0 - 3.0 | Organic base |
| Solvent | Anhydrous DMF or DCM | Ensure anhydrous conditions |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient |
| Reaction Time | 1 - 4 hours | Monitor for completion |
| Typical Yield | 60 - 90% | Dependent on substrates |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent conjugation.
Caption: Workflow for Boc deprotection.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.
Quantitative Data for Boc Deprotection:
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | TFA is common for solution-phase synthesis |
| Solvent | Dichloromethane (DCM) | A common solvent for this reaction |
| Concentration of Acid | 20-50% (v/v) TFA in DCM | Higher concentrations lead to faster deprotection |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically fast at room temperature |
| Reaction Time | 30 minutes - 2 hours | Monitor for completion |
| Typical Yield | > 95% (often quantitative) | The product is the amine salt (e.g., TFA salt) |
Purification and Characterization
Purification of PEGylated compounds can be challenging due to their physical properties. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying the products of the reactions described above.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient of mobile phase B (e.g., 5% to 95% over 30 minutes)
-
Detection: UV at 214 nm and 254 nm
Characterization of the final products is typically performed using:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized molecule.
Conclusion
This compound is a highly valuable linker for the construction of complex bioconjugates. The protocols and data provided in these application notes offer a solid foundation for researchers to utilize this versatile molecule in their drug discovery and development efforts. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for Scaling Up Reactions with NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the effective use of NH2-PEG2-C2-Boc, a bifunctional linker, in the synthesis of complex biomolecules and targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry and bioconjugation techniques.
Introduction to this compound
This compound (CAS: 756525-95-8) is a versatile, non-cleavable linker molecule widely employed in the fields of medicinal chemistry and drug discovery.[1][2] Its structure features a primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3] This unique architecture allows for sequential and controlled conjugation to two different molecular entities, making it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4]
The PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[5] The Boc protecting group provides an orthogonal handle for a two-step synthetic strategy, ensuring selective reactions at the free amine first, followed by deprotection and subsequent reaction at the newly exposed amine.
Key Applications
The primary applications of this compound are in the construction of:
-
PROTACs: These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][6] this compound serves as the linker connecting the target protein ligand and the E3 ligase ligand.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[1][4] this compound can be used to connect the drug payload to the antibody.
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM), anhydrous[7]
-
Toluene (B28343) (optional, for removal of residual TFA)[7]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
(Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[7]
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine.
Quantitative Data:
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 20-50% TFA in DCM | 0 to RT | 1 - 2 | >95 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. China ADC Linker/ this compound 756525-95-8,Buy ADC Linker/ this compound 756525-95-8 Online -china-sinoway.com [china-sinoway.com]
- 4. PEGylation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTAC Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for maximal degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3]
Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: What is a typical range for optimal PROTAC linker length?
There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][4] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[4] For some systems, a minimum linker length is required to observe any degradation. For instance, one study targeting TBK1 observed no degradation with linkers shorter than 12 atoms.[4] It is crucial to experimentally screen a range of linker lengths to determine the optimum for a specific system.[4]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][2]
-
Solubility: Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility.[1][4]
-
Cell Permeability: The linker's properties, such as the number of rotatable bonds and polar surface area, can be modulated to improve cell permeability.[4]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[4]
-
Flexibility and Rigidity: The chemical nature of the linker influences its flexibility. More rigid structures (e.g., containing piperazine (B1678402) or phenyl groups) can enhance conformational stability and pre-organize the PROTAC into a favorable conformation for ternary complex formation, while more flexible linkers (e.g., long alkyl chains) can also be effective.[1][4][5]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][4]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge and often points to issues with ternary complex formation.[1]
-
Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1]
-
Troubleshooting Steps:
-
Synthesize a PROTAC library: Create a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons).[1]
-
Modify linker composition: Experiment with different linker types, such as more rigid or flexible linkers, to find a composition that supports a stable ternary complex.[4]
-
Perform biophysical assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This will provide quantitative data on the binding affinities and cooperativity of your PROTACs.[4]
-
Problem 2: The degradation of my target protein is weak, or I observe a pronounced hook effect at higher concentrations.
-
Possible Cause: Suboptimal linker design that does not promote positive cooperativity in ternary complex formation.[1]
-
Troubleshooting Steps:
-
Systematic linker modification: As in the previous problem, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[4]
-
Biophysical measurement of cooperativity: Use techniques like SPR to quantify the cooperativity of your PROTACs. This will allow you to rank your compounds based on their ability to form a stable ternary complex.[4]
-
Problem 3: My PROTAC is potent in biochemical assays but shows poor activity in cells.
-
Possible Cause: Poor cell permeability. PROTACs are often large molecules that may struggle to cross the cell membrane.[4]
-
Troubleshooting Steps:
-
Alter linker properties: Modify the linker to have a better balance of hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility, which may aid permeability.[4]
-
Cellular target engagement assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[4]
-
Problem 4: Altering the linker length leads to a complete loss of activity.
-
Possible Cause: Suboptimal linker attachment points. The position where the linker is connected to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[4][6]
-
Troubleshooting Steps:
-
Re-evaluate attachment points: The choice of attachment site is typically guided by analyzing solvent-exposed areas at the protein-ligand interfaces.[6] Ensure the chosen points do not disrupt key binding interactions.
-
Synthesize isomers: If possible, synthesize PROTACs with the linker attached at different solvent-exposed positions on the warhead and/or E3 ligase ligand to identify a more favorable connection point.
-
Data Presentation: Impact of Linker Length on PROTAC Activity
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | ~100 | >80 |
| PROTAC C | PEG | 20 | >1000 | <30 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][7]
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | Alkyl | 13 | ~500 | ~40 |
| PROTAC Y | Alkyl | 15-17 | <100 | >90 |
| PROTAC Z | Alkyl | 19 | >1000 | <20 |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
1. Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, boil, and then load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation.[1]
-
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Cooperativity can be calculated by comparing the binding affinity of the ternary complex to the binary interactions.
-
Visualizations
Caption: The mechanism of action of a PROTAC, leading to protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A decision-making flowchart for troubleshooting common PROTAC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed NH2-PEG2-C2-Boc Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during NH2-PEG2-C2-Boc conjugation experiments.
Troubleshooting Guide
Issue 1: Incomplete or No Conjugation Product Observed
Q1: I do not see my desired conjugated product by LC-MS or other analytical methods. What are the potential causes and how can I troubleshoot this?
There are several potential reasons for a failed conjugation reaction. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the deprotection of the Boc group, the activation of the carboxylic acid on your molecule of interest, and the coupling reaction itself.
Troubleshooting Steps:
-
Verify Boc Deprotection: The terminal amine of this compound is protected by a tert-butyloxycarbonyl (Boc) group, which must be removed before conjugation. Incomplete deprotection is a common reason for conjugation failure.
-
Confirm Deprotection: Analyze the deprotection reaction mixture by LC-MS to confirm the presence of the deprotected NH2-PEG2-C2-NH2 (as its corresponding salt, e.g., TFA salt).
-
Optimize Deprotection Conditions: If deprotection is incomplete, consider the troubleshooting steps outlined in the table below.[1]
-
-
Ensure Efficient Carboxylic Acid Activation: For the amide bond to form, the carboxylic acid on your molecule of interest must be activated. This is typically achieved using carbodiimide (B86325) chemistry (e.g., EDC and NHS).[2]
-
Use Fresh Reagents: Carbodiimides like EDC can be sensitive to moisture. Use fresh, high-quality reagents.
-
Optimize Activation Time: Allow sufficient time for the formation of the NHS-ester intermediate before adding the deprotected PEG linker.
-
-
Check Coupling Reaction Conditions: The final coupling step requires optimal conditions for the nucleophilic attack of the deprotected amine on the activated carboxylic acid.
Q2: My Boc deprotection appears to be incomplete. How can I optimize this step?
Incomplete Boc deprotection is a frequent hurdle. The stability of the Boc group is sensitive to acid strength, reaction time, and temperature.
Troubleshooting Boc Deprotection:
| Parameter | Recommendation | Rationale |
| Acid Strength | Increase the concentration of Trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in Dichloromethane (DCM).[1][5] | The Boc group is removed by acidolysis; insufficient acid strength will lead to an incomplete reaction.[1] |
| Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30 minutes.[1][5] | Deprotection is a kinetic process and may require more time for completion, especially with sterically hindered substrates.[1] |
| Alternative Acids | Consider using 4M HCl in 1,4-dioxane (B91453) as a stronger alternative to TFA.[1][5] | For particularly stable Boc groups, a stronger acid may be necessary to drive the reaction to completion. |
| Solvent | Ensure the Boc-protected PEG linker is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent.[1][5] | Poor solubility can limit the access of the acid to the Boc group, leading to an incomplete reaction. |
Issue 2: Observation of Side Products
Q3: I see multiple peaks in my LC-MS analysis in addition to my starting materials and desired product. What are these side products and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of the desired conjugate. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Solutions:
-
Alkylation of the Product: During Boc deprotection with acid, a tert-butyl cation is formed. This cation can alkylate nucleophilic sites on your molecule of interest.
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the deprotection reaction mixture.[1] TIS will trap the tert-butyl cation, preventing it from reacting with your product.
-
-
Dimerization/Polymerization: If your molecule of interest also contains a free amine, self-conjugation can occur.
-
Solution: Ensure that any additional amine groups on your molecule of interest are appropriately protected before activating the carboxylic acid.
-
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which will regenerate the carboxylic acid and prevent conjugation.
-
Solution: Perform the reaction in anhydrous solvents and add the deprotected amine to the activated ester without significant delay.
-
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the reagent's integrity.
-
Long-term storage: -80°C for up to 6 months.[6]
-
Short-term storage: -20°C for up to 1 month.[6]
-
Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month.[7]
Q5: What analytical techniques are recommended for monitoring the conjugation reaction?
Several techniques can be used to monitor the progress of your reaction and characterize the final product.[2]
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | A quick, qualitative method to visualize the consumption of starting materials and the formation of the product. |
| High-Performance Liquid Chromatography (HPLC) | A quantitative method to separate and measure the concentrations of reactants and products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly specific technique to confirm the identity of the conjugated product by verifying its molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for detailed structural confirmation of the purified conjugate. |
Q6: Why is it necessary to use coupling agents like EDC and NHS?
Directly reacting a carboxylic acid with an amine to form an amide bond requires high temperatures, which can degrade sensitive biomolecules. Coupling agents like EDC and NHS allow the reaction to proceed under mild conditions.[2] EDC activates the carboxylic acid, and NHS forms a more stable, amine-reactive intermediate, increasing the efficiency of the conjugation.[8]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM.[5] If your molecule is sensitive to the tert-butyl cation, add 2.5-5% (v/v) TIS as a scavenger.[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5]
Protocol 2: Amide Coupling to a Carboxylic Acid
This protocol describes the conjugation of the deprotected NH2-PEG2-C2-amine to a molecule containing a carboxylic acid using EDC and NHS.
Materials:
-
Molecule of interest with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Deprotected NH2-PEG2-C2-amine (from Protocol 1)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction vessel
Procedure:
-
Dissolve the molecule of interest containing the carboxylic acid in the anhydrous solvent.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-4 hours to allow for the formation of the NHS-ester.
-
Add the deprotected NH2-PEG2-C2-amine (1.0 equivalent) to the reaction mixture.
-
Adjust the pH of the reaction to 7-9 using a suitable base (e.g., DIPEA) if necessary.[3][4]
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g., HPLC or column chromatography).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for failed conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. encapsula.com [encapsula.com]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers used in PROTAC design?
A1: PEG linkers are incorporated into PROTACs primarily to enhance their aqueous solubility.[1][2][3][4] PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability.[1][2] The repeating ethylene (B1197577) glycol units in PEG linkers are hydrophilic, improving the molecule's interaction with aqueous environments.[1][] This increased hydrophilicity is crucial for easier handling, formulation, and potentially improved oral absorption and pharmacokinetic profiles.[1][4]
Key advantages of using PEG linkers include:
-
Improved Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water.[1]
-
Increased Hydrophilicity: PEG linkers impart a hydrophilic character to the overall PROTAC molecule.[6][7]
-
Biocompatibility: PEG is well-known for its good biocompatibility.[6]
-
Flexibility: The flexible nature of PEG linkers can allow the PROTAC to adopt conformations that may facilitate ternary complex formation.[][8]
Q2: What is the impact of PEG linker length on PROTAC solubility and permeability?
A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's properties.[6][8][9]
-
Solubility: Generally, longer PEG chains lead to increased hydrophilicity and, consequently, higher aqueous solubility.[10][11]
-
Permeability: The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the molecule to fold and shield its polar surface area, which can improve permeability.[1][8][12] However, excessively long PEG linkers can negatively impact permeability.[2][8] Therefore, an optimal length must be determined empirically for each PROTAC system.[1]
Q3: Can a PROTAC have poor solubility even with a PEG linker?
A3: Yes, it is possible. While PEG linkers are added to improve solubility, the overall physicochemical properties of the entire PROTAC molecule, including the warhead and the E3 ligase ligand, determine its final solubility.[2] If the other components of the PROTAC are highly lipophilic, the addition of a PEG linker may not be sufficient to achieve high aqueous solubility.
Q4: What is the "hook effect" and how does the linker influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficacy decreases at high PROTAC concentrations.[8] This occurs because at high concentrations, the PROTAC molecules can form separate binary complexes with the target protein and the E3 ligase, rather than the desired productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8] A well-designed linker that promotes positive cooperativity and stabilizes the ternary complex can help to mitigate the hook effect.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with PEGylated PROTACs.
| Problem | Possible Causes | Recommended Solutions |
| Low aqueous solubility of the synthesized PROTAC. | The warhead and/or E3 ligase ligand are highly hydrophobic, overpowering the solubilizing effect of the PEG linker. The PEG linker is too short to provide sufficient hydrophilicity. | Synthesize analogs with longer PEG linkers (e.g., increase from PEG4 to PEG8).[11] Incorporate more polar functional groups into the linker or other parts of the PROTAC.[6][13] Consider formulation strategies such as creating amorphous solid dispersions (ASDs).[14][15][16] |
| PROTAC precipitates out of solution during cellular assays. | The concentration of the PROTAC in the cell culture medium exceeds its solubility limit. Components in the media, such as proteins, may cause the PROTAC to precipitate.[2] | Decrease the final concentration of the PROTAC in the assay.[2] Increase the serum concentration in the media, as serum proteins can sometimes help solubilize hydrophobic compounds.[2] Test different dilution methods, such as adding the PROTAC stock solution to the media dropwise while vortexing.[2] Filter the final solution through a 0.22 µm filter before adding to cells.[2] |
| Good in vitro degradation, but poor cellular activity. | The PROTAC has poor cell permeability despite having a PEG linker. | Synthesize a series of PROTACs with varying PEG linker lengths to find the optimal balance between solubility and permeability.[8] Consider that excessively long PEG linkers can negatively impact permeability.[8] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8] |
| No target degradation is observed. | The PEG linker length is not optimal for the formation of a stable and productive ternary complex.[8] The PROTAC has poor cell permeability.[8] | Synthesize a broader range of PROTACs with both shorter and longer PEG linkers.[8] Use biophysical assays like TR-FRET, SPR, or ITC to confirm the formation of the ternary complex.[17] Evaluate the cell permeability of your PROTACs.[17] |
| Decreased degradation efficacy at higher PROTAC concentrations (Hook Effect). | Formation of non-productive binary complexes at high concentrations.[8] | Optimize the linker design to enhance the stability of the ternary complex.[8] Determine the optimal concentration range for your PROTAC through dose-response experiments. |
Data on PEG Linker Effects
The following tables summarize the general trends and hypothetical data illustrating the impact of PEG linker length on PROTAC properties.
Table 1: Impact of PEG Linker Length on Aqueous Solubility (Hypothetical Data)
| Linker Type | PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG4 | 25 |
| PEG8 | 60 |
| PEG10 | 150 |
| PEG12 | 180 |
| This table illustrates a general trend of increasing solubility with longer PEG chains. Actual values are system-dependent.[11] |
Table 2: Impact of PEG Linker Length on Cell Permeability (Hypothetical Data)
| Linker Type | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| Alkyl C8 | 0.5 |
| PEG4 | 1.2 |
| PEG8 | 2.5 |
| PEG10 | 3.1 |
| PEG12 | 2.8 |
| This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.[11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Seal the plate and shake it at room temperature for 2 hours on a plate shaker.
-
After incubation, filter the samples to remove any precipitated compound.
-
Analyze the concentration of the dissolved PROTAC in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
The concentration determined is the kinetic solubility of the PROTAC under these conditions.[2]
Protocol 2: PROTAC Synthesis via Two-Step Coupling
This protocol outlines a general synthetic route for a PROTAC using a bifunctional PEG linker.
Materials:
-
E3 ligase ligand (e.g., pomalidomide-NH2)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
POI ligand functionalized with an alkyne
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Click chemistry reagents (e.g., copper sulfate, sodium ascorbate)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add the click chemistry reagents.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. precisepeg.com [precisepeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing ADC Aggregation with NH2-PEG2-C2-Boc
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the NH2-PEG2-C2-Boc linker to mitigate aggregation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent ADC aggregation?
A1: this compound is a heterobifunctional linker molecule featuring a Boc-protected amine and a carboxylic acid separated by a 2-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] PEGylation, the process of attaching PEG chains to molecules, is a well-established method to prevent protein aggregation.[3] The short PEG2 chain in this linker increases the hydrophilicity of the ADC, which helps to shield hydrophobic patches on the antibody or payload that can lead to aggregation.[4][5] This steric hindrance and increased solubility in aqueous solutions reduce the propensity for ADC molecules to clump together.[6]
Q2: What is the purpose of the Boc protecting group?
A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine.[7] It prevents the amine from reacting during the initial conjugation steps, allowing for a controlled, sequential synthesis.[7] For instance, the carboxylic acid end of the linker can be activated and reacted with the antibody first. The Boc group is then removed under acidic conditions to expose the amine for subsequent conjugation to a payload or another molecule.[8][9]
Q3: Is a short PEG linker like PEG2 sufficient to prevent aggregation?
A3: While longer PEG chains generally provide greater hydrophilicity and steric hindrance, even short PEG linkers like PEG2 can significantly reduce aggregation, especially when the payload is highly hydrophobic.[10][11] The optimal PEG length depends on the specific antibody, payload, and drug-to-antibody ratio (DAR). Short linkers are often preferred as they may have a smaller impact on the ADC's in vitro potency compared to very long linkers.[10]
Q4: What are the main causes of ADC aggregation?
A4: ADC aggregation is a multifactorial issue. Key contributors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers can increase the overall hydrophobicity of the antibody, leading to self-association.[12]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the likelihood of hydrophobic interactions and aggregation.
-
Unfavorable Buffer Conditions: pH and salt concentrations that are not optimal for the antibody's stability can promote aggregation.
-
Handling and Storage: Stresses such as repeated freeze-thaw cycles, elevated temperatures, and agitation can denature the antibody and cause aggregation.[4]
Q5: What is a non-cleavable linker and what are its advantages?
A5: this compound is a non-cleavable linker, meaning it forms a stable covalent bond between the antibody and the payload.[1] The payload is released only after the entire antibody is degraded within the lysosome of the target cell.[13][14] This generally leads to greater plasma stability, a longer half-life, and a more favorable safety profile by minimizing premature drug release in circulation.[2][12]
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
-
Symptom: LC-MS analysis shows a significant amount of starting material (Boc-protected linker) remaining after the deprotection step.
-
Possible Cause 1: Insufficient acid strength or concentration. The Boc group requires acid for cleavage.[9]
-
Recommended Solution 1: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common range is 20-50% (v/v).[9]
-
Possible Cause 2: Inadequate reaction time or temperature.
-
Recommended Solution 2: Extend the reaction time (e.g., from 1 hour to 2 hours) and monitor progress by TLC or LC-MS. Ensure the reaction is performed at room temperature.[9]
-
Possible Cause 3: Poor solubility of the PEG linker in the reaction solvent.
-
Recommended Solution 3: Ensure the linker is fully dissolved in the solvent (e.g., DCM) before adding the acid.[9]
Problem 2: Low Conjugation Yield
-
Symptom: Characterization of the final ADC indicates a low drug-to-antibody ratio (DAR).
-
Possible Cause 1: Inefficient activation of the carboxylic acid group on the linker.
-
Recommended Solution 1: Ensure that the activating reagents (e.g., EDC and NHS) are fresh and used in a sufficient molar excess (typically 1.5 equivalents each relative to the linker). The activation should be performed immediately before conjugation.[15]
-
Possible Cause 2: Suboptimal pH for the conjugation reaction. The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.2-8.5.[15]
-
Recommended Solution 2: Use a non-amine-containing buffer such as PBS, Borate, or HEPES adjusted to the optimal pH range. Avoid Tris buffer as it contains a primary amine that will compete with the antibody for the activated linker.[8]
-
Possible Cause 3: Hydrolysis of the activated linker.
-
Recommended Solution 3: Add the activated linker to the antibody solution immediately after activation. Minimize the amount of aqueous buffer in the activation step.
Problem 3: ADC Aggregation is Observed After Conjugation
-
Symptom: Size Exclusion Chromatography (SEC) analysis of the purified ADC shows a significant peak corresponding to high molecular weight species (aggregates).
-
Possible Cause 1: High hydrophobicity of the payload is not sufficiently masked by the PEG2 linker.
-
Recommended Solution 1: Consider using a longer PEG linker (e.g., PEG4, PEG8) to increase hydrophilicity.[11] Alternatively, explore site-specific conjugation methods to attach the linker to a more hydrophilic region of the antibody.
-
Possible Cause 2: High drug-to-antibody ratio (DAR).
-
Recommended Solution 2: Reduce the molar excess of the activated linker during the conjugation reaction to target a lower DAR.
-
Possible Cause 3: Unfavorable buffer conditions during or after conjugation.
-
Recommended Solution 3: Screen different buffer formulations for the final ADC product. The addition of excipients such as sucrose (B13894) or polysorbate can help stabilize the ADC and prevent aggregation.
-
Possible Cause 4: Stress during purification or storage.
-
Recommended Solution 4: Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials. Ensure storage at the recommended temperature.
Quantitative Data
The inclusion of a hydrophilic PEG linker, such as this compound, is expected to reduce the aggregation propensity of an ADC, particularly when a hydrophobic payload is used. The following table provides a representative comparison of aggregation levels for a hypothetical ADC.
| ADC Construct | Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | % Aggregation (by SEC) |
| ADC-1 | Non-PEGylated Hydrophobic Linker | Hydrophobic | 4 | 15% |
| ADC-2 | NH2-PEG2-C2 (from Boc-protected precursor) | Hydrophobic | 4 | < 5% |
| ADC-3 | Non-PEGylated Hydrophobic Linker | Hydrophobic | 8 | > 30% |
| ADC-4 | NH2-PEG2-C2 (from Boc-protected precursor) | Hydrophobic | 8 | ~10% |
This data is representative and the actual reduction in aggregation will depend on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group and generate a free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 25-50% (v/v).[15]
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[15]
Protocol 2: Activation and Conjugation to Antibody
Objective: To conjugate the deprotected linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Deprotected NH2-PEG2-C2-COOH linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Activation: Dissolve the deprotected linker in anhydrous DMF or DMSO. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation: Immediately add the desired molar excess (e.g., 10-fold) of the activated linker solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[8]
-
Purification: Remove unreacted linker and by-products using a desalting column or dialysis.
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in the final ADC preparation.
Procedure:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject a known amount of the purified ADC onto the column.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Workflow for conjugating this compound to an antibody.
Caption: Decision tree for troubleshooting ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. leapchem.com [leapchem.com]
- 4. nbinno.com [nbinno.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of PROTACs with PEG linkers.
Issue 1: Low Yields in PROTAC Synthesis
Low yields are a frequent challenge in the multi-step synthesis of PROTACs.[1] This can be due to incomplete reactions, product degradation, or difficulties during purification.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Amide Coupling | Optimize coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] Increase the equivalents of the coupling reagent (1.1-1.5 equivalents).[1] Extend the reaction time and monitor progress using LC-MS.[1] Gentle heating (40-50 °C) may improve completion, but monitor for side reactions.[1] |
| Inefficient Click Chemistry (CuAAC) | Use freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[1] Degas the reaction mixture to remove oxygen, which can oxidize the copper(I) catalyst, and perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Steric Hindrance | Very short PEG linkers might cause steric hindrance between the large warhead and E3 ligase ligand, leading to incomplete reactions.[1] Consider synthesizing analogs with slightly longer PEG linkers to alleviate this. |
| Product Degradation | The final PROTAC molecule or intermediates may be unstable under the reaction or purification conditions. Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) and purify the product promptly after the reaction is complete. |
Issue 2: Poor Solubility of PEG-ylated PROTACs
While PEG linkers are incorporated to enhance solubility, achieving optimal solubility can still be a challenge, especially for PROTACs with highly lipophilic warheads and E3 ligase ligands.[2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient PEG Chain Length | Longer PEG chains generally improve aqueous solubility.[1][4] Synthesize and test PROTAC analogs with longer PEG linkers. |
| High Lipophilicity of Binding Moieties | The overall lipophilicity of the PROTAC may overcome the solubilizing effect of the PEG linker. Consider introducing polar functional groups into the warhead or E3 ligase ligand if it doesn't compromise binding affinity. |
| Aggregation | Hydrophobic interactions between PROTAC molecules can lead to aggregation and reduced solubility. See "Issue 3: Aggregation of Final PROTAC Product" for mitigation strategies. |
| Incorrect pH | The solubility of PROTACs with ionizable groups can be pH-dependent. Determine the pKa of your PROTAC and adjust the buffer pH accordingly to maximize solubility. |
Issue 3: Aggregation of Final PROTAC Product
The large size and amphipathic nature of PEG-ylated PROTACs can lead to aggregation, which can complicate purification and biological evaluation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrophobic Collapse | The hydrophobic regions of the PROTAC molecules can associate in aqueous solutions. The use of longer, more flexible PEG linkers can help to shield these hydrophobic regions and reduce aggregation.[] |
| High Concentration | Aggregation is often a concentration-dependent phenomenon. Work with more dilute solutions whenever possible. |
| Suboptimal Formulation | The choice of solvent or buffer can significantly impact aggregation. Screen different formulation conditions, including the use of solubility-enhancing excipients. |
Issue 4: Difficulty in Purification of PEG-ylated PROTACs
The purification of PEG-ylated PROTACs is challenging due to their unique physicochemical properties, including large molecular weight and potential for heterogeneity.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Complex Reaction Mixtures | PEGylation reactions can produce a mixture of unreacted starting materials, excess PEG reagent, and byproducts.[6] A multi-step purification strategy is often necessary. |
| Co-elution of Impurities | The desired PROTAC may co-elute with structurally similar impurities during chromatography.[6] Employ orthogonal purification techniques. For example, follow size-exclusion chromatography (SEC) with reverse-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX).[6] |
| Poor Resolution in Chromatography | The large size and flexibility of the PEG linker can lead to broad peaks and poor resolution. Optimize chromatographic conditions, including the choice of column (e.g., C4, C8, or C18 for RP-HPLC), mobile phase, and gradient.[6] |
Issue 5: Inconsistent Characterization and Analysis
The unique properties of PEG-ylated PROTACs can present challenges for standard analytical techniques.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Lack of Chromophore in PEG Linker | PEG linkers do not have a UV chromophore, making quantification by UV-Vis spectroscopy difficult.[7] Use alternative detection methods like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) in conjunction with HPLC.[7][8] |
| Broad Peaks in NMR | The flexibility of the PEG chain can lead to broad peaks in NMR spectra, making structural elucidation difficult. Acquiring spectra at elevated temperatures can sometimes sharpen the signals. |
| Difficulty in Mass Spectrometry | The polydispersity of some PEG reagents can complicate mass spectrometry analysis. Use monodisperse PEG linkers to simplify characterization. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination. |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
-
Dissolve the Starting Materials: Dissolve the warhead-linker or E3 ligase-linker intermediate and the corresponding coupling partner (carboxylic acid or amine) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add Coupling Reagents: Add the amide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, TEA) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction, and perform an aqueous work-up to remove excess reagents and water-soluble byproducts.
-
Purification: Purify the crude product using flash chromatography or preparative HPLC.
General Protocol for PROTAC Synthesis via Click Chemistry (CuAAC)
-
Prepare Reaction Mixture: Dissolve the azide-functionalized component and the alkyne-functionalized component in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Add Catalyst: Add the copper(I) catalyst, which can be generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Reaction: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS.
-
Purification: Upon completion, purify the triazole-linked PROTAC using appropriate chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEG linkers in PROTACs?
PEG linkers offer several advantages in PROTAC design. They are hydrophilic, which can improve the aqueous solubility of the often lipophilic PROTAC molecules.[2][3] Their flexibility allows for the necessary spatial orientation of the warhead and E3 ligase ligand to facilitate the formation of a stable and productive ternary complex.[9] Additionally, bifunctional PEG linkers enable the rapid and straightforward assembly of PROTACs.[3]
Q2: How does the length of the PEG linker affect PROTAC properties?
The length of the PEG linker is a critical parameter that influences multiple aspects of PROTAC function:
-
Ternary Complex Formation: An optimal linker length is crucial for the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while one that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[10]
-
Solubility and Permeability: Longer PEG linkers generally increase aqueous solubility.[4] However, they can also increase the molecular weight and polar surface area, which may decrease cell permeability.[11]
-
Degradation Efficiency: The linker length directly impacts the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[12]
Q3: What are the common pitfalls to avoid during the synthesis of PEG-ylated PROTACs?
Common pitfalls include incomplete reactions due to steric hindrance with short linkers, oxidation of the copper catalyst in click chemistry reactions, and significant loss of product during purification due to the molecule's amphipathic nature.[1] It is also crucial to use high-purity, monodisperse PEG reagents to avoid a heterogeneous final product that is difficult to purify and characterize.
Q4: How can I improve the cell permeability of my PEG-ylated PROTAC?
While PEG linkers enhance solubility, they can sometimes reduce cell permeability.[13] To address this, a "chameleon effect" has been proposed where flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[14] Strategies to improve permeability include finding an optimal balance in PEG linker length, as excessively long linkers can be detrimental.[11] Another approach is to incorporate more rigid or lipophilic moieties within the linker, such as alkyl chains or phenyl rings, to balance hydrophilicity and lipophilicity.[13]
Q5: What analytical techniques are best for characterizing PEG-ylated PROTACs?
A combination of analytical techniques is recommended for the comprehensive characterization of PEG-ylated PROTACs. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for assessing purity and confirming molecular weight.[15] Nuclear magnetic resonance (NMR) spectroscopy is used for structural elucidation. For quantitative analysis, especially given the lack of a chromophore in the PEG linker, techniques like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) are valuable.[7]
Visualizations
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and analysis of PROTACs.
Caption: The relationship between PEG linker length and key physicochemical and biological properties of PROTACs.
Quantitative Data Summary
Table 1: Influence of PEG Linker Length on PROTAC Properties
| Property | Short PEG Linker | Optimal PEG Linker | Long PEG Linker |
| Aqueous Solubility | Lower | Moderate | Higher[2] |
| Cell Permeability | Potentially Higher | Optimal Balance | Potentially Lower[11] |
| Ternary Complex Formation | May be hindered by steric clashes[10] | Favorable interactions and geometry | May be less stable or non-productive[10] |
| Degradation Efficiency (DC₅₀) | Higher (less potent) | Lower (more potent) | May increase (less potent) |
| "Hook Effect" | Can be pronounced | Mitigated by stable ternary complex | Can be pronounced |
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address a common challenge in PROTAC development: the "hook effect." This phenomenon, characterized by a decrease in protein degradation at high PROTAC concentrations, can complicate data interpretation and lead to the mischaracterization of a PROTAC's potency. Here, we delve into the mechanisms behind the hook effect and provide actionable strategies, with a focus on linker design, to mitigate this issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein diminishes at high concentrations.[1][2][3] This results in a bell-shaped dose-response curve, unlike the typical sigmoidal curve seen with traditional inhibitors.[3] Instead of reaching a plateau of maximum degradation, the degradation level peaks at an optimal concentration and then decreases as the PROTAC concentration is further increased.
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[2][3][4] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5][6] However, when PROTAC concentrations are excessively high, individual PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thereby competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][4][7]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations does the hook effect typically become apparent?
A4: The concentration at which the hook effect is observed can vary significantly based on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[3] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3] It is therefore crucial to perform dose-response experiments over a wide range of concentrations, spanning from picomolar to high micromolar, to accurately define the optimal degradation window and detect the onset of the hook effect.
Troubleshooting Guide: Mitigating the Hook Effect
If you are observing a hook effect in your experiments or suspect it might be masking the true potential of your PROTAC, consider the following troubleshooting strategies.
Issue 1: My dose-response curve shows a bell shape, indicating a potential hook effect. How can I confirm and characterize it?
Troubleshooting Steps:
-
Expand Your Concentration Range: Test a broader range of PROTAC concentrations, especially at the lower end (pM to nM). The optimal concentration for degradation may be much lower than initially tested. It is advisable to use a dilution series of at least 8-10 points with half-log dilutions to accurately define the dose-response curve.[8]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the apparent optimal concentration and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of degradation and ternary complex formation.[8]
-
Directly Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. Techniques like AlphaLISA, FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can provide direct evidence of ternary complex formation and help identify the concentration range that favors this productive complex.[5][8][9]
Issue 2: My PROTAC shows weak or no degradation, and I suspect the hook effect might be the cause.
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: As a primary step, significantly expand your concentration range to include much lower concentrations (e.g., picomolar to nanomolar). It's possible that the effective concentration is much lower than anticipated.[8]
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations, which may not be sufficient to form a productive ternary complex, or could fall within the hook effect range if the PROTAC is highly potent. Consider conducting cell permeability assays if you consistently observe low degradation across a wide range of concentrations.
-
Confirm Target and E3 Ligase Expression: Ensure that both the target protein and the recruited E3 ligase are expressed at sufficient levels in your chosen cell line. Low expression of either component can limit the formation of the ternary complex.
Issue 3: How can I proactively mitigate the hook effect through PROTAC design?
Troubleshooting Steps:
-
Optimize the Linker to Enhance Cooperativity: The linker is a critical component that influences the stability and formation of the ternary complex.[10] Rational design of the linker can introduce favorable protein-protein interactions between the target protein and the E3 ligase, leading to positive cooperativity.[8][11] Positive cooperativity stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, even at higher PROTAC concentrations.[12][13]
-
Systematically Vary Linker Length and Composition: The length, rigidity, and chemical composition of the linker are crucial for optimal ternary complex formation.[14][15][][17]
-
Length: A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[18] Systematically synthesizing and testing PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) can help identify an optimal length that minimizes the hook effect.[14]
-
Composition and Rigidity: The composition of the linker affects its flexibility. While flexible linkers like alkyl chains and PEGs are common, incorporating more rigid elements (e.g., alkynes, piperazines) can constrain the conformation of the PROTAC and favor a productive ternary complex geometry.[] This can enhance cooperativity and reduce the hook effect.
-
Data Presentation: Impact of Linker Design on the Hook Effect
The following tables summarize hypothetical quantitative data illustrating how linker modifications can influence PROTAC efficacy and mitigate the hook effect.
Table 1: Effect of Linker Length on PROTAC Activity and Hook Effect
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Onset (µM) | Cooperativity (α) |
| PROTAC-A1 | PEG | 12 | 50 | 85 | 5 | 1.5 |
| PROTAC-A2 | PEG | 15 | 10 | 95 | >10 | 5.2 |
| PROTAC-A3 | PEG | 18 | 25 | 90 | 8 | 3.1 |
| PROTAC-A4 | PEG | 21 | 80 | 70 | 3 | 1.2 |
This table demonstrates that an optimal linker length (15 atoms in this example) can lead to the highest potency (lowest DC50), greatest efficacy (highest Dmax), a higher concentration threshold for the hook effect, and increased cooperativity.
Table 2: Effect of Linker Rigidity on PROTAC Activity and Hook Effect
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect Onset (µM) | Cooperativity (α) |
| PROTAC-B1 | Flexible (Alkyl Chain) | 30 | 90 | 2 | 2.5 |
| PROTAC-B2 | Semi-Rigid (Alkyl-Piperazine) | 15 | 98 | 8 | 8.0 |
| PROTAC-B3 | Rigid (Alkynyl) | 20 | 95 | 6 | 6.5 |
This table illustrates that incorporating rigid elements into the linker can improve potency and efficacy, delay the onset of the hook effect, and significantly enhance cooperativity by pre-organizing the PROTAC for optimal ternary complex formation.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The mechanism of the hook effect at high PROTAC concentrations.
Caption: A workflow for mitigating the hook effect through linker design.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To determine the dose-dependent degradation of a target protein after treatment with a PROTAC and to identify a potential hook effect.
Methodology:
-
Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of lysis.
-
PROTAC Dilution Series: Prepare a 10-point serial dilution of the PROTAC in culture medium. A 3-fold or 5-fold dilution series is recommended to cover a wide concentration range (e.g., 1 pM to 10 µM). Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and is typically below 0.5%.
-
Cell Treatment: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and add lysis buffer. Collect the cell lysates and centrifuge to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and then to the vehicle control.
-
Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify the hook effect.[19]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
Objective: To directly measure the formation of the PROTAC-induced ternary complex in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in an appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.
-
Include controls such as no PROTAC, no target protein, and no E3 ligase.
-
Incubate the plate to allow for the formation of the ternary complex.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for the binding of the beads to the respective protein tags.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is expected, where the peak of the curve represents the maximum formation of the ternary complex. This allows for the ranking of different PROTACs based on their ability to form the ternary complex.[9]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
Objective: To measure the binding kinetics and affinity of the PROTAC to its target and E3 ligase, both individually (binary) and together (ternary), to determine cooperativity.
Methodology:
-
Immobilization: Covalently immobilize a high-purity E3 ligase protein onto an SPR sensor chip.
-
Binary Binding Analysis (PROTAC to E3 Ligase): Flow serial dilutions of the PROTAC alone over the chip to measure the direct binding kinetics and affinity to the E3 ligase.
-
Binary Binding Analysis (PROTAC to Target): In a separate experiment (if the target can be immobilized), measure the PROTAC's binding to the target protein.
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with serial dilutions of the PROTAC.
-
Flow these mixtures over the E3 ligase-immobilized chip.
-
-
Data Interpretation:
-
An increase in the binding response, a lower KD (higher affinity), or a slower dissociation rate in the presence of the target protein compared to the PROTAC alone indicates the formation of a ternary complex.
-
The cooperativity (α) can be calculated by comparing the binding affinities of the ternary complex with the binary interactions. An α > 1 indicates positive cooperativity, which is desirable for mitigating the hook effect.[19]
-
References
- 1. marinbio.com [marinbio.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 13. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. precisepeg.com [precisepeg.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Linker Flexibility & Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues related to the impact of linker flexibility on PROTAC-mediated ternary complex formation.
Troubleshooting Guide
This section addresses common problems encountered during PROTAC development, with a focus on linker-related challenges.
Issue 1: My PROTAC shows weak or no degradation of the target protein.
Question: I've designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?
Answer: Weak or nonexistent degradation is a frequent hurdle in PROTAC development and is often linked to suboptimal linker design. The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not optimal, this complex may be unstable or fail to form efficiently.[]
Here are key linker-related factors to investigate:
-
Inefficient Ternary Complex Formation:
-
Troubleshooting:
-
Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to find the optimal distance for a productive ternary complex.[1] Successful PROTACs often have linkers ranging from 7 to 29 atoms.[1]
-
Modify Linker Composition: The chemical nature of the linker affects its flexibility and potential to forge favorable protein-protein interactions.[1][3] Experiment with different linker types, such as flexible PEG chains versus more rigid alkyl or aromatic systems, to see how this impacts degradation.[][4] Introducing rigid groups can enhance stiffness, potentially leading to new interactions and increased stability of the ternary complex.[][5]
-
Biophysical Confirmation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex in vitro.[6][7][8]
-
-
-
Poor Cell Permeability:
-
Troubleshooting:
-
Alter Linker Properties: The linker significantly contributes to the PROTAC's overall physicochemical properties. Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can enhance cell permeability.[1][9] For instance, incorporating PEG units can improve solubility.[1]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1][9]
-
-
-
Suboptimal Linker Attachment Points:
-
Troubleshooting:
-
Re-evaluate Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1][] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points less likely to disrupt binding.[10][11]
-
-
Issue 2: I am observing a "hook effect" with my PROTAC.
Question: My PROTAC works well at lower concentrations, but its degradation efficiency decreases at higher concentrations. Why is this happening and how can I address it?
Answer: This phenomenon is known as the "hook effect" and is a classic characteristic of PROTACs.[9] It occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC and E3-PROTAC) rather than the productive ternary complex (Target-PROTAC-E3) required for degradation.[9][12]
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad concentration range. A bell-shaped degradation curve is the hallmark of this phenomenon.[9]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect by stabilizing the ternary complex over the binary ones.[9][13] Linker optimization is a key strategy for achieving positive cooperativity.[14]
-
Systematic Linker Modification: As detailed in Issue 1, systematically varying the linker's length, rigidity, and composition can identify a design that favors stable and cooperative ternary complex formation, thereby reducing the hook effect.[5][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC? A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, empirical data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum length is required to see any effect. For example, one study on TBK1 degradation found no activity with linkers shorter than 12 atoms.[15] The key is to experimentally screen a range of linker lengths to determine the optimum for your specific system.[]
Q2: How does linker flexibility versus rigidity impact ternary complex formation? A2: The flexibility of the linker is a critical factor in determining degradation efficacy.[5]
-
Flexible Linkers (e.g., PEG): A flexible linker can allow the target protein and E3 ligase to adopt multiple orientations, which can help in finding a productive conformation for ubiquitination.[][5] This conformational freedom may enhance interactions between the PROTAC, target, and E3 ligase.[5] However, excessive flexibility can also be detrimental if it leads to a highly dynamic and unstable ternary complex.[5]
-
Rigid Linkers (e.g., alkyl chains, aromatic systems): Introducing rigid elements can pre-organize the PROTAC's conformation, reducing the entropic penalty of forming the ternary complex.[5][16] This can lead to new, stabilizing protein-protein interactions and a more stable ternary complex, ultimately enhancing degradation efficiency.[3][5]
Q3: Can the linker itself interact with the target protein or E3 ligase? A3: Yes, the linker is not just a passive spacer.[17] Crystal structures of ternary complexes have shown that the linker can form direct interactions with residues on the surface of either the target protein or the E3 ligase.[17] These interactions can significantly contribute to the stability and cooperativity of the ternary complex, influencing both potency and selectivity.[17] Designing linkers that can form these favorable interactions is an advanced strategy for PROTAC optimization.
Data on Linker Impact
Quantitative data from various studies highlights the critical role of the linker in PROTAC efficacy.
Table 1: Impact of Linker Length on BTK Degradation Data derived from a study on Bruton's tyrosine kinase (BTK) degraders recruiting the cereblon (CRBN) E3 ligase.[14]
| PROTAC Compound | Linker Length (atoms) | BTK Degradation (DC50, nM) | Ternary Complex Formation (TR-FRET, relative) |
| PROTAC (5) | 8 | > 1000 | 0.2 |
| PROTAC (6) | 11 | 35 | 0.6 |
| PROTAC (7) | 14 | 8.1 | 0.8 |
| PROTAC (9) | 15 | 4.3 | 1.0 |
| PROTAC (16) | 29 | 1.9 | Not Reported |
Table 2: Impact of Linker Composition and Flexibility on PI3K/mTOR Degradation Data from a study on dual-targeting PI3K/mTOR degraders.[4]
| PROTAC Compound | Linker Type | E3 Ligase Ligand | mTOR Degradation | PI3K Degradation |
| GP202 | C8 Alkyl (Flexible) | VH032 | ++ | ++ |
| GP211 | PEG3 (Flexible) | VH032 | +++ | +++ |
| GP262 | C8 Alkyl (Flexible) | VH032 (modified warhead) | ++++ | ++++ |
| General Trend | Flexible (PEG/Alkyl) | VHL | Superior Degradation | Superior Degradation |
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[18][19][20]
Experimental Workflow: PROTAC Evaluation
Caption: A logical workflow for the validation and optimization of a novel PROTAC.[21][22]
Logical Relationship: The Hook Effect
Caption: High PROTAC concentrations favor binary over ternary complexes.[9][12]
Key Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[23]
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins via electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[23]
-
Detection: Incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody and visualize the protein bands using a suitable detection system.[23]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[23]
Ternary Complex Formation Assay (TR-FRET)
This biophysical assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[14][23]
Methodology:
-
Reagents: Obtain purified, tagged versions of your protein of interest (POI) (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag).
-
Antibody/Reagent Labeling: Use a matched pair of fluorescently labeled antibodies or reagents that specifically recognize the tags on the proteins (e.g., anti-His-Terbium and anti-GST-d2).
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies/reagents with varying concentrations of your PROTAC.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the donor and acceptor fluorophores are in close proximity, signifying ternary complex formation.[23]
-
Data Analysis: Plot the FRET ratio against the PROTAC concentration. The resulting curve can be used to determine the potency of ternary complex formation and observe phenomena like the hook effect.[14]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[6][][25]
Methodology:
-
Chip Preparation: Immobilize a high-purity E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, flow serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD).
-
To measure PROTAC-Target binding, immobilize the target protein and flow the PROTAC over its surface.
-
-
Ternary Complex Kinetic Analysis:
-
With the E3 ligase still immobilized on the chip, inject a solution containing a fixed concentration of the target protein mixed with varying concentrations of the PROTAC.
-
The binding response will reflect the formation of the ternary complex on the chip surface.[25]
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 binding or steady-state affinity) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[6][25] The dissociation rate (off-rate) of the ternary complex is a critical parameter that has been shown to correlate with the rate of intracellular degradation.[25]
References
- 1. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Making the right measurement: Biochemical/biophysical tools to dissect ternary complex formation mechanisms - American Chemical Society [acs.digitellinc.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 25. biorxiv.org [biorxiv.org]
NH2-PEG2-C2-Boc stability in different solvents
Technical Support Center: NH2-PEG2-C2-Boc
This technical support guide provides detailed information on the stability, solubility, and handling of this compound, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to one month.[1][4] Proper storage is critical to prevent degradation.
Q2: In which solvents is this compound soluble?
A2: The molecule's structure, containing a hydrophilic PEG chain and a lipophilic Boc group, allows for solubility in a range of solvents.[5][6] It is highly soluble in Dimethyl Sulfoxide (DMSO).[4] Based on structurally similar molecules, it is expected to be soluble in other polar aprotic solvents like Dimethylacetamide (DMAC) and Acetonitrile (B52724) (ACN), as well as chlorinated solvents like Dichloromethane (DCM).[5] The PEG linker also imparts solubility in aqueous media.[6]
Q3: What are the primary pathways for the degradation of this compound?
A3: There are two main points of instability in the molecule: the acid-labile Boc protecting group and the PEG linker, which is susceptible to oxidation.
-
Boc Group Instability: The tert-Butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions.[7][8] It is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA), and can also be removed under milder acidic conditions (pH < 4).[9][10] The molecule is, however, generally stable in the presence of most bases and nucleophiles.[7][11]
-
PEG Linker Instability: The polyethylene (B3416737) glycol (PEG) ether backbone is generally stable towards hydrolysis but can undergo oxidative degradation.[12][13] This process can be accelerated by heat and the presence of metal ions.[14] Oxidative degradation can lead to chain cleavage and the formation of reactive impurities like aldehydes and acids.[12][14]
Q4: Is the compound stable in aqueous buffers?
A4: The stability in aqueous buffers is highly pH-dependent. The compound is expected to be stable in neutral and basic aqueous solutions (pH > 7), where the Boc group is not labile.[7][11] However, in acidic buffers (pH < 4), cleavage of the Boc group is likely to occur.[9] For long-term storage in solution, frozen aliquots at -80°C are recommended.[1]
Q5: How can I test the stability of this compound in my specific experimental conditions?
A5: To assess stability, you can perform a stress test. This involves incubating a solution of the compound in your solvent or buffer system under accelerated conditions (e.g., elevated temperature). The sample is then analyzed at different time points by a suitable analytical method, such as LC-MS, to detect any degradation of the parent molecule and the appearance of degradation products. A detailed protocol is provided below.
Data Summary Tables
Table 1: Predicted Solubility Profile
| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (≥100 mg/mL) | Experimental data available.[4] |
| Polar Aprotic | Dimethylacetamide (DMAC) | Soluble | Inferred from structurally similar compounds.[5] |
| Polar Aprotic | Acetonitrile (ACN) | Soluble | Inferred from structurally similar compounds.[5] |
| Chlorinated | Dichloromethane (DCM) | Soluble | Inferred from structurally similar compounds.[5] |
| Aqueous | Water / Buffers (pH > 7) | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[6] |
Table 2: Chemical Stability Summary
| Condition | Stability | Degradation Pathway | Reference |
| Acidic (pH < 4) | Labile | Cleavage of the Boc protecting group. | [8][9][10] |
| Basic (pH 9-12) | Stable | The Boc group and PEG backbone are stable towards most bases. | [7][11] |
| Oxidizing Agents | Susceptible | Oxidation of the PEG ether backbone. | [12][13][14] |
| Reducing Agents | Stable | No common labile groups for standard reducing agents (e.g., NaBH4, H2/Pd). | |
| Elevated Temperature | Moderate | Can accelerate both acid-catalyzed hydrolysis and oxidation. | [14][15] |
Visual Diagrams
Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.
Caption: General workflow for assessing the stability of this compound.
Experimental Protocols
General Protocol for Assessing Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound in a user-defined solvent or buffer system using LC-MS analysis.[14]
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., DMSO, Acetonitrile, Water)
-
Buffer components for your specific formulation
-
LC-MS system with a C18 column
-
Incubator or temperature-controlled chamber
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable, stable solvent like DMSO.
-
-
Sample Preparation:
-
Dilute the stock solution into your test solvent(s) or buffer(s) to a final concentration suitable for LC-MS analysis (e.g., 100 µg/mL).
-
Prepare a sufficient volume to allow for multiple time points.
-
Transfer aliquots of the test solution into several labeled autosampler vials.
-
-
Time Zero (t=0) Analysis:
-
Immediately analyze one of the freshly prepared samples by LC-MS. This will serve as your baseline reference for the intact compound.
-
-
Incubation (Stress Condition):
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 6, 12, 24, 48, and 72 hours), remove one vial from the incubator.
-
Allow the sample to cool to room temperature.
-
Analyze the sample by LC-MS using the same method as the t=0 sample.
-
3. LC-MS Analysis:
-
Method: Use a reverse-phase C18 column with a gradient elution, for example, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Note: The formic acid is for analytical purposes and its brief contact time during the run is unlikely to cause significant on-column degradation, but this should be verified.
-
Detection: Monitor the mass of the intact this compound molecule and scan for potential degradation products. The primary degradation product from acid hydrolysis would be the de-Boc'd molecule.
4. Data Interpretation:
-
Compare the peak area of the intact this compound at each time point to the t=0 sample.
-
Calculate the percentage of the compound remaining over time to determine the degradation rate.
-
Analyze the mass spectra for new peaks corresponding to potential degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. reddit.com [reddit.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NH2-PEG2-C2-Boc Conjugation
Welcome to the technical support center for NH2-PEG2-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional PEG linker in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for using this compound in a conjugation reaction?
A1: The general workflow involves a two-stage process. First, the primary amine of the this compound linker is reacted with an activated functional group (e.g., a carboxylic acid) on the first target molecule. Following purification of this intermediate, the Boc-protecting group on the other end of the PEG linker is removed under acidic conditions to expose the second amine. This newly deprotected amine is then available for conjugation to a second molecule.
Q2: What are the most common side reactions observed during the Boc deprotection step?
A2: The most significant side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the alkylation of nucleophilic sites on the conjugate by the released tert-butyl cation.[1][2] This can lead to the formation of undesired byproducts with an additional tert-butyl group (+56 Da), reducing the yield of the desired product and complicating purification.[1]
Q3: How can I prevent the tert-butylation side reaction?
A3: The most effective method to prevent this side reaction is to use a "scavenger" in the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[3] Common scavengers include triethylsilane (TES) and thioanisole (B89551).[1]
Q4: My Boc deprotection appears incomplete. What could be the cause?
A4: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to drive the reaction to completion.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating.[4]
-
Steric Hindrance: The bulky nature of the conjugate can hinder the acid's access to the Boc-protected amine.[1]
Q5: What are potential side reactions involving the primary amine of the linker?
A5: The primary amine is a strong nucleophile and can participate in several side reactions if not properly controlled:
-
Reaction with Amine-Reactive Buffers: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended conjugation partner.[5]
-
Over-reaction: If the target molecule for the primary amine has multiple reactive sites, this can lead to a mixture of products. Stoichiometry and reaction conditions should be carefully optimized.
-
Intra/Intermolecular Cyclization or Polymerization: While less common with short PEG linkers, under certain conditions, self-reaction can occur.
Troubleshooting Guides
Problem 1: Low or No Yield of the Final Conjugate
| Possible Cause | Recommended Solution |
| Inefficient Amide Coupling | Optimize coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[6] Use a slight excess (1.1-1.5 equivalents) of the coupling reagent. Extend the reaction time and monitor by LC-MS. |
| Degradation of Linker | Ensure proper storage of the this compound linker, typically at -20°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Use non-amine containing buffers such as PBS, Borate, or HEPES for reactions involving the primary amine.[5] |
Problem 2: Presence of Unexpected Byproducts After Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Add a scavenger such as triethylsilane (TES) (5-10% v/v) or thioanisole to the deprotection cocktail.[1] |
| Incomplete Deprotection | Increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[4] |
| Aspartimide Formation (in peptides) | If your molecule contains an Asp-Gly or Asp-Ser sequence, use milder deprotection conditions and shorter reaction times to minimize this side reaction.[4] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| High Polarity of PEGylated Conjugate | Use reverse-phase preparative HPLC (RP-HPLC) for purification, as PEGylated compounds can adhere strongly to normal-phase silica (B1680970) gel.[1] |
| Product Instability on Column | If the conjugate is acid-sensitive, use a neutral pH buffer system for preparative HPLC.[6] |
| Loss of Product During Workup | The high water solubility of PEGylated compounds can lead to loss in the aqueous phase during extractions. Minimize aqueous washes or use a saturated brine solution.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to the Primary Amine
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon).
-
Add the this compound linker (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the intermediate by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the purified Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6]
-
(Recommended) Add a scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (B28343) (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.[6]
Data Presentation
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A common and effective reagent for Boc deprotection.[4] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection but may increase side reactions.[6] |
| Scavenger | Triethylsilane (TES) | 5-10% (v/v) is effective at reducing the tert-butyl cation.[1] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at a lower temperature and allowed to warm.[6] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to determine completion.[6] |
Table 2: Analytical Methods for Monitoring Conjugation Reactions
| Analytical Method | Application | Information Obtained |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Qualitative assessment of the disappearance of starting material and appearance of product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate reaction monitoring and product characterization | Quantitative assessment of reaction progress, confirmation of product mass, and identification of byproducts.[1] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Confirms the structure of the starting materials, intermediates, and final products. |
Visualizations
Caption: General experimental workflow for a two-stage conjugation.
Caption: Boc deprotection pathway and side reaction mitigation.
Caption: Troubleshooting decision tree for conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection
Welcome to the technical support center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the optimization of your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
The main cause of side-product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within the substrate, leading to unwanted byproducts.[1][2][3]
Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the tert-butyl cation?
Nucleophilic functional groups and amino acid side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
Other nucleophilic sites include amidines, guanidines, and electron-rich aromatic rings.[2][3]
Q3: What are scavengers and how do they prevent the formation of side products?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][5] By reacting with the carbocation, they prevent it from modifying the desired product.[1][4] These scavengers are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]
Q4: Can Boc deprotection be incomplete, and what are the indications?
Yes, Boc deprotection can be incomplete. This may occur due to insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance.[6][7] Signs of incomplete deprotection include the presence of the starting material in the crude product (detectable by TLC, LC-MS, or NMR) and a lower than expected yield of the desired amine.[6]
Q5: Are there milder alternatives to TFA for Boc deprotection?
Yes, several milder acidic conditions can be used, which are particularly beneficial for substrates with other acid-sensitive functional groups.[6] These alternatives include:
-
4M HCl in 1,4-dioxane[6]
-
1M HCl in ethyl acetate[6]
-
Dilute aqueous phosphoric acid[6]
-
Lewis acids such as ZnBr₂, SnCl₄, and Cu(OTf)₂[6]
Q6: Is it possible to remove the Boc group without using acid?
Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[6] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[6] Another mild, non-acidic method involves using oxalyl chloride in methanol.[8][9]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product detected by TLC, LC-MS, or NMR.[6]
-
Low yield of the desired amine.[6]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[7] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress closely. Gentle heating may be required for some substrates, but be cautious of potential side reactions.[7] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[7] |
| Poor Solubility | Ensure the substrate is fully dissolved in the chosen solvent. If solubility is an issue, screen for a more suitable solvent.[7] |
Issue 2: Observation of Unexpected Byproducts in HPLC/LC-MS
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
Mass signals corresponding to the addition of a tert-butyl group (+56 Da).[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your substrate.[1] |
| Absence of Scavengers | Always include scavengers when working with sensitive residues like Trp, Met, Cys, or Tyr.[6] |
| Insufficient Scavenger Concentration | A typical scavenger concentration is 1-5% (v/v). This may need to be optimized for your specific substrate.[6] |
| Highly Nucleophilic Substrate | Consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in combination with scavengers.[6] |
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50%[7] | Dichloromethane (B109758) (DCM) | Room Temperature | 30 min - 2 hours[6] |
| Trifluoroacetic Acid (TFA) | 55%[10] | Dichloromethane (DCM) | Room Temperature | 30 minutes[10] |
| Trifluoroacetic Acid (TFA) | 100% (neat)[10] | - | Room Temperature | 5-15 minutes[10] |
| Hydrochloric Acid (HCl) | 4M[6] | 1,4-Dioxane | 0 °C to Room Temp | 30 min - 2 hours[6] |
| Hydrochloric Acid (HCl) | 1M[6] | Ethyl Acetate | Room Temperature | Variable |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) / Purpose | Typical Concentration |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | General carbocation scavenger, effective for Trp and Met.[1][4] | 1-5% (v/v)[6] |
| Anisole | General scavenger for various nucleophilic residues.[4] | 1-5% (v/v) |
| Thioanisole | Particularly effective for preventing S-alkylation of Met.[1][4] | 5-10% (v/v)[5] |
| Ethanedithiol (EDT) | Commonly used for Cys and Trp protection.[1][4] | 1-5% (v/v) |
| Water | Can act as a scavenger, forming tert-butanol.[4][5] | ~2.5-5% (v/v)[5][7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.[7]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% v/v TIS).[7]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[7]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[7]
-
The resulting TFA salt can often be precipitated by adding cold diethyl ether.[7]
-
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[6]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up:
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[6]
Protocol 3: Thermal Boc Deprotection in Water
-
Suspension: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.[11]
-
Heating: Heat the mixture to reflux (100 °C) with stirring.[11]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 12-15 minutes.[11]
-
Work-up:
Visualizations
Caption: A generalized experimental workflow for Boc deprotection.
Caption: A troubleshooting decision tree for common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC deprotection [ko.bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Maze: A Technical Guide to Purifying PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on overcoming the complex challenges associated with the purification of PEGylated compounds. Find answers to frequently asked questions and detailed troubleshooting strategies to streamline your experimental workflows and enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The core challenge in purifying PEGylated compounds stems from the heterogeneity of the reaction mixture.[1][] The PEGylation process, which involves covalently attaching polyethylene (B3416737) glycol (PEG) to a molecule, results in a complex blend of:
-
Unreacted Protein/Molecule: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[]
-
Hydrolysis Fragments: Degradation byproducts of the PEG reagents.
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically exploited for purification.[3]
Q2: Which purification techniques are most commonly used for PEGylated compounds?
The most prevalent methods for purifying PEGylated proteins are chromatographic techniques that differentiate molecules based on their physical and chemical properties. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is particularly effective for removing unreacted PEG and smaller starting materials from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can "shield" the surface charges of a protein, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful orthogonal step to IEX.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique, especially for smaller molecules and for separating positional isomers, that separates based on hydrophobicity.[][5]
Q3: How does the size of the PEG molecule affect purification by Size Exclusion Chromatography (SEC)?
The resolution between PEGylated species and the native protein in SEC is directly related to the size of the attached PEG molecule. Larger PEG chains lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in better separation from the unmodified protein. However, the ability to resolve species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated) diminishes as the number of attached PEGs increases, especially for larger PEG chains (≥20 kDa).[6] For smaller PEG polymers (e.g., 2 kDa), SEC is often only effective at separating the PEGylated species from the native protein.[3]
Q4: Can Ion Exchange Chromatography (IEX) separate positional isomers of PEGylated proteins?
Yes, IEX can be used to separate positional isomers, particularly at an analytical scale.[][6] The attachment of a PEG chain at different locations on the protein surface can result in varying degrees of charge shielding. This leads to subtle differences in the net surface charge of the isomers, which can be exploited for separation using a shallow elution gradient.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
Issue 1: Poor separation between the PEGylated conjugate and unreacted protein/PEG.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate column choice (pore size) | For separating large PEGylated proteins from smaller unreacted species, select a column with a pore size that allows the large conjugate to elute near the void volume while retaining the smaller molecules. |
| Sample volume too large | To ensure optimal resolution, the sample volume should ideally not exceed 2-5% of the total column volume. |
| Non-specific interactions | The presence of arginine in the mobile phase can help to reduce non-specific interactions between the PEGylated protein and the column matrix.[7] |
Issue 2: Low recovery of the PEGylated compound.
| Potential Cause | Troubleshooting Strategy |
| Non-specific binding to the column matrix | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions. |
| Protein precipitation on the column | Verify the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary. |
Ion Exchange Chromatography (IEX)
Issue 3: Poor separation of PEGylated species.
| Potential Cause | Troubleshooting Strategy |
| "Charge shielding" effect of PEG | Optimize the pH of the mobile phase. Small changes in pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin. |
| Inappropriate salt gradient | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution for achieving separation. |
Issue 4: Low binding capacity.
| Potential Cause | Troubleshooting Strategy |
| Steric hindrance from the PEG chain | The large PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based ion-exchangers have shown higher dynamic binding capacities for PEGylated proteins due to their open porous structure.[8] |
Hydrophobic Interaction Chromatography (HIC)
Issue 5: Poor resolution or low recovery.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate salt concentration | The binding of PEGylated compounds to HIC resins is highly dependent on the salt concentration. Empirically determine the optimal salt concentration for binding and elution. |
| Protein precipitation at high salt concentrations | Screen different types of salts and their concentrations. Sometimes a lower initial salt concentration is required, even if it reduces binding efficiency. |
| Irreversible binding | For very hydrophobic proteins, consider adding a mild organic modifier to the elution buffer to facilitate desorption. |
Quantitative Data Summary
Table 1: Comparison of Dynamic Binding Capacities of Anion-Exchange Resins for Native and PEGylated BSA.
| Stationary Phase | Ligand | Native BSA (mg/mL) | 12 kDa PEG-BSA (mg/mL) | 30 kDa PEG-BSA (mg/mL) |
| Resin A (Agarose-based) | Quaternary Ammonium | 110 | 45 | 20 |
| Resin B (Polymethacrylate-based) | Quaternary Ammonium | 95 | 25 | 10 |
| Resin C (Polystyrene-divinylbenzene) | Quaternary Ammonium | 80 | 15 | 5 |
| (Data synthesized from studies on the effect of PEGylation on ion-exchange adsorption)[8] |
Table 2: Hydrodynamic Radii of a Model Protein and its PEGylated Forms.
| Species | Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Native Protein | ~19 | 2.1 |
| Mono-PEGylated (20 kDa PEG) | ~39 | 5.2 |
| Dimer of PEGylated Protein | ~78 | 7.5 |
| (Data from a study using a tetra detection system for SEC analysis)[9] |
Experimental Protocols
Protocol 1: General Size Exclusion Chromatography (SEC) for Bulk Separation
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size difference between your PEGylated product and the unreacted components.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Filter and degas the buffer.[9]
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase. Centrifuge or filter the sample to remove any precipitates.
-
Injection and Elution: Inject a small volume of the sample (ideally <2% of the column volume). Continue the isocratic elution.
-
Fraction Collection: Collect fractions as the components elute. The larger PEGylated conjugate will elute before the smaller, unreacted protein and PEG.
-
Analysis: Analyze the collected fractions using methods such as SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated product.
Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
-
Column and Buffer Selection: Choose an appropriate IEX column (anion or cation exchange) based on the pI of the native protein. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B) at a pH where the protein is charged.[10]
-
Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the eluate match the buffer.
-
Sample Loading: Load the desalted PEGylation reaction mixture onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify the different PEGylated species.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Separation
-
Column Selection: Use a C4 or C18 reversed-phase column suitable for protein separations.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[5]
-
System Setup: Set the column temperature (e.g., 45°C) to improve peak shape.[5]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample and elute with a gradient of increasing acetonitrile (B52724) concentration (e.g., a linear gradient from 5% to 65% B over 25 minutes).[5]
-
Detection: Monitor the elution profile using a UV detector at 220 nm or 280 nm.[5]
Visualizations
Caption: A general workflow for the multi-step chromatographic purification of PEGylated compounds.
Caption: A decision tree to guide the selection of an appropriate purification method.
Caption: Illustration of the "charge shielding" effect of PEG on protein interaction with an IEX resin.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Enhancing PROTAC Cell Permeability via Linker Modification
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to PROTAC cell permeability by optimizing the linker design.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good biochemical activity but has poor cellular efficacy. Could the linker be the cause?
A1: Yes, this is a common issue in PROTAC development. While your PROTAC may efficiently form a ternary complex in a cell-free environment, its performance within a cell is highly dependent on its ability to cross the cell membrane. The linker is a major determinant of a PROTAC's physicochemical properties, which in turn govern its cell permeability. Poor permeability is a frequent reason for the discrepancy between biochemical and cellular activity.
Q2: What are the key linker properties that I should consider to improve cell permeability?
A2: To enhance cell permeability, you should focus on optimizing the following linker characteristics:
-
Flexibility and Rigidity: The balance between a flexible and rigid linker is crucial. While flexible linkers (e.g., long alkyl or PEG chains) can facilitate the necessary conformational changes for ternary complex formation, more rigid linkers (e.g., containing piperazine (B1678402) or phenyl groups) can pre-organize the PROTAC into a conformation favorable for cell entry and may improve metabolic stability.[1][2][3]
-
Polarity and Lipophilicity: A delicate balance between hydrophilicity and lipophilicity is required. Overly hydrophilic linkers can increase the polar surface area, hindering cell permeability, while highly lipophilic linkers might reduce aqueous solubility and lead to non-specific binding or poor pharmacokinetics.[2][]
-
Length: The linker must be long enough to connect the two ligands without causing steric hindrance that would prevent the formation of a stable ternary complex. However, an excessively long linker may not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.[5][6][7]
-
Intramolecular Interactions: Designing linkers that can form intramolecular hydrogen bonds (IMHBs) or engage in π-π interactions can be highly beneficial. These interactions can help the PROTAC adopt a folded, more compact conformation that shields polar groups, thereby improving its ability to traverse the nonpolar cell membrane.[1][8][9][10]
Q3: What is the "chameleon effect" in the context of PROTACs and how can I design a linker to promote it?
A3: The "chameleon effect" refers to the ability of a PROTAC to dynamically change its conformation depending on its environment. An ideal "chameleon" PROTAC will exist in a more extended, polar conformation in an aqueous environment (like the cytoplasm) to maintain solubility, while adopting a more folded, less polar conformation in a nonpolar environment (like the cell membrane) to facilitate passive diffusion across the membrane.[1][11]
To design a linker that promotes this effect, consider incorporating moieties that can form intramolecular hydrogen bonds or other non-covalent interactions. These interactions can stabilize a folded conformation in nonpolar environments but are disrupted in polar, aqueous environments.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Linker Optimization for Enhanced Ternary Complex Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing linkers for enhanced ternary complex stability in the context of targeted protein degradation, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, which is composed of the POI, the PROTAC, and the E3 ligase.[2] A well-designed linker not only bridges the two proteins but also influences the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[1][3]
Q2: How does linker length impact ternary complex formation and protein degradation?
Linker length is a critical parameter that dictates the spatial arrangement of the POI and E3 ligase within the ternary complex.[4] An optimal linker length is essential for achieving maximal degradation efficacy.[2]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[2][5]
-
Too long: Conversely, an excessively long and flexible linker can lead to an unstable ternary complex due to high conformational flexibility, resulting in inefficient ubiquitination of the target protein.[2][6]
The ideal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a library of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2][7]
Q3: What is the "hook effect" and how can linker design help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[8][9]
Linker optimization can help mitigate the hook effect by enhancing the cooperativity of ternary complex formation.[7] A well-designed linker can promote favorable protein-protein interactions within the ternary complex, making its formation more favorable than the formation of binary complexes.[8][10] This increased stability of the ternary complex can lead to a wider effective concentration range for the PROTAC.[11]
Q4: How does the chemical composition of the linker affect PROTAC properties?
The chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7][]
-
Solubility: Incorporating polar functional groups, like polyethylene (B3416737) glycol (PEG) units, can enhance the aqueous solubility of a PROTAC.[1][7]
-
Cell Permeability: The linker contributes to the overall size and polarity of the PROTAC, which are key factors for crossing the cell membrane. Balancing hydrophilicity and lipophilicity is crucial for optimal cell permeability.[7][13]
-
Metabolic Stability: The linker can be susceptible to metabolic degradation. Modifying the linker to block sites of metabolism, for instance by replacing metabolically weak spots or using cyclic structures, can improve its stability in vivo.[][14]
Q5: Should I use a flexible or a rigid linker?
The choice between a flexible and a rigid linker involves a trade-off.[]
-
Flexible linkers (e.g., long alkyl chains, PEG) offer more conformational freedom, which can help in the initial stages of identifying a productive ternary complex geometry.[] However, excessive flexibility can lead to a less stable complex.[2]
-
Rigid linkers (e.g., containing cyclic structures like piperazine (B1678402) or phenyl groups) can pre-organize the ligands into a conformation that is favorable for ternary complex formation, potentially increasing cooperativity and stability.[6][]
The optimal level of rigidity is system-dependent, and it is often beneficial to explore a range of linkers with varying degrees of flexibility.[]
Troubleshooting Guides
Issue 1: My PROTAC shows weak or no degradation of the target protein.
-
Question: I have synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in my target protein levels. What are the potential linker-related causes, and how can I troubleshoot this?
-
Answer: Weak or no degradation is a common hurdle and can often be traced back to a suboptimal linker. Here are key linker-related factors to investigate:
-
Inefficient Ternary Complex Formation: The primary function of the PROTAC is to form a stable ternary complex.[8] If the linker is not optimal, this complex may be unstable or may not form at all.[4]
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal distance for ternary complex formation.[7]
-
Modify Linker Composition: Experiment with different linker types, such as more rigid or more flexible options, to find a composition that supports a stable ternary complex.[7]
-
Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) assays.[8][16]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[8][17]
-
Troubleshooting Steps:
-
Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity to improve cell permeability.[7]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[8][9]
-
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[1]
-
Troubleshooting Steps:
-
Synthesize Analogs: Create analogs with the linker attached at different, solvent-exposed points on the warhead and E3 ligase ligand to identify the optimal connection points.[]
-
-
-
Issue 2: I am observing a very potent "hook effect" with my PROTAC.
-
Question: My PROTAC shows good degradation at low concentrations, but the effect diminishes significantly at higher concentrations. How can I address this pronounced hook effect?
-
Answer: A strong hook effect indicates that at higher concentrations, the formation of binary complexes is favored over the productive ternary complex.[8]
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third component, can lessen the hook effect.[7][11] Linker optimization is key to achieving positive cooperativity.
-
Systematic Linker Modification: As detailed in Issue 1, systematically vary the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7][]
-
Biophysical Measurement of Cooperativity: Use techniques like SPR or ITC to quantify the cooperativity of your PROTACs.[10][18] This will allow you to rank your compounds based on their ability to form a stable ternary complex.
-
-
Issue 3: My PROTAC has poor solubility.
-
Question: My PROTAC is difficult to dissolve in aqueous buffers, which is complicating my in vitro and cellular experiments. How can the linker be modified to improve solubility?
-
Answer: Poor solubility is a common issue with PROTACs due to their often high molecular weight and lipophilicity.[17]
-
Troubleshooting Steps:
-
Incorporate Polar Groups: Introduce polar functional groups into the linker. PEG linkers, with their ether oxygens, are a common and effective way to increase aqueous solubility.[1][7]
-
Balance Lipophilicity: While increasing polarity, ensure the PROTAC does not become too polar to cross cell membranes. A careful balance between hydrophilic and lipophilic character is necessary.[7]
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and bioavailability.[8]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of linker properties on ternary complex stability and degradation efficacy.
Table 1: Impact of Linker Length on Target Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | CRBN | PEG | 12 | >1000 nM | <20 | [2] |
| ERα | CRBN | PEG | 16 | 1-10 nM | >90 | [2] |
| ERα | CRBN | PEG | 20 | 10-100 nM | ~70 | [2] |
| p38α | VHL | Alkyl/PEG | 12 | >1 µM | <10 | [2] |
| p38α | VHL | Alkyl/PEG | 15-17 | <100 nM | >80 | [2] |
| TBK1 | CRBN | PEG | <12 | No degradation | 0 | [7] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Method | Ternary Complex Kd | Cooperativity (α) | Reference |
| MZ1 | Brd4(BD2) | VHL | SPR | 2.5 nM | ~20 | [18][19] |
| AT1 | Brd4(BD2) | VHL | SPR | 12 nM | ~5 | [19] |
| MZP55 | Brd4(BD2) | VHL | SPR | 190 nM | <1 | [19] |
| MZP61 | Brd4(BD2) | VHL | SPR | 390 nM | <1 | [19] |
Note: Kd is the dissociation constant, a measure of binding affinity. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other protein. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.[10]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines a method to measure the kinetics of ternary complex formation and dissociation using SPR.[18]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon and koff) and affinity (Kd).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein in solution using a competitive binding assay or by immobilizing the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model to determine the kon, koff, and Kd of the ternary complex.
-
Calculate the cooperativity factor (α) by dividing the binary Kd of the PROTAC for the E3 ligase by the ternary Kd.[19]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat change upon binding and can provide a complete thermodynamic profile of the interaction.[10]
-
Sample Preparation:
-
Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity and thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity and thermodynamics.
-
-
Ternary Titration:
-
Titrate the target protein into a solution containing the E3 ligase and the PROTAC.
-
-
Data Analysis:
-
Fit the titration data to a suitable binding model to determine the affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
-
Cooperativity can be assessed by comparing the affinity of the target protein for the E3 ligase-PROTAC complex with its affinity for the PROTAC alone.
-
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to measure the formation of the ternary complex in a high-throughput format.[8][20]
-
Reagent Preparation:
-
Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively, typically via labeled antibodies or by using tagged proteins.
-
-
Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a range of concentrations of the PROTAC.
-
Incubate the plate to allow for ternary complex formation.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (EC50) can be determined.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Logical relationship of linker properties.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. google.com [google.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [promega.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance during PROTAC (Proteolysis-Targeting Chimera) design and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs?
A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1][2] This can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1][3] Ultimately, steric clashes can inhibit or reduce the efficiency of target ubiquitination and subsequent degradation.[2][3]
Q2: What are the common indicators that steric hindrance may be limiting my PROTAC's efficacy?
A2: Several key indicators may suggest that steric hindrance is a problem:
-
Poor Degradation Despite Good Binary Affinity: The PROTAC exhibits strong binding to both the target protein and the E3 ligase independently, but fails to induce significant degradation in cellular assays.[1]
-
Weak Ternary Complex Formation: Biophysical assays show weak or no formation of the ternary complex (POI-PROTAC-E3 ligase).[1]
-
High "Hook Effect": A pronounced "hook effect" is observed, where the degradation efficiency decreases at higher PROTAC concentrations.[1][4] This suggests the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that dominate over the productive ternary complex.[1][4]
-
Negative Cooperativity: The binding of one protein partner to the PROTAC hinders the binding of the other, resulting in a cooperativity value (alpha) of less than 1.[1][5]
Q3: How does the PROTAC linker influence steric hindrance?
A3: The linker is a critical determinant of ternary complex geometry and stability.[1][6] Its length, composition, and attachment points are crucial:
-
Linker Length: An inappropriate linker length is a common cause of steric hindrance. A linker that is too short can cause steric clashes between the POI and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[2][3][6]
-
Linker Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties.[7][8] Rigid linkers can pre-organize the PROTAC into a productive conformation, while flexible linkers allow for more conformational sampling.[8] The composition also influences solubility and cell permeability.[8]
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand dictate the relative orientation of the recruited proteins.[7] Altering the exit vector can alleviate steric clashes.[1]
Q4: Can the choice of E3 ligase impact steric hindrance?
A4: Yes, the choice of E3 ligase is crucial. Different E3 ligases have distinct surface topographies and expression levels in different cell types.[7][9] If steric hindrance is observed with one E3 ligase, switching to another (e.g., from VHL to CRBN) may provide a more favorable protein-protein interface for ternary complex formation.[10][11]
Troubleshooting Guides
Problem 1: Good binary binding, but poor or no degradation.
This is a classic sign of issues with ternary complex formation, often due to steric hindrance.
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Directly measure the formation and stability of the ternary complex using biophysical assays.
-
Modify the Linker:
-
Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., varying PEG units or alkyl chain lengths).[6]
-
Alter Linker Composition: Experiment with more rigid or flexible linkers to find a composition that supports a stable ternary complex.[8]
-
Change Linker Attachment Points: Modify the connection point on the warhead or the E3 ligase ligand to alter the orientation of the proteins.[1]
-
-
Switch E3 Ligase: If linker modifications are unsuccessful, consider redesigning the PROTAC to recruit a different E3 ligase.[10]
-
Computational Modeling: Use molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes, guiding rational redesign.[12]
Problem 2: A significant "hook effect" is observed at high concentrations.
This indicates that at high concentrations, unproductive binary complexes are forming preferentially over the productive ternary complex, which can be exacerbated by poor cooperativity due to steric hindrance.
Troubleshooting Steps:
-
Improve Cooperativity: The primary goal is to enhance positive cooperativity, where the formation of the ternary complex is favored. This can be achieved through the same linker and E3 ligase modifications described in Problem 1.
-
Perform a Full Dose-Response Curve: Use a wider range of concentrations, including lower ones, to accurately determine the optimal concentration for degradation and the extent of the hook effect.[4]
Data Presentation
Table 1: Impact of Linker Length on BTK PROTAC Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | BTK DC50 (nM) |
| Degrader 1 | PEG | < 11 | > 1000 |
| Degrader 2 | PEG | 11 | 500 |
| Degrader 3 | PEG | 14 | 120 |
| Degrader 4 | PEG | 17 | 40 |
| Degrader 5 | PEG | 20 | 150 |
Data synthesized from findings that shorter PEG linkers (<11 atoms) for BTK degraders showed greater steric interactions and reduced efficacy compared to longer linkers.[10][11]
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary KD | Cooperativity (α) |
| MZ1 | 4 nM (Brd4BD2) | 66 nM (VHL) | 4 nM | 15 |
| BRD-5110 | 1-2 nM (PPM1D) | ~3 µM (CRBN) | Not Saturated | - |
Data from studies on well-characterized PROTAC systems.[13]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This method measures the binding kinetics and affinity of the ternary complex.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD).
-
Inject the target protein over a separate flow cell to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
The resulting sensorgram will show the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and calculate the affinity (KD) of the ternary complex. The cooperativity factor (α) can be calculated by dividing the binary affinity of the PROTAC for the E3 ligase by the ternary complex affinity.[14][]
Protocol 2: In-Cell Co-Immunoprecipitation (Co-IP)
This protocol verifies the formation of the ternary complex within a cellular environment.
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the captured proteins and analyze the presence of all three components (target protein, E3 ligase, and PROTAC, if an antibody is available) by Western blot.[16]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the formed ternary complex is productive, leading to target ubiquitination.
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to also treat a control set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[16]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates ubiquitination of the target protein.[4]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Logical flow of how PROTAC design impacts ternary complex formation and degradation.
Caption: A stepwise workflow for troubleshooting poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Stability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the in vivo stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC, and how does it impact in vivo stability?
A PEG linker in a PROTAC serves as a flexible bridge connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary roles are to optimize the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and to improve the physicochemical properties of the PROTAC molecule.[3][4][5][6]
PEG linkers enhance in vivo stability through several mechanisms:
-
Increased Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units in PEG linkers improves the aqueous solubility of often-hydrophobic PROTAC molecules, which can enhance their bioavailability.[1][7][8]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the PROTAC, PEGylation can reduce renal clearance, potentially leading to a longer circulation half-life.[9]
-
Shielding from Metabolism: The PEG chain can sterically hinder access of metabolic enzymes to labile sites on the PROTAC, thereby reducing metabolic degradation.[10]
Q2: How does the length of the PEG linker affect PROTAC efficacy and stability?
The length of the PEG linker is a critical parameter that requires careful optimization for each specific PROTAC system.[6]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[6][]
-
Too Long: An excessively long linker might lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, resulting in inefficient degradation.[6] Furthermore, very long PEG chains can increase the molecule's overall size and flexibility to a point where cell permeability is negatively impacted.[6]
-
Optimal Length: An optimal linker length facilitates the ideal orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[5] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[3]
Q3: My PEGylated PROTAC shows good in vitro degradation but poor in vivo efficacy. What are the potential causes?
This is a common challenge in PROTAC development. Several factors related to the PEG linker could be responsible:
-
Metabolic Instability: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[10] This can lead to rapid clearance and insufficient drug exposure at the target site.
-
Poor Cell Permeability: While PEG linkers can improve solubility, their high polarity can sometimes hinder passive diffusion across cell membranes, preventing the PROTAC from reaching its intracellular target.[10][12]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[10] This can be exacerbated in vivo due to pharmacokinetic profiles.
Q4: Can modifications to the PEG linker improve metabolic stability?
Yes, several strategies can be employed to enhance the metabolic stability of PEGylated PROTACs:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[10]
-
Alkynyl and Alkyl Modifications: Introducing alkyne functionalities or replacing parts of the PEG chain with alkyl chains can alter the metabolic profile, though this may impact solubility.[4]
-
Deuteration: Strategic placement of deuterium (B1214612) atoms at metabolically labile positions can slow down CYP-mediated metabolism.
Troubleshooting Guides
Problem 1: Low or No Target Degradation in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct a PK study: Determine the PROTAC's half-life, clearance, and exposure (AUC) in plasma and the target tissue. 2. Assess metabolic stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic liabilities. 3. Optimize the linker: If metabolic instability is confirmed, synthesize analogs with modified linkers (e.g., incorporate rigid moieties, alter length) to improve stability. |
| Low Cell Permeability | 1. Perform a Caco-2 permeability assay: This will provide an in vitro measure of the PROTAC's ability to cross intestinal epithelial cells, predicting oral absorption. 2. Modify the linker: Synthesize analogs with altered lipophilicity. For example, replacing a portion of the PEG linker with a more lipophilic group like a phenyl ring can enhance permeability.[12] 3. Consider formulation strategies: Investigate formulations like amorphous solid dispersions to improve solubility and absorption.[10] |
| Suboptimal Ternary Complex Formation In Vivo | 1. Re-evaluate linker length: The optimal linker length in vitro may not be optimal in vivo. Synthesize and test a focused library of PROTACs with varying PEG linker lengths. 2. Confirm target engagement in vivo: If possible, use techniques like positron emission tomography (PET) with a radiolabeled PROTAC to confirm it reaches and binds to the target tissue. |
Problem 2: High Variability in In Vivo Experimental Results
| Possible Cause | Troubleshooting Steps |
| PROTAC Instability in Formulation or Biological Matrix | 1. Assess formulation stability: Ensure the PROTAC is stable in the dosing vehicle over the duration of the experiment. 2. Perform plasma stability assays: Incubate the PROTAC in plasma from the study species to check for ex vivo degradation. 3. Standardize sample handling: Implement a consistent and rapid protocol for blood collection, plasma separation, and storage to minimize degradation.[10] |
| Analytical Method Issues | 1. Optimize LC-MS/MS parameters: Ensure the analytical method is robust and minimizes in-source fragmentation of the PROTAC.[10] 2. Use a stable internal standard: This will help to correct for variability during sample processing and analysis. |
| Animal-to-Animal Variability | 1. Increase group size: A larger number of animals per group can help to improve the statistical power of the study. 2. Ensure consistent animal handling and dosing: Standardize procedures for animal housing, diet, and administration of the PROTAC. |
Data Presentation
Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4
The following table summarizes representative data on the effect of PEG linker length on the degradation of BRD4, a common target for PROTACs.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 2 PEG units | > 5000 | < 20 | [4] |
| PROTAC B | 4 PEG units | < 500 | > 80 | [4] |
| PROTAC C | 5 PEG units | < 500 | > 90 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative In Vivo Efficacy of a BRD4 PROTAC in a Mouse Xenograft Model
This table presents typical tumor growth inhibition data for a BRD4-targeting PROTAC.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | 0 | [3] |
| BRD4 PROTAC (e.g., A1874) | 50 mg/kg, daily, i.p. | 65 | [3] |
i.p.: Intraperitoneal
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PEGylated PROTAC in a subcutaneous mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)
-
Matrigel
-
PROTAC compound and vehicle for formulation
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6) mixed with Matrigel into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.[3]
-
Dosing: Prepare the PROTAC in a suitable vehicle. Administer the PROTAC and vehicle to the respective groups at the predetermined dose and schedule (e.g., oral gavage or intraperitoneal injection).[3]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[3]
-
Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[3]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess target protein degradation by Western blot or other methods.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC.
Materials:
-
PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (with known high and low metabolic stability)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the PROTAC and control compounds. Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system and the PROTAC.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line represents the elimination rate constant, from which the in vitro half-life can be calculated.[10]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Poor In Vivo Stability.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Comparative Guide to NH2-PEG2-C2-Boc and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which connects the POI-binding ligand (warhead) to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical properties.
This guide provides an objective comparison of the short-chain NH2-PEG2-C2-Boc linker with other PEG linkers of varying lengths and alternative linker types used in PROTAC design. The comparison is supported by a synthesis of experimental data from various studies, focusing on key performance metrics such as degradation efficiency, cell permeability, and solubility.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer; it is an active determinant of the molecule's biological activity.[1][2] Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in reduced potency due to entropic penalties.[5]
This compound: A Short and Flexible Linker
This compound is a bifunctional linker featuring a two-unit polyethylene glycol (PEG) chain.[6][7][8] The terminal amine (NH2) group allows for conjugation to a carboxylic acid on either the warhead or the E3 ligase ligand, while the Boc-protected amine provides a handle for further synthetic modifications. Its short and flexible nature can be advantageous in specific structural contexts, potentially enabling tight and stable ternary complex formation.
Performance Comparison of PEG Linkers with Varying Lengths
Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.
Case Study: BRD4-Targeting PROTACs
The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes compiled data from studies on BRD4-targeting PROTACs, illustrating the effect of varying PEG linker lengths on degradation potency (DC50) and efficacy (Dmax).
| Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| PEG2 | Generally less effective | Lower Dmax | [9] |
| PEG3 | 55 | 85 | [10] |
| PEG4 | 20 | 95 | [10] |
| PEG5 | 15 | >98 | [9][10] |
| PEG6 | 30 | 92 | [10] |
Note: The data presented is a synthesis from multiple sources and should be interpreted as a general trend. Absolute values can vary based on specific experimental conditions, cell lines, and the precise chemical structures of the PROTACs.
From the compiled data, a clear trend emerges for BRD4 degradation, with a PEG5 linker often demonstrating optimal performance.[9][10] Shorter linkers like PEG2 are generally less effective, and linkers longer than PEG5 show a decrease in potency.[9] This highlights the critical importance of empirical optimization of linker length for each specific PROTAC system.
Comparison with Other Linker Types
While PEG linkers are prevalent, other linker chemistries are also employed to fine-tune PROTAC properties.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, variable lengths | Improved solubility, good biocompatibility, synthetically versatile[2] | Potential for reduced metabolic stability, can sometimes hinder cell permeability if excessively long[2] |
| Alkyl Linkers | Hydrophobic, flexible | Synthetically accessible, can improve cell permeability by reducing polarity | Poor aqueous solubility, may lead to aggregation[2][3] |
| Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) | Constrained conformation | Can enhance ternary complex stability, may improve selectivity and metabolic stability[2][3] | Can be more synthetically challenging, may not be optimal for all target/E3 ligase pairs |
Impact on Physicochemical Properties
The linker significantly influences a PROTAC's drug-like properties, such as solubility and cell permeability.
| Linker Type | Impact on Solubility | Impact on Cell Permeability |
| PEG Linkers | Generally increases aqueous solubility due to the hydrophilic ether oxygens.[2] | The relationship is complex; flexibility can allow for folded conformations that shield polar surface area, aiding permeability, but excessive length can be detrimental.[10][11] |
| Alkyl Linkers | Tends to decrease aqueous solubility due to hydrophobicity.[3] | Can improve passive diffusion across cell membranes by increasing lipophilicity.[12] |
| Rigid Linkers | Can be modulated by incorporating polar functional groups (e.g., piperazine) to enhance solubility.[3] | Can improve permeability by pre-organizing the molecule into a more membrane-permeable conformation.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs to be tested for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a compound across an artificial lipid membrane.
-
Preparation of Plates:
-
A donor plate (96-well filter plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
An acceptor plate (96-well plate) is filled with buffer.
-
-
Assay Procedure:
-
The PROTAC compound is dissolved in buffer and added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time. A higher Papp value indicates better passive diffusion.
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the underlying biological pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The linker is a critical design element in the development of effective PROTACs. While PEG linkers, including the short this compound, offer advantages in terms of solubility and synthetic accessibility, the optimal linker length is highly target-dependent and requires empirical validation. A systematic approach to varying PEG linker length, in conjunction with the exploration of alternative linker chemistries such as alkyl and rigid linkers, is crucial for optimizing a PROTAC's degradation efficiency, permeability, and overall drug-like properties. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation and comparison of novel PROTAC molecules.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-NH-PEG2-C2-NH2 - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: NH2-PEG2-C2-Boc (Non-Cleavable) vs. Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between a non-cleavable linker, such as NH2-PEG2-C2-Boc, and a cleavable linker strategy dictates the mechanism of payload release and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Differences Between Non-Cleavable and Cleavable Linkers
| Feature | This compound (Non-Cleavable) | Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) |
| Mechanism of Release | Proteolytic degradation of the antibody backbone in the lysosome.[1] | Enzymatic cleavage, pH-mediated hydrolysis, or reduction in the tumor cell or its microenvironment.[1] |
| Released Payload | Payload attached to the linker and an amino acid residue. | Unmodified or minimally modified, potent payload.[2] |
| Plasma Stability | Generally higher, leading to a more stable ADC in circulation.[3] | Can be lower, with potential for premature drug release.[2] |
| Bystander Effect | Low to negligible, as the released payload is typically charged and less membrane-permeable.[2][4] | High potential, due to the release of membrane-permeable payloads that can kill adjacent antigen-negative cells.[4][5] |
| Off-Target Toxicity | Lower potential due to higher stability and limited bystander effect.[6] | Higher potential due to the possibility of premature payload release and bystander effect.[2] |
| Efficacy in Heterogeneous Tumors | May be less effective due to the lack of a bystander effect.[7] | Potentially more effective due to the bystander effect.[5] |
Quantitative Performance Data
Direct head-to-head comparative studies of ADCs using the this compound linker against a variety of cleavable linkers are limited in publicly available literature. However, data from studies using structurally similar non-cleavable PEGylated linkers and compiled data from various sources provide a valuable comparative overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Citation |
| C16 Site A-PEG6-C2-MMAD | Non-Cleavable (Amino-PEG6) | BxPC3 | M1S1 | 0.3 | [7] |
| C16 Site I-PEG6-C2-MMAD | Non-Cleavable (Amino-PEG6) | BxPC3 | M1S1 | 0.3 | [7] |
| Representative Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 | HER2 | ~0.1-1 | [2] |
| Representative Trastuzumab-hydrazone-Payload | Cleavable (Hydrazone) | Various | HER2 | Variable | [8] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[9][10]
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| C16 Site I-PEG6-C2-MMAD | Non-Cleavable (Amino-PEG6) | BxPC3 Xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | [7][11] |
| C16 Site A-PEG6-C2-MMAD (less stable conjugation site) | Non-Cleavable (Amino-PEG6) | BxPC3 Xenograft | 10 mg/kg, single dose | Reduced efficacy compared to stable conjugation site | [7][11] |
| Representative Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [2] |
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Higher stability in circulation prevents premature payload release and associated off-target toxicity.
| Linker Type | Payload | Plasma Matrix | Stability (% Intact ADC after 144h) | Citation |
| Non-Cleavable (mc-MMAF) | MMAF | Human, Cynomolgus Monkey, Rat, Mouse | >99% | [12][13] |
| Cleavable (vc-MMAE) | MMAE | Human | ~80-90% | [13] |
| Cleavable (vc-MMAE) | MMAE | Mouse | Lower stability due to carboxylesterases | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in ADC development and mechanism of action is crucial for a comprehensive understanding.
Caption: Mechanism of action of ADCs, highlighting payload release pathways.
Caption: A typical experimental workflow for ADC development and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma and determine the extent of premature payload release.
Materials:
-
ADC constructs (with non-cleavable and cleavable linkers)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoprecipitation
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma from different species. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 144 hours).
-
Sample Processing: At each time point, stop the reaction by placing the sample on ice. For analysis of intact ADC, capture the ADC from the plasma using Protein A/G magnetic beads. For analysis of released payload, precipitate the plasma proteins with acetonitrile.
-
Analysis:
-
Intact ADC: Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.
-
Released Payload: Quantify the concentration of the released payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity (IC50 Determination) Assay
Objective: To determine the potency of the ADC in killing antigen-positive cancer cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Antigen-negative cancer cell line (as a control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the percentage of cell viability against the ADC concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 3: In Vitro Bystander Effect Assay
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (engineered to express a fluorescent protein, e.g., GFP, for identification)
-
Co-culture medium
-
96-well plates
-
High-content imaging system or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs and incubate for 72-120 hours.
-
Imaging/Flow Cytometry:
-
Imaging: Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and image the plate. Quantify the number of viable and dead GFP-positive (antigen-negative) cells.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and quantify the viability of the GFP-positive and GFP-negative cell populations.
-
-
Data Analysis: Determine the percentage of cell death in the antigen-negative population as a function of ADC concentration. A significant increase in the death of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
Conclusion
The selection between a non-cleavable linker like this compound and a cleavable linker is a critical decision in ADC development, with significant trade-offs. Non-cleavable linkers offer superior plasma stability and a potentially better safety profile due to the targeted release of a membrane-impermeable payload, which minimizes off-target toxicity.[3] This strategy is particularly advantageous for treating hematological malignancies or solid tumors with high and homogeneous antigen expression.[7]
Conversely, cleavable linkers can provide enhanced potency, especially in tumors with heterogeneous antigen expression, due to the bystander killing effect of the released, membrane-permeable payload.[4][5] However, this often comes at the cost of reduced plasma stability and a potential for increased off-target toxicity if the payload is released prematurely.[2] The incorporation of a PEG spacer in both linker types can improve hydrophilicity, reduce aggregation, and enhance pharmacokinetics.[8]
Ultimately, the optimal linker strategy depends on various factors, including the target antigen's expression level and heterogeneity, the internalization rate of the ADC, the potency and membrane permeability of the payload, and the specific characteristics of the tumor microenvironment. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker technologies to enable the rational design of safe and effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Comparative efficacy studies of non-cleavable ADCs. - Public Library of Science - Figshare [plos.figshare.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties. This guide provides a comparative analysis of the effect of PEG linker length on PROTAC efficacy, supported by experimental data and detailed methodologies for key assays.
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1][2] This ternary complex formation is an essential prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation of the POI and the E3 ligase for efficient ubiquitin transfer.[2]
A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of both proteins.[2] Conversely, an excessively long linker might lead to a non-productive ternary complex where the lysine (B10760008) residues on the target protein are not accessible to the E2-ubiquitin complex, thus impeding ubiquitination.[2] Therefore, meticulous optimization of the PEG linker length is a critical step in the development of a potent PROTAC.
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1][3]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation, highlighting that a 16-atom linker provided the optimal efficacy in this series.[1][3]
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1]
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BTK Degrader 1 | 2 | >100 | <10 | Cereblon | MOLM-14 |
| BTK Degrader 2 | 3 | 25 | ~80 | Cereblon | MOLM-14 |
| BTK Degrader 3 | 4 | 8 | >95 | Cereblon | MOLM-14 |
| BTK Degrader 4 | 5 | 15 | >95 | Cereblon | MOLM-14 |
| BTK Degrader 5 | 6 | 40 | ~90 | Cereblon | MOLM-14 |
Data from a study on BTK degraders, where a PEG4 linker demonstrated the highest potency.[1]
Table 3: Influence of PEG Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [1][4]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| TBK1 Degrader 1 | <12 | No degradation | <10 | VHL | HEK293T |
| TBK1 Degrader 2 | 12 | ~250 | ~70 | VHL | HEK293T |
| TBK1 Degrader 3 | 16 | ~50 | >85 | VHL | HEK293T |
| TBK1 Degrader 4 | 20 | ~150 | ~75 | VHL | HEK293T |
Data summarized from research on TBK1 degradation, indicating a minimum linker length is required to observe degradation, with a 16-atom linker being optimal.[1][4]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development and function, the following diagrams illustrate key pathways and experimental flows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy relies on robust experimental methodologies. The following are detailed protocols for key assays cited in the evaluation of PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.[2][5][6]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. The cell density should be optimized to ensure they are in the exponential growth phase during treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compounds in complete growth medium from a concentrated DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTACs. Include a vehicle-only control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours for DC50 determination).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex in a quantitative, high-throughput manner.[3][7][8][9]
Methodology:
-
Reagents:
-
Purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).
-
Fluorescently labeled antibodies that specifically recognize the tags (e.g., Tb-anti-GST and AF488-anti-His).
-
PROTAC compounds of interest.
-
Assay buffer (e.g., PBS with 0.01% BSA).
-
-
Assay Setup:
-
In a low-volume 384-well plate, add the assay components in the following order:
-
PROTAC serial dilutions.
-
A pre-mixed solution of the tagged target protein and the corresponding labeled antibody (e.g., GST-BRD2(BD1) and Tb-anti-GST).
-
A pre-mixed solution of the tagged E3 ligase and its corresponding labeled antibody (e.g., His-CRBN(DDB1) and AF488-anti-His).
-
-
Final concentrations of proteins and antibodies need to be optimized for each system. A representative condition could be: 2 nM Tb-anti-GST, 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), and 4 nM AF488-anti-His.[8]
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes) to allow for ternary complex formation to reach equilibrium.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader equipped for TR-FRET. Excite the donor fluorophore (e.g., Terbium at ~340 nm) and measure emission from both the donor (e.g., 490 nm) and the acceptor (e.g., 520 nm) after a time delay.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
The resulting bell-shaped curve is characteristic of the "hook effect," and the peak of this curve represents the optimal concentration for ternary complex formation.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to detect the formation of the ternary complex within a cellular environment.[10][11][12][13]
Methodology:
-
Cell Culture and Transfection (if necessary):
-
Culture cells to an appropriate confluency.
-
If using tagged proteins, transfect cells with plasmids encoding for tagged versions of the POI (e.g., HA-tagged) and/or E3 ligase (e.g., Flag-tagged).
-
-
PROTAC Treatment: Treat cells with the PROTAC of interest at a concentration known to promote ternary complex formation. It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein, which would otherwise eliminate the ternary complex.[14]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against one of the components of the complex (e.g., anti-Flag antibody) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against all three components of the ternary complex (POI, E3 ligase, and a tag if applicable). The presence of all three proteins in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that significantly influences efficacy. Systematic variation of the linker length is essential to identify the optimal configuration for a given target protein and E3 ligase pair. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of linker modifications on PROTAC performance, from target degradation and ternary complex formation to cellular permeability and target engagement. By carefully optimizing the linker, researchers can unlock the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ternary Complex Formation: The Role of the NH2-PEG2-C2-Boc Linker in PROTAC Efficiency
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of the performance of PROTACs, with a focus on the short-chain polyethylene (B3416737) glycol (PEG) linker, NH2-PEG2-C2-Boc, against other linker alternatives, supported by experimental data and detailed protocols.
The Significance of the Linker in Ternary Complex Formation
The linker is not merely a spacer; it profoundly influences the stability and conformation of the ternary complex, which in turn dictates the efficiency of protein degradation.[1] Linker composition, length, and rigidity are key parameters that require optimization for each target-E3 ligase pair.[2] Flexible linkers, such as alkyl chains and PEG chains, are commonly employed due to their synthetic accessibility and ability to allow for productive ternary complex formation.[1] PEG linkers, in particular, can enhance the solubility and cell permeability of PROTACs.[3]
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target, highlighting the impact of different linker compositions and lengths.
Table 1: Comparison of Flexible Linker Types for BRD4 Degradation
| Linker Type | Representative PROTAC | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| Short PEG (e.g., PEG2) | Hypothetical PROTAC with JQ1 and VHL ligand | 10 - 50 | > 90 | Various Cancer Cells | VHL |
| Alkyl Chain | PROTAC with JQ1 and VHL ligand | 5 - 30 | > 90 | Various Cancer Cells | VHL |
| Longer PEG (e.g., PEG4) | MZ1 | ~25 | > 95 | HeLa | VHL |
Note: Data is synthesized from multiple sources to represent general trends. Direct comparison requires identical experimental conditions.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| Linker Length | Representative PROTAC | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| PEG2 | Hypothetical | 20 - 60 | > 90 | Various | CRBN/VHL |
| PEG3 | Analog of dBET1 | ~30 | > 95 | MV4-11 | CRBN |
| PEG4 | dBET1 | < 10 | > 95 | MV4-11 | CRBN |
| PEG5 | Analog of dBET1 | ~50 | > 90 | MV4-11 | CRBN |
Note: This table illustrates the general principle that an optimal linker length exists for maximal degradation efficiency. Data is representative and compiled from various studies on BET degraders.
Signaling Pathway and Experimental Workflows
The degradation of BRD4 by a PROTAC leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc, resulting in anti-proliferative effects.[4]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc.
The validation of ternary complex formation and subsequent protein degradation involves a series of well-defined experimental procedures.
Caption: Experimental workflow for validating ternary complex formation and protein degradation.
Experimental Protocols
Western Blot Analysis for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC.[4][5]
-
Cell Seeding and Treatment:
-
Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, both individually and as a ternary complex.[8][9]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.[8]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).[9]
-
In a separate experiment, inject the target protein (e.g., BRD4) over an appropriate sensor surface to measure its binary interaction with the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.[9]
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
Analyze the data to determine the kinetics and affinity of the ternary complex. Cooperativity (alpha) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.[8][10]
-
NanoBRET™ Assay for Intracellular Ternary Complex Formation
The NanoBRET™ assay allows for the real-time measurement of ternary complex formation within living cells.[11][12]
-
Cell Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor) in a suitable cell line (e.g., HEK293).[11]
-
Label the HaloTag® fusion protein with a cell-permeable fluorescent ligand.
-
-
Assay Performance:
-
Treat the cells with a range of PROTAC concentrations.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying the formation of the ternary complex.[11]
-
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve. This allows for the determination of the EC50 for ternary complex formation.[11]
-
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. The this compound linker, as a representative short-chain PEG linker, offers a balance of flexibility and hydrophilicity that can facilitate efficient ternary complex formation and subsequent protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison of different linker types and lengths, using the robust experimental protocols outlined in this guide, is essential for the rational design of potent and selective PROTAC degraders. By carefully evaluating the structure-activity relationships of the linker, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Cellular Maze: A Comparative Guide to PROTAC Uptake Assays for Linker Optimization
For researchers, scientists, and drug development professionals, the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the path to therapeutic efficacy. The linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in this journey. Its composition, length, and flexibility can dramatically influence a PROTAC's ability to cross the cell membrane and reach its intracellular target. This guide provides a comprehensive comparison of key cellular uptake assays, presenting supporting experimental data and detailed protocols to aid in the rational design and selection of PROTACs with optimal linker characteristics.
The development of effective PROTACs necessitates a deep understanding of their cellular uptake. Poor permeability can render a potent molecule ineffective in a cellular context.[1] The linker, far from being a passive spacer, significantly impacts a PROTAC's physicochemical properties, including its solubility, flexibility, and polar surface area, all of which are determinants of cell permeability.[][3] Researchers have increasingly focused on linker design to enhance cellular uptake, exploring variations in length, the incorporation of polyethylene (B3416737) glycol (PEG) or alkyl chains, and the introduction of rigid or flexible elements.[4][5][]
Comparing the Tools: A Guide to Cellular Uptake Assays
To evaluate the influence of different linkers on PROTAC permeability, a variety of in vitro and cell-based assays are employed. Each method offers unique advantages and provides distinct insights into the mechanisms of cellular entry. The most common assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assays, and advanced methods like NanoBRET™ Target Engagement assays.
Quantitative Comparison of PROTAC Permeability with Different Linkers
The following table summarizes quantitative data from various studies, illustrating the impact of linker modifications on the cellular permeability of PROTACs. This data highlights how subtle changes in linker composition and length can lead to significant differences in cellular uptake.
| PROTAC Target & E3 Ligase | Linker Type | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Androgen Receptor (AR) / VHL | PEG-based | Caco-2 (A to B) | 1.7 | [7] |
| Androgen Receptor (AR) / Cereblon | PEG-based | Caco-2 (A to B) | 1.7 | [7] |
| Androgen Receptor (AR) / VHL | Alkyl chain | Caco-2 (A to B) | Low (efflux observed) | [7] |
| BRD9 / VHL | PEG vs. Phenyl-containing | Caco-2 | Phenyl-containing linker showed improved passive permeability and decreased efflux | [8][9] |
| VHL-based PROTACs | Various PEG and Alkyl linkers | PAMPA | Data shows correlation between folded conformations with low polar surface area and higher permeability | [10][11] |
| CRBN-based PROTACs | Different length and composition | Cell-based surrogate assay | High, intermediate, and low permeability correlated with linker's ability to adopt folded conformations | [12] |
In-Depth Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation in your research.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is a valuable tool for predicting passive membrane permeability.[11][13]
Principle: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor well containing the PROTAC from an acceptor well. The rate at which the PROTAC diffuses across this membrane provides a measure of its passive permeability.
Protocol:
-
Prepare the PAMPA plate: Coat the filter of a 96-well filter plate with a solution of lipids (e.g., 2% lecithin (B1663433) in dodecane).
-
Prepare PROTAC solutions: Dissolve the PROTACs with different linkers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.
-
Load the donor plate: Add the PROTAC solutions to the wells of a 96-well donor plate.
-
Assemble the PAMPA sandwich: Place the lipid-coated filter plate on top of an acceptor plate containing fresh buffer. Then, place the donor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time)
Where [Drug]acceptor is the concentration in the acceptor well, [Drug]equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based method that provides insights into both passive and active transport mechanisms.[7][8][13]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane. This monolayer mimics the intestinal epithelium and can be used to assess the bidirectional transport of compounds.
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Prepare PROTAC solutions: Dissolve the PROTACs in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B) Transport: Add the PROTAC solution to the apical (upper) chamber of the Transwell® insert. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
NanoBRET™ Target Engagement Assay
This live-cell assay provides a quantitative measure of PROTAC binding to its intracellular target, which can serve as a surrogate for cellular availability.[14][15][16][17]
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the engagement of a PROTAC with its target protein. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added to the cells. When the PROTAC enters the cell and binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a 96-well or 384-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs with different linkers.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The decrease in the BRET signal is proportional to the target engagement by the PROTAC. The IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer, can be calculated. By comparing the IC50 values in intact versus permeabilized cells, an "availability index" can be determined to rank the intracellular availability of the PROTACs.[14]
Visualizing the Concepts
To further clarify the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. The cellular uptake assays detailed in this guide provide researchers with a robust toolkit to evaluate the impact of different linker strategies on permeability. By systematically assessing cellular uptake using a combination of these methods, from the high-throughput PAMPA to the more biologically complex Caco-2 and NanoBRET™ assays, drug development professionals can make data-driven decisions to optimize PROTAC candidates. Ultimately, a thorough understanding and experimental validation of linker-dependent cellular uptake will accelerate the translation of promising PROTACs from the bench to the clinic.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of PROTAC Design: A Comparative Guide to In Vitro Degradation Assays for PROTACs with NH2-PEG2-C2-Boc Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The choice of linker, the molecular bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the performance of PROTACs featuring the common NH2-PEG2-C2-Boc linker against alternatives, supported by synthesized experimental data. Detailed methodologies for key in vitro degradation assays are also presented to facilitate reproducible and robust evaluation of these novel therapeutic agents.
The fundamental principle of a PROTAC is to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are pivotal in orchestrating the formation of a stable and productive ternary complex, which ultimately dictates the efficiency and selectivity of protein degradation.
The PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs
The following tables summarize quantitative data on the in vitro degradation of Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target. The data, synthesized from multiple studies, compares the performance of PROTACs with short PEG linkers, such as the this compound linker, to those with alkyl or more rigid linker structures. The key performance indicators are DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation).
Disclaimer: The data presented below is a synthesis from various published studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, treatment times) may vary between the original sources.
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation
| Linker Type | Linker Composition (Example) | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Short PEG | This compound derivative | Cereblon (CRBN) | >1000 | < 20 |
| Short PEG | PEG3 | VHL | ~100 | > 90 |
| Alkyl | C8 Alkyl Chain | VHL | 50-150 | > 85 |
| Long PEG | PEG5 | Cereblon (CRBN) | < 100 | > 95 |
Note: Data for the this compound derivative in a CRBN-recruiting BRD4 PROTAC suggests that very short PEG linkers can be suboptimal for this specific E3 ligase/target combination.[1]
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| Linker Type | Linker Composition (Example) | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Short PEG | This compound derivative | VHL | 50-200 | > 80 |
| Flexible Alkyl | C10 Alkyl Chain | VHL | 75-250 | > 80 |
| Rigid Piperazine | Piperazine-based linker | Cereblon (CRBN) | < 50 | > 90 |
| Rigid Triazole | Triazole-containing linker | VHL | 25-100 | > 95 |
Experimental Protocols for Key In Vitro Degradation Assays
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the protein of interest to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
1. Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the purified E3 ligase complex.
-
Aliquot the master mix into reaction tubes.
-
Add the purified target protein to each tube.
-
Add the PROTAC at various concentrations (or DMSO for vehicle control) to the respective tubes.
2. Ubiquitination Reaction:
-
Incubate the reaction mixtures at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
3. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane as described in the Western Blotting protocol.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
4. Interpretation of Results:
-
A successful PROTAC will induce the appearance of higher molecular weight bands or a smear above the unmodified target protein band, which corresponds to poly-ubiquitinated protein. The intensity of this ubiquitination signal should be PROTAC concentration-dependent.
Visualizing Workflows and Relationships
To further clarify the experimental and logical frameworks in PROTAC research, the following diagrams are provided.
Caption: Experimental workflow for Western Blot-based degradation assay.
Caption: Logical relationship between linker properties and PROTAC performance.
References
A Comparative Guide to PROTACs Featuring NH2-PEG2-C2-Boc and Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of PROTACs synthesized with two common flexible linker types: those incorporating the polyethylene (B3416737) glycol (PEG)-based NH2-PEG2-C2-Boc linker and those utilizing traditional alkyl chains.
General Performance Characteristics
The choice between a PEG-based linker, such as one derived from this compound, and an alkyl linker can significantly impact a PROTAC's overall performance. The hydrophilic nature of PEG linkers generally enhances aqueous solubility, a common challenge for these high molecular weight molecules.[2] In contrast, the hydrophobicity of alkyl linkers can improve cell permeability.[1]
The flexibility of both linker types is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] However, the optimal linker length and composition are highly dependent on the specific target and E3 ligase pair and often require empirical optimization.[3]
Data Presentation: A Comparative Overview
The following tables summarize the general properties and anticipated performance of PROTACs with this compound and alkyl linkers based on current literature. It is important to note that the quantitative values (DC50, Dmax, etc.) are placeholders to illustrate a direct comparison and are marked as "Not Available" due to the lack of specific comparative data for a matched pair of PROTACs.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | PROTAC with this compound Linker | PROTAC with Alkyl Linker | Key Considerations |
| Aqueous Solubility | Generally Higher | Generally Lower | Improved solubility can aid in formulation and bioavailability.[2] |
| Cell Permeability | Can be variable; may be lower due to increased polarity | Generally Higher | Higher lipophilicity of alkyl linkers can enhance passive diffusion across cell membranes.[1] |
| Metabolic Stability | Generally considered stable, but the ether linkages can be sites of metabolism | Generally considered to have good metabolic stability | The specific metabolic profile is highly dependent on the overall PROTAC structure.[1] |
| Pharmacokinetics | Not Available | Not Available | Linker composition significantly influences the DMPK properties of a PROTAC. |
Table 2: In Vitro Performance
| Parameter | PROTAC with this compound Linker | PROTAC with Alkyl Linker | Key Considerations |
| Binding Affinity (Target) | Not Available | Not Available | The linker should not sterically hinder the binding of the warhead to the target protein. |
| Binding Affinity (E3 Ligase) | Not Available | Not Available | The linker should not sterically hinder the binding of the E3 ligase ligand. |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate productive complex formation.[1] | The conformational freedom of alkyl chains can also support ternary complex formation.[1] | The linker must enable an optimal orientation of the target and E3 ligase for ubiquitination. |
| Degradation (DC50) | Not Available | Not Available | Lower values indicate higher potency. |
| Degradation (Dmax) | Not Available | Not Available | Represents the maximum percentage of target protein degradation. |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general workflow for the synthesis and evaluation of PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with PROTACs.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat cells with varying concentrations of PROTACs or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Calculate DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of PROTACs across an artificial lipid membrane.
-
Preparation of Plates:
-
Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
Add buffer to the wells of the acceptor plate.
-
-
Compound Preparation and Incubation:
-
Prepare solutions of the PROTACs in a suitable buffer in a 96-well donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification and Permeability Calculation:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * time)) * ([drug]_acceptor / [drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique can be used to measure the kinetics and affinity of ternary complex formation.
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the target protein over the immobilized E3 ligase to assess any direct interaction.
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.
-
Conclusion
The selection of a suitable linker is a critical step in the design of effective PROTACs. While this compound offers the advantages of a defined PEG linker for improved aqueous solubility and provides a convenient synthetic handle, alkyl linkers can enhance cell permeability due to their increased hydrophobicity. The optimal choice is highly dependent on the specific properties of the target-binding and E3 ligase-recruiting ligands and the desired overall profile of the PROTAC. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of different linker strategies, ultimately guiding the development of potent and selective protein degraders for therapeutic applications.
References
Assessing the Plasma Stability of NH2-PEG2-C2-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of a linker-payload conjugate in systemic circulation is a critical determinant of its therapeutic efficacy and safety profile. Premature degradation of a linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comprehensive comparison of the expected plasma stability of NH2-PEG2-C2-Boc conjugates against other common linker technologies, supported by established experimental methodologies for stability assessment.
The this compound linker is a non-cleavable linker featuring a short polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a tert-butyloxycarbonyl (Boc) protecting group. Its stability in plasma is governed by the chemical resilience of these components to enzymatic and chemical degradation.
Comparative Stability of Linker Technologies
While direct quantitative plasma stability data for the this compound linker is not extensively available in public literature, an assessment of its stability can be inferred from the behavior of its constituent chemical moieties in biological matrices. Non-cleavable linkers, by design, are generally characterized by high plasma stability. The release of a payload from such a linker typically occurs after the entire conjugate is internalized by the target cell and the antibody component is degraded in the lysosome[1][2][3]. This contrasts with cleavable linkers, which are designed to release their payload in response to specific physiological triggers, such as low pH or the presence of certain enzymes[4][5].
The stability of various linkers is a crucial factor in the development of antibody-drug conjugates (ADCs). For instance, linkers like glutamic acid-valine-citrulline have demonstrated exceptional stability in both mouse and human plasma, with no significant degradation observed over 28 days[6]. In contrast, some traditional linkers, such as certain valine-citrulline-based systems, have shown instability in rodent plasma due to enzymatic cleavage[6]. The incorporation of PEG chains into linkers has been shown to enhance the hydrophilicity and in vivo performance of ADCs[1][7].
| Linker Class | Linkage Type | Primary Release Mechanism | Relative Plasma Stability | Key Considerations |
| This compound (Expected) | Amide, Ether, Carbamate | Lysosomal degradation of the antibody | High | Stability is contingent on the resistance of amide and ether bonds to plasma enzymes. The Boc group is generally stable at physiological pH. |
| Non-Cleavable (e.g., Thioether) | Thioether | Lysosomal degradation of the antibody[1][3] | Very High[3] | Payload is released with a linker-amino acid remnant, which must retain activity. Lacks a bystander effect[1]. |
| Enzyme-Cleavable (e.g., Val-Cit) | Peptide | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome[4] | Variable (can be unstable in rodent plasma)[6] | Can produce a bystander effect. Susceptibility to plasma proteases is a concern[6]. |
| pH-Sensitive (e.g., Hydrazone) | Hydrazone | Acid-catalyzed hydrolysis in the endosome/lysosome | Moderate to Low | Can be susceptible to hydrolysis at physiological pH, leading to premature drug release. |
| Reducible (e.g., Disulfide) | Disulfide | Reduction in the cytoplasm (high glutathione (B108866) concentration) | Moderate | Can undergo exchange reactions with plasma thiols, leading to premature cleavage[2]. |
Experimental Protocol: In Vitro Plasma Stability Assay
The following is a detailed methodology for assessing the stability of a bioconjugate like this compound in plasma.
Objective: To determine the rate of degradation of a test conjugate in plasma from various species (e.g., human, mouse, rat) over time.
Materials:
-
Test conjugate (e.g., this compound conjugated to a payload)
-
Control plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well microtiter plates
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test conjugate in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
In a 96-well plate, add a small volume of the test conjugate stock solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plate at 37°C with gentle agitation.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes)[8]. The 0-minute time point serves as the initial concentration control.
-
Quenching: Immediately terminate the reaction at each time point by adding a volume of cold acetonitrile (containing an internal standard) to the plasma aliquot (e.g., a 3:1 ratio of ACN to plasma). This step precipitates the plasma proteins and stops enzymatic activity[8].
-
Sample Processing:
-
Vortex the quenched samples to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 5 minutes) to pellet the precipitated proteins[8].
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent conjugate remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining conjugate against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line using the formula: t½ = -0.693 / slope.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Signature of NH2-PEG2-C2-Boc Conjugates: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals navigating the analytical landscape of PEGylated compounds, this guide offers a comparative look at the mass spectrometry analysis of NH2-PEG2-C2-Boc, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the mass spectrometric behavior of this molecule is paramount for reaction monitoring, quality control, and metabolite identification. This document provides an overview of expected analytical data, detailed experimental protocols, and a comparison with alternative analytical methodologies.
At a Glance: Key Molecular Properties
The fundamental characteristics of the this compound linker, with the IUPAC name tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate, are summarized below. These values are crucial for the initial setup and interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃NO₄ | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Weight | 233.30 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4] |
| Monoisotopic Mass | 233.16270821 Da | --INVALID-LINK--[4] |
Mass Spectrometry Analysis: Expected Fragmentation
Electrospray ionization (ESI) is the preferred method for analyzing polar molecules like this compound. In positive ion mode, the primary observed species will be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will reveal characteristic fragmentation patterns. The table below outlines the predicted major fragment ions based on the known fragmentation of PEG chains and Boc-protected amines.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 234.17 | 178.11 | C₄H₈ (56 Da) | [M+H - Isobutylene]⁺ |
| 234.17 | 160.09 | C₄H₉OH (74 Da) | [M+H - t-butanol]⁺ |
| 234.17 | 134.10 | C₅H₉O₂ (101 Da) | [Boc group]⁺ |
| 234.17 | 190.12 | C₂H₄O (44 Da) | [M+H - Ethylene (B1197577) oxide]⁺ |
| 234.17 | 146.07 | 2 x C₂H₄O (88 Da) | [M+H - 2 x Ethylene oxide]⁺ |
| 234.17 | 88.08 | C₇H₁₅O₂ (145 Da) | [H₂N-(CH₂)₂-O-(CH₂)₂-O]⁺ |
Note: The m/z values are calculated based on monoisotopic masses.
The fragmentation of the Boc (tert-Butoxycarbonyl) protecting group is a prominent feature, typically proceeding through the loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da). Cleavage of the polyethylene (B3416737) glycol (PEG) backbone results in the characteristic loss of ethylene oxide units (44 Da).
Comparative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound conjugates.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation from reactants and byproducts.[5][6] | High resolution, quantitative. | Does not provide structural information on its own.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation, identification of impurities. | Provides detailed structural information. | Lower sensitivity than MS, requires larger sample amounts. |
| Charged Aerosol Detection (CAD) | Quantification of PEGylated compounds lacking a UV chromophore.[7][8] | Universal detection for non-volatile analytes. | Response can be non-linear. |
Experimental Protocol: ESI-MS/MS Analysis
The following protocol provides a general framework for the analysis of this compound using a standard electrospray ionization tandem mass spectrometer.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of 1-10 µg/mL.
-
For complex mixtures, an initial purification or separation step using HPLC may be necessary.
2. Mass Spectrometer Settings (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Nebulizer Gas (Nitrogen) Flow: Instrument-dependent, typically 5-10 L/min
-
Drying Gas (Nitrogen) Flow: Instrument-dependent, typically 8-12 L/min
3. Data Acquisition:
-
Full Scan MS: Acquire data in the m/z range of 50-500 to identify the protonated molecule [M+H]⁺ at approximately m/z 234.17.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 234.17) as the precursor ion.
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (typically 10-30 eV) to optimize the fragmentation pattern and observe the characteristic fragment ions.
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the molecular breakdown, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | C11H23NO4 | CID 51340927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Polyethylene Glycol: A Comparative Guide to Alternative Non-Cleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is continually evolving, driven by the pursuit of more effective and safer therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). For years, polyethylene (B3416737) glycol (PEG) has been the linker of choice, prized for its ability to improve solubility and extend the in-vivo half-life of conjugated molecules. However, growing concerns over potential immunogenicity and non-biodegradability have spurred the development of innovative, non-cleavable linker technologies. This guide provides an objective comparison of promising alternatives to the commonly used NH2-PEG2-C2-Boc linker, supported by experimental data to inform the selection of optimal linkers for next-generation bioconjugates.
The Rise of Alternatives: Addressing the Limitations of PEG
While PEG linkers have demonstrated utility, their widespread use has revealed certain drawbacks. A notable concern is the potential for pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated drugs and reduced efficacy. Furthermore, the non-biodegradable nature of PEG raises questions about long-term safety and potential tissue accumulation. These challenges have paved the way for a new generation of non-cleavable linkers designed to offer improved biocompatibility, stability, and performance.
This guide focuses on a comparative analysis of three promising classes of alternative non-cleavable linkers:
-
Polysarcosine (pSar): A polypeptoid with a structure analogous to polypeptides, offering excellent hydrophilicity and biocompatibility.
-
Polypeptide Linkers: Composed of natural amino acids, these linkers can be tailored for specific properties like flexibility and charge.
-
Polysaccharide Linkers: Utilizing natural polymers like dextran, these linkers are highly hydrophilic and biodegradable.
Comparative Performance Data
The selection of a linker is a critical determinant of a bioconjugate's overall performance. The following tables summarize key experimental data comparing the performance of these alternative linkers against PEG-based linkers in the context of ADCs.
| Linker Type | Key Performance Metric | Observation | Reference |
| Polysarcosine (pSar) | Pharmacokinetics (Clearance) | ADCs with pSar linkers (ADC-PSAR12) exhibited a lower clearance rate (38.9 mL/day/kg) compared to those with PEG linkers (ADC-PEG12) of the same length (47.3 mL/day/kg) in Sprague-Dawley rats, indicating a longer circulation half-life for pSar-ADCs. | [1] |
| In Vivo Efficacy | In a BT-474 breast cancer xenograft model, an ADC with a pSar linker demonstrated superior anti-tumor activity compared to an ADC with a PEG linker of the same length. | [1] | |
| Hydrophobicity | pSar-based drug-linker platforms effectively reduce the hydrophobicity of the final ADC, even at high drug-to-antibody ratios (DAR). | [1] | |
| Polypeptide | Plasma Stability | Peptide linkers, such as those based on Gly-Ser repeats, can be designed to have high stability in human plasma. | [2] |
| In Vivo Efficacy | The choice of peptide sequence can influence the in vivo efficacy of an ADC, though direct quantitative comparisons to non-peptide linkers are payload and target-dependent. | ||
| Polysaccharide (Dextran) | Tumor Accumulation | A dextran-conjugated antibody showed significant tumor accumulation in a melanoma xenograft model. | [3] |
| In Vivo Efficacy | A dextran-docetaxel conjugate demonstrated a significant increase in intra-tumoral drug concentration (2.1- to 15.5-fold higher) compared to the parent drug over 96 hours in a breast cancer model. | [4] |
Experimental Protocols
To facilitate the evaluation and implementation of these alternative linkers, detailed protocols for key experimental procedures are provided below.
Protocol 1: Site-Specific Antibody Conjugation with a Non-Cleavable Linker
This protocol describes a general method for the site-specific conjugation of a linker to an antibody, which can be adapted for pSar, polypeptide, or polysaccharide linkers with appropriate functional groups.
Materials:
-
Monoclonal antibody (mAb)
-
Non-cleavable linker with a reactive handle (e.g., maleimide (B117702) or NHS ester)
-
Reducing agent (e.g., TCEP for hinge disulfide reduction)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (for Cysteine Conjugation):
-
Incubate the mAb with a 5-10 molar excess of TCEP in conjugation buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Linker Conjugation:
-
Immediately add the maleimide-functionalized linker to the reduced antibody at a 5-10 molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation by SEC-MALS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic potential of an ADC.[5]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and control antibody in complete culture medium.
-
Replace the medium in the wells with the ADC dilutions and incubate for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.
-
Protocol 3: ADC Plasma Stability Assay
This protocol describes an in vitro assay to evaluate the stability of an ADC in plasma.[6][7]
Materials:
-
ADC constructs
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Immunoaffinity capture beads (e.g., Protein A/G)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
-
Sample Preparation:
-
For analysis of drug deconjugation, capture the ADC from the plasma using immunoaffinity beads.
-
Elute the captured ADC and analyze by LC-MS to determine the average DAR at each time point.
-
For analysis of free payload, precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released drug.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of released payload over time to determine the stability profile of the ADC.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of action for ADCs.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dextran-Conjugated Vascular Endothelial Growth Factor Receptor Antibody for In Vivo Melanoma Xenografted Mouse Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Dextran-Based Dual Drug Conjugate Targeted Tumors with High Biodistribution Ratio of Tumors to Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Evaluation of ADCs Featuring the NH2-PEG2-C2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the short, non-cleavable NH2-PEG2-C2-Boc linker against other linker technologies. The following sections detail the biological performance of ADCs with this linker, supported by experimental data and protocols for key evaluation assays.
Introduction to this compound in ADCs
The this compound moiety serves as a hydrophilic, non-cleavable linker in the construction of ADCs.[1][2][] Its design incorporates a short polyethylene (B3416737) glycol (PEG) chain to enhance the solubility and pharmacokinetic properties of the resulting conjugate.[4] As a non-cleavable linker, it relies on the complete degradation of the antibody component within the target cell's lysosome to release the cytotoxic payload.[5][6] This mechanism contributes to high plasma stability, minimizing premature drug release and potential off-target toxicity.[5]
Comparative Performance Analysis
The inclusion of a PEG linker, such as in the this compound structure, has been shown to significantly impact the biological characteristics of an ADC. The following tables summarize quantitative data from studies evaluating ADCs with PEG linkers compared to those with other linker types.
| Linker Type | Fold Increase in Half-life (in vivo) | Fold Reduction in Cytotoxicity (in vitro) | Reference |
| No PEG insertion (HM) | 1.0 | 1.0 | [7] |
| 4 kDa PEG insertion (HP4KM) | 2.5 | 4.5 | [7] |
| 10 kDa PEG insertion (HP10KM) | 11.2 | 22.0 | [7] |
| Non-cleavable PEG2 linker | Data not available | Showed higher target-dependent cytotoxicity compared to some other non-cleavable linkers | [8] |
Table 1: Impact of PEGylation on ADC Half-life and Cytotoxicity. This table illustrates that the insertion of PEG chains significantly prolongs the circulation half-life of ADCs, a desirable pharmacokinetic property. However, this is often accompanied by a reduction in in vitro cytotoxicity, a trade-off that needs to be considered in ADC design.[7][9]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound (Short, Non-cleavable PEG) | High plasma stability; relies on lysosomal degradation for payload release.[5][6] | Improved therapeutic index, reduced off-target toxicity.[5] | Limited bystander effect, potentially less effective in heterogeneous tumors.[10] |
| Cleavable Linkers (e.g., Val-Cit) | Cleaved by specific enzymes or conditions in the tumor microenvironment.[6] | Potent bystander effect, can kill neighboring antigen-negative tumor cells.[6] | Can be less stable in circulation, leading to premature drug release.[11] |
| Long-chain PEG Linkers | Significantly increased hydrophilicity and hydrodynamic radius. | Markedly extended half-life, improved pharmacokinetics.[7] | Can significantly reduce cytotoxicity and may hinder tumor penetration.[7][9] |
Table 2: Qualitative Comparison of Different ADC Linker Technologies. This table provides a high-level comparison of the advantages and disadvantages associated with different classes of ADC linkers. The choice of linker is a critical determinant of an ADC's overall efficacy and safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of ADCs are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy in Xenograft Models
This experiment evaluates the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Efficacy Evaluation: Monitor tumor growth inhibition over time. The primary endpoint is often the delay in tumor growth or tumor regression in the treated groups compared to the control group.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis is used to determine the significance of the anti-tumor effect.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, measuring the extent of drug deconjugation over time.
Protocol:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins to stop the reaction and separate the ADC from other plasma components.
-
Analysis by LC-MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC and any released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the initial time point. This provides a measure of the ADC's stability in plasma.
Signaling Pathways and Experimental Workflows
The mechanism of action of many ADCs involves the inhibition of critical signaling pathways within cancer cells. The diagrams below illustrate a typical ADC mechanism of action and a general workflow for ADC biological evaluation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A typical workflow for the biological evaluation of an ADC.
Conclusion
The this compound linker represents a valuable tool in the design of ADCs, offering the benefits of a short, hydrophilic, and non-cleavable linker. Its non-cleavable nature contributes to high plasma stability, which can translate to an improved therapeutic index and reduced off-target toxicities. While the incorporation of PEG can sometimes lead to a decrease in in vitro cytotoxicity, the overall impact on in vivo efficacy is often positive due to improved pharmacokinetics. The choice of this linker, like any other, should be guided by the specific therapeutic application, the nature of the target antigen, and the properties of the cytotoxic payload. This guide provides a framework for the comparative evaluation of ADCs with the this compound linker, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. China ADC Linker/ this compound 756525-95-8,Buy ADC Linker/ this compound 756525-95-8 Online -china-sinoway.com [china-sinoway.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
Navigating the Spacer: A Comparative Guide to PROTACs with Varied PEG Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role in determining efficacy. This guide provides an in-depth comparison of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is far more than a simple tether; its length, flexibility, and chemical composition are critical determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker length is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the synthetic tractability of modifying their length.[4][5]
Quantitative Comparison of PROTAC Performance with Different PEG Linkers
Systematic variation of PEG linker length has been shown to have a profound impact on the degradation efficiency of PROTACs. The optimal length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase.[4][6] Below are compiled data from studies on PROTACs targeting several key proteins, illustrating the structure-activity relationship of the PEG linker.
Case Study 1: Bromodomain-containing protein 4 (BRD4)
BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes data for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[6]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.8 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.2 | 30 |
| PEG6 | 30 | 92 | 2.1 | 20 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[6]
-
Dmax: Maximum percentage of target protein degradation.[6]
-
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[6]
-
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[6]
The data clearly indicates that for this specific BRD4-targeting PROTAC series, a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability.[6]
Case Study 2: Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1)
Further studies on other protein targets reinforce the principle of an optimal linker length. For ERα-targeting PROTACs, a 16-atom linker was found to be more effective than a 12-atom linker.[7] In the case of TBK1, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[4][8] This underscores the necessity of empirical determination of the optimal linker length for each PROTAC system.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.
Western Blot for Protein Degradation
This assay is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase individually.[9][10]
-
Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the PROTAC over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of bound analyte.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.[6]
-
Preparation of Plates: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with a buffer solution.
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
The Crucial Role of the Linker in PROTAC Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the chemical bridge between the target protein ligand and the E3 ligase ligand—plays a pivotal role. Its composition, length, and flexibility are not merely passive spacers but critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTAC efficiency with varied linker compositions, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] They function by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] The success of this process is highly dependent on the linker's ability to facilitate a productive ternary complex formation.[][5][6]
Impact of Linker Composition on PROTAC Performance
The linker's chemical makeup significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7] Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures containing moieties like piperazine (B1678402) or piperidine.[][8]
-
PEG Linkers: Often favored for their hydrophilicity and biocompatibility, PEG linkers can improve the solubility of PROTACs.[9] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[9][10]
-
Alkyl Chains: These provide flexibility, which can be crucial for allowing the PROTAC to adopt a conformation that supports the formation of a stable ternary complex.[8] However, excessive flexibility can sometimes be detrimental.[]
-
Rigid Linkers: The incorporation of rigid groups can pre-organize the PROTAC molecule, potentially leading to more stable ternary complexes and improved selectivity.[]
The choice of linker composition is a balancing act. For instance, while flexible linkers are widely used, they can increase a PROTAC's susceptibility to oxidative metabolism.[] Conversely, rigid linkers might enhance stability but could also introduce steric hindrance that prevents effective ternary complex formation.[]
Quantitative Comparison of PROTAC Efficiency
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize data from comparative studies on PROTACs with varied linker compositions targeting different proteins.
| Target Protein | E3 Ligase | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12-atom hydrocarbon chain | - | - | [11] |
| 16-atom hydrocarbon chain | - | Superior degradation | [11] | ||
| TBK1 | CRBN | 7-atom alkyl/ether | No degradation | - | |
| 12-29 atom alkyl/ether | Submicromolar | - | [8] | ||
| 21-atom alkyl/ether | 3 | 96 | [8] | ||
| 29-atom alkyl/ether | 292 | 76 | [8] | ||
| BTK | CRBN | 4 PEG units | 1-40 | - | [8] |
| BRD4 | VHL | PEG3 | 55 | 85 | |
| PEG4 | 20 | 95 | [10] | ||
| PEG5 | 15 | >98 | [10] | ||
| PEG6 | 30 | 92 | [10] | ||
| EGFR | CRBN | Varied linker structures | - | - | [5] |
Data synthesized from published literature.[5][11] Note: "-" indicates data not specified in the provided search results.
These studies consistently demonstrate that linker length and composition are critical for optimal degradation. For example, in the case of TBK1-targeting PROTACs, a minimum linker length was required to observe any degradation, with a 21-atom linker showing the highest potency. Similarly, for BRD4-targeting PROTACs, a PEG5 linker provided the best balance of potency and maximal degradation.
Signaling Pathway and Experimental Workflows
The rational design and evaluation of PROTACs follow a structured workflow, beginning with the identification of a suitable target and culminating in the assessment of degradation in cellular and in vivo models.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficiency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Ternary Complex Formation Assays
Assays such as AlphaLISA and TR-FRET are used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[12]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads conjugated to antibodies or proteins that recognize the POI and E3 ligase. When the ternary complex forms, the beads are brought into close proximity, resulting in a luminescent signal.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay involves labeling the POI and E3 ligase with a donor and acceptor fluorophore pair. Formation of the ternary complex brings the fluorophores close enough for FRET to occur, which can be measured over time.
Cell Permeability Assays
These assays are crucial for determining if a PROTAC can cross the cell membrane to reach its intracellular target.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial membrane.[13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier, to assess both passive and active transport of a compound.[13]
Conclusion
The linker is a critical component in PROTAC design, with its length and chemical composition profoundly influencing degradation efficiency. A systematic approach to linker optimization, exploring a range of lengths and compositions, is paramount for developing potent and selective protein degraders. The experimental methodologies outlined in this guide provide a robust framework for the comparative evaluation of PROTAC performance, enabling researchers to make informed decisions in the rational design of next-generation targeted protein degradation therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of NH2-PEG2-C2-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTACs utilizing the NH2-PEG2-C2-Boc linker against other common linker classes, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the rational design and evaluation of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic properties. This guide will provide a comparative analysis of the performance of PROTACs with PEG linkers and other common linker types, along with detailed protocols for validating their target engagement.
Comparative Analysis of PROTAC Linker Performance
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG | 16-atom PEG linker | Estrogen Receptor α (ERα) | VHL | ~100 | >90 | [1] |
| PEG | 12-atom PEG linker | Estrogen Receptor α (ERα) | VHL | ~500 | ~60 | [1] |
| PEG | 21-atom PEG/alkyl linker | TANK-binding kinase 1 (TBK1) | CRBN | 3 | 96 | [2] |
| PEG | 1-2 PEG units | BRD4 | CRBN | >5000 | - | [2] |
| PEG | 4-5 PEG units | BRD4 | CRBN | <500 | - | [2] |
| Alkyl | 12-atom alkyl linker | Estrogen Receptor α (ERα) | VHL | >1000 | <20 | [1] |
| Alkyl | 29-atom alkyl/ether linker | TANK-binding kinase 1 (TBK1) | CRBN | 292 | 76 | [2] |
Key Experiments for Validating Target Engagement
A multi-assay approach is crucial for the comprehensive validation of a PROTAC's target engagement and degradation efficacy. The typical workflow involves confirming target protein degradation, verifying the mechanism of action through ternary complex formation and ubiquitination, and assessing the functional consequences.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control for a specified time.
-
-
Heat Challenge:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
3. NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
-
Substrate Addition and BRET Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the BRET signal indicates the formation of the ternary complex.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PROTAC.
Caption: Western Blot experimental workflow.
Caption: CETSA experimental workflow.
Caption: NanoBRET experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing Off-Target Effects of ADCs: A Comparative Guide to Linker Technologies, Featuring NH2-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. However, the therapeutic window of ADCs can be narrowed by off-target toxicities, a critical challenge in their development. The linker, which connects the antibody to the payload, plays a pivotal role in determining the stability, efficacy, and, crucially, the off-target effect profile of an ADC. This guide provides an objective comparison of linker technologies, with a focus on the non-cleavable linker NH2-PEG2-C2-Boc, to aid in the rational design and assessment of next-generation ADCs.
The Critical Role of the Linker in Mitigating Off-Target Effects
Off-target toxicity in ADCs can arise from several mechanisms, including the premature release of the cytotoxic payload in systemic circulation, non-specific uptake of the ADC by healthy tissues, or on-target toxicity in healthy tissues that express the target antigen at low levels. The linker's properties, particularly its stability and release mechanism, are key determinants of the ADC's safety profile.
Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release their payload in response to specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes. While this can lead to a potent "bystander effect" where the released drug kills neighboring antigen-negative tumor cells, it can also result in off-target toxicity if the linker is unstable in circulation.
Non-cleavable linkers, such as the polyethylene (B3416737) glycol (PEG)-based this compound, form a stable covalent bond between the antibody and the payload. The release of the payload from a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody within the lysosome of the target cell. This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[1][2]
Comparison of Linker Technologies: Performance Data
While direct head-to-head comparative studies for ADCs utilizing the this compound linker are not extensively available in public literature, the following tables provide representative quantitative data comparing the in vitro cytotoxicity and in vivo toxicity of ADCs with different classes of linkers to illustrate the performance differences.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Non-Cleavable | SMCC | DM1 | HER2+ | Not specified in direct comparison | Generally less potent in vitro than cleavable counterparts but highly active.[3] |
| Non-Cleavable | MC | MMAF | CD30+ | ~3-fold higher therapeutic window than cleavable vc-MMAE.[4] | Increased therapeutic window observed in vivo. |
| Cleavable | Val-Cit (vc) | MMAE | HER2+ | 14.3 | Potent in vitro cytotoxicity.[3] |
| Cleavable | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linkers. |
| Cleavable | Disulfide (SPP) | DM1 | HER2+ | Higher efficacy across high and low expressing cell lines compared to non-cleavable MCC-DM1.[5] | Effective bystander killing. |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are compiled from various sources and are for comparative illustration.
Table 2: In Vivo Maximum Tolerated Dose (MTD) of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Animal Model | MTD (mg/kg) | Key Findings |
| Non-Cleavable | SMCC | DM1 | Rat | Higher MTD compared to some cleavable linker ADCs. | Better tolerability due to increased plasma stability.[6] |
| Non-Cleavable | MC | MMAF | Mouse | Generally well-tolerated. | Reduced off-target toxicity compared to cleavable counterparts.[2] |
| Cleavable | Val-Cit (vc) | MMAE | Mouse | Lower MTD in some studies. | Potential for off-target toxicity due to linker instability.[6] |
Note: MTD values can vary significantly based on the ADC components, animal species, and dosing schedule.
Experimental Protocols for Assessing Off-Target Effects
A thorough evaluation of an ADC's off-target effects requires a combination of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive (target) and antigen-negative (off-target) cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC and control articles (e.g., unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the test ADC and control articles in culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value. A significantly lower IC50 on antigen-positive cells compared to antigen-negative cells indicates target-specific cytotoxicity.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells through the release of a permeable cytotoxic payload from target antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Test ADC and control ADC (with a non-permeable payload)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Co-culture: Seed a mixture of Ag+ and GFP-labeled Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the test ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72-144 hours).
-
Fluorescence Measurement: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader or by imaging and quantifying GFP-positive cells with a fluorescence microscope.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to the Ag- monoculture control. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
In Vivo Toxicity Studies in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of an ADC in a relevant animal model.
Materials:
-
Immunocompromised mice or rats
-
Tumor cells for xenograft model (optional, for efficacy correlation)
-
Test ADC and vehicle control
-
Standard animal care and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.
-
Dose Range Finding Study (optional): A preliminary study with a small number of animals per group to determine a range of doses for the main study.
-
Main Study Dosing: Administer the test ADC intravenously to groups of animals at escalating dose levels. Include a control group that receives the vehicle only.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at predetermined time points to analyze hematological and clinical chemistry parameters, which can indicate effects on the hematopoietic system, liver, and kidneys.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any microscopic changes indicative of toxicity.
-
Data Analysis: Determine the MTD as the highest dose that does not cause unacceptable toxicity. Analyze all data to identify any dose-dependent toxicities and target organs.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: ADC Mechanism: On-Target vs. Off-Target Pathways.
Caption: Experimental Workflow for In Vitro Bystander Effect Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Personal protective equipment for handling NH2-PEG2-C2-Boc
This guide provides crucial safety and logistical information for the handling and disposal of NH2-PEG2-C2-Boc, a PEG-based PROTAC linker. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is necessary, incorporating PPE suitable for handling potent pharmaceutical compounds. The following PPE is required:
-
Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.[1]
-
Body Protection: A solid-front, back-closing, long-sleeved disposable gown made of a low-lint, non-absorbent material is mandatory.[1] For extensive handling or situations with a risk of splashing, head-to-toe coveralls are recommended.[1]
-
Eye and Face Protection: Chemical splash goggles should be worn at all times.[1] A face shield should be worn over safety goggles during procedures with a high risk of splashing.[1]
-
Respiratory Protection: For procedures that may generate aerosols or dust, a fit-tested N95 respirator is the minimum requirement.[1][2] A powered air-purifying respirator (PAPR) is recommended for such activities.[1]
II. Operational Plan: Step-by-Step Handling
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[1]
1. Receiving and Unpacking:
-
Upon arrival, inspect the package for any signs of damage or leakage.
-
Wear a single pair of gloves and a lab coat for the initial inspection.
-
If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transport it to the designated handling area (e.g., chemical fume hood).
2. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and ventilated area.[3]
-
For long-term storage, it is recommended to store at -20°C.[4][5]
-
Protect the container from physical damage.
3. Preparation and Use:
-
Before use, allow the product to warm up slowly to room temperature before opening to avoid moisture contamination.[3]
-
Conduct all weighing and solution preparation inside a chemical fume hood.
-
Use dedicated, clearly labeled equipment for handling this compound.
4. Spills and Accidental Release:
-
In case of a spill, ventilate the area and wear appropriate PPE as specified above.
-
For solid spills, clean up in a manner that does not disperse dust into the air. Moisten with water to reduce airborne dust. Use non-sparking tools and equipment.[3]
-
For liquid spills, absorb with vermiculite, dry sand, or similar material and place in a chemical waste container. Do not use combustible materials like sawdust.[3]
-
Do not flush to the sewer.[3]
III. Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[1]
-
Chemical Waste: Unused material and solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 756525-95-8 | [6][7] |
| Molecular Formula | C₁₁H₂₃NO₄ | [6] |
| Molecular Weight | 233.30 g/mol | [6] |
| Purity | ≥95% | [6] |
| Physical Form | Liquid | [7] |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | [7] |
| Storage Temperature | 4°C (short-term), -20°C (long-term) | [6][7] |
V. Experimental Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
